Product packaging for Z-dehydro-Ala-OH(Cat. No.:CAS No. 39692-63-2)

Z-dehydro-Ala-OH

Cat. No.: B554526
CAS No.: 39692-63-2
M. Wt: 221.21 g/mol
InChI Key: QCHJVTWVRPQBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-dehydro-Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B554526 Z-dehydro-Ala-OH CAS No. 39692-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJVTWVRPQBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405449
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39692-63-2
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Z-Dehydroalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that serves as a crucial structural motif in numerous biologically active natural products, including peptide antibiotics and toxins.[1][2] Its electrophilic nature makes it a versatile precursor for synthesizing unnatural amino acids and for the post-translational modification of peptides and proteins.[3][4][5] The Z-configuration of dehydroamino acid derivatives is often critical for biological activity, making stereoselective synthesis a key focus in medicinal chemistry and drug development. This guide provides an in-depth overview of the core synthetic strategies for obtaining Z-dehydroalanine derivatives, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

Synthesis via Elimination from β-Hydroxy Amino Acid Precursors (Serine)

The most common and direct approach to synthesizing dehydroalanine derivatives is through the dehydration or β-elimination of serine residues.[6][7] This strategy involves converting the serine hydroxyl group into a good leaving group, followed by base-mediated elimination to form the α,β-double bond. The stereochemical outcome (Z/E selectivity) can be influenced by the choice of reagents and reaction conditions.

Dehydration Methods

Direct dehydration of N-protected serine derivatives can be achieved using various condensing agents. A notable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of copper(I) chloride (CuCl), which has been shown to be effective for generating dehydroamino acids within a peptide chain.[8]

Activation and Elimination

A more controlled approach involves a two-step process: activation of the hydroxyl group followed by elimination.

  • Carbonate Derivatives: Serine or threonine can be converted to carbonate derivatives, which then undergo an E2 elimination. The use of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for this transformation, often completing in under 10 minutes.[9]

  • One-Pot Esterification/Elimination: A highly practical one-pot method starts from commercially available N-protected serines. Using cesium carbonate (Cs₂CO₃), the serine is simultaneously esterified with a haloalkane and undergoes elimination to yield the dehydroalanine ester.[7][10] This method is advantageous for its operational simplicity and scalability.[7]


Experimental Protocol: One-Pot Synthesis of N-Boc-Dehydroalanine Isopropyl Ester[7]
  • Setup: To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg).

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Workup: After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired N-Boc-dehydroalanine isopropyl ester.

Logical Workflow: Synthesis from Serine Precursors

G cluster_start Starting Material cluster_methods Activation & Elimination Methods cluster_product Product start N-Protected Serine (e.g., Boc-Ser-OH) method1 One-Pot Esterification/ Elimination (Cs₂CO₃, R-X) start->method1 Direct Conversion method2 Hydroxyl Activation (e.g., Carbonate formation) start->method2 Step 1 product Z-Dehydroalanine Derivative method1->product method3 Base-Mediated Elimination (e.g., TBAF) method2->method3 Step 2 method3->product

Caption: General workflow for Z-dehydroalanine synthesis from serine.

Synthesis via Elimination from Cysteine and Selenocysteine Precursors

An alternative to serine-based methods is the use of cysteine or selenocysteine precursors. These methods are particularly valuable in peptide synthesis due to their mild conditions and high chemoselectivity, which are often compatible with sensitive functional groups present in peptides.[3][11]

Oxidative Elimination of Selenocysteine

The incorporation of (Se)-phenylselenocysteine (Sec(Ph)) into a peptide chain allows for a facile conversion to dehydroalanine.[3][12] The peptide containing Sec(Ph) is treated with a mild oxidant, such as aqueous sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), which triggers an oxidative elimination to afford the dehydroalanine residue. This method is highly chemoselective and can be performed as the final step in a peptide synthesis, even after global deprotection.[3]

Bis-Alkylation-Elimination of Cysteine

Cysteine residues can be converted to dehydroalanine through a bis-alkylation-elimination sequence.[11][13][14] Reagents such as 2,5-dibromohexanediamide (DBHDA) are used to selectively modify the cysteine thiol, forming a cyclic intermediate that undergoes elimination under basic conditions to yield the dehydroalanine residue.[15] This approach has been successfully applied to modify proteins site-selectively.[11][13]


Experimental Protocol: Oxidative Elimination of Sec(Ph) in a Peptide[3]
  • Setup: Dissolve the Sec(Ph)-containing peptide in a suitable solvent mixture (e.g., H₂O/MeCN or MeOH). The final peptide concentration should be in the range of 1-30 mM.

  • Reaction: Add aqueous sodium periodate (NaIO₄, 1.1-4 equivalents) to the peptide solution at 0-25 °C.

  • Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The elimination is typically rapid.

  • Purification: Upon completion, purify the dehydroalanine-containing peptide by preparative HPLC.

Quantitative Data: Synthesis from Sec(Ph) Precursors[3]
Precursor PeptideOxidant (equiv.)SolventYield (%)
Boc-Cys(Trt)-Sec(Ph) -Gly-OMeNaIO₄ (4)aq. THF91
Ac-Cys(Acm)-Sec(Ph) -NH₂NaIO₄ (4)H₂O/MeCN85
H-Trp-Met-Sec(Ph) -Phe-NH₂NaIO₄ (1.1)H₂O/MeCN87
H-Gly-Sec(Ph) -Gly-OHH₂O₂ (4)H₂O/MeCN78

Logical Workflow: Synthesis from Selenocysteine Precursors

G cluster_start Precursor Synthesis cluster_elimination Elimination Step cluster_product Product start Incorporate (Se)-Phenylselenocysteine into peptide chain method1 Mild Oxidative Elimination (e.g., NaIO₄ or H₂O₂) start->method1 Chemoselective Conversion product Dehydroalanine-Containing Peptide method1->product

Caption: Workflow for dehydroalanine synthesis via oxidative elimination.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful C-C bond-forming strategy for the synthesis of α,β-dehydroamino acids. This method involves the condensation of an N-acyl dialkoxyphosphoryl glycine ester with an aldehyde. A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the Z-isomer as the major product.[16]

The reaction is generally performed at low temperatures (e.g., -70 °C) using a base such as DBU or a tert-butoxide in a solvent like dichloromethane. The choice of protecting group on the phosphonate reagent can influence the stereochemical outcome, with mono-protected (Boc or Ac) derivatives favoring the Z-isomer.[16]


Experimental Protocol: General HWE Synthesis of a (Z)-Dehydroamino Acid Derivative[16]
  • Setup: Dissolve the N-acyl dialkoxyphosphoryl glycine ester (1.0 equiv) and the desired aldehyde (1.0-1.2 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Reaction: Cool the solution to -70 °C. Add a solution of DBU (1.1 equiv) in dichloromethane dropwise.

  • Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Quantitative Data: HWE Synthesis of (Z)-Dehydroamino Acids[16]
AldehydeBaseYield (%)Z:E Ratio
BenzaldehydeDBU85>95:5
IsobutyraldehydeDBU90>95:5
(R)-IsopropylideneglyceraldehydeDBU94100:0
Phenylacetaldehydetert-butoxide82>95:5

Logical Workflow: Horner-Wadsworth-Emmons (HWE) Synthesis

G reagent1 N-Acyl dialkoxyphosphoryl glycine ester process HWE Condensation (Base, e.g., DBU, -70°C) reagent1->process reagent2 Aldehyde (R-CHO) reagent2->process product (Z)-Dehydroalanine Derivative process->product High Z-selectivity

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of Z-dehydroalanine derivatives is a well-established field with several robust and high-yielding methodologies available to researchers. The choice of synthetic route largely depends on the specific context, such as the scale of the synthesis, the required protecting group strategy, and whether the dehydroalanine residue is being incorporated into a small molecule or a larger peptide. Elimination reactions starting from serine are cost-effective and suitable for large-scale preparations, with one-pot procedures offering significant advantages in efficiency.[7] For applications in peptide and protein chemistry, the chemoselective oxidative elimination of selenocysteine provides an exceptionally mild and compatible method.[3] Finally, the Horner-Wadsworth-Emmons reaction offers a reliable C-C bond-forming alternative with excellent control over Z-stereoselectivity.[16] Each of these core strategies provides a valuable tool for accessing these important building blocks for drug discovery and chemical biology.

References

An In-depth Technical Guide to Z-dehydro-Ala-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Z-dehydro-Ala-OH, also known as Z-dehydroalanine. The information is intended for researchers, scientists, and professionals in the fields of drug development, peptide chemistry, and materials science. This document details the physicochemical characteristics, spectral data, and a representative synthetic protocol for this versatile unsaturated amino acid derivative.

Chemical Properties and Structure

This compound is a non-proteinogenic amino acid characterized by an α,β-unsaturated double bond and an N-terminal benzyloxycarbonyl (Z) protecting group. This unsaturation imparts unique conformational rigidity and electrophilic reactivity, making it a valuable building block in peptide synthesis and for the creation of bioactive compounds.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is noteworthy that specific quantitative data for some properties, such as melting point and pKa, are not consistently reported in the available literature. The compound typically appears as a white crystalline solid.[1]

PropertyValueSource(s)
IUPAC Name 2-(phenylmethoxycarbonylamino)prop-2-enoic acidPubChem
Synonyms Z-dehydroalanine, Cbz-Dha-OH, N-benzoxycarbonyl-2,3-didehydro-alanine[1]
CAS Number 39692-63-2[1]
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol PubChem
Appearance White crystals[1]
Melting Point Not consistently reported. A related derivative, N-benzyloxycarbonyldehydroalanine propyl amide, has a melting point of 66-68 °C.[3]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar organic solvents.[2][4]
Storage Conditions 0-8 °C, sealed and dry.[1]
Structural Information

The structure of this compound features a planar dehydroalanine core. The benzyloxycarbonyl protecting group is attached to the nitrogen atom.

Z_dehydro_Ala_OH_structure cluster_0 This compound C1 C O1 O C1->O1 O2 OH C1->O2 C_vinyl1 C C1->C_vinyl1 C2 C O_cbz O C2->O_cbz C_cbz CH₂ C2->C_cbz C3 C N N N->C2 H_N H N->H_N C_vinyl1->N C_vinyl2 CH₂ C_vinyl1->C_vinyl2 phenyl C₆H₅ C_cbz->phenyl

Figure 1: Chemical structure of this compound.
Spectral Data

The spectral data for this compound are key for its identification and characterization.

1H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of two distinct singlets for the vinyl protons (=CH₂) in the downfield region, typically between 5.3 and 6.8 ppm.[5] A closely related methyl ester derivative shows these peaks at approximately 6.25 ppm and 5.78 ppm.[3] The protons of the benzyl group and the amide proton also give characteristic signals.

13C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the unsaturated carbons and the carbonyl group. The approximate chemical shifts are:

  • α-carbon: ~103 - 110 ppm[5]

  • β-carbon: ~130 - 135 ppm[5]

  • Carbonyl carbon: ~162 - 170 ppm[5]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include:

  • N-H stretch: ~3300 cm⁻¹

  • C-H stretch (aromatic and vinyl): ~3000-3100 cm⁻¹

  • C=O stretch (urethane and carboxylic acid): ~1680-1750 cm⁻¹[6]

  • C=C stretch: ~1625 cm⁻¹[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the dehydration of a Z-protected serine derivative. The following is a representative protocol compiled from established chemical literature.[3][7][8]

Synthesis of this compound from Z-Ser-OH

This two-step process involves the activation of the hydroxyl group of Z-Ser-OH followed by an elimination reaction.

Materials:

  • N-benzyloxycarbonyl-L-serine (Z-Ser-OH)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Activation of the Hydroxyl Group (Tosylation/Mesylation)

  • Dissolve Z-Ser-OH (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add tosyl chloride or mesyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-activated Z-Ser-OH derivative. This intermediate is often used in the next step without further purification.

Step 2: Elimination to form this compound

  • Dissolve the crude O-activated Z-Ser-OH from the previous step in anhydrous DCM.

  • Add a base such as triethylamine (2-3 equivalents) or DBU (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the starting material is consumed, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Purification:

  • The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

synthesis_workflow start Start: Z-Ser-OH activation Activation of Hydroxyl Group (Tosylation/Mesylation) start->activation TsCl or MsCl, Pyridine elimination Base-mediated Elimination activation->elimination TEA or DBU in DCM workup Aqueous Work-up elimination->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Biological Role and Applications

This compound itself is not known to be a direct participant in cellular signaling pathways. Instead, its significance lies in its incorporation into larger peptide structures, where it can profoundly influence their biological activity.

The dehydroalanine residue introduces a conformational constraint in the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance the binding affinity of the peptide to its biological target. Furthermore, the α,β-unsaturated system of the dehydroalanine residue makes it a Michael acceptor, allowing for covalent modification by nucleophilic residues in target proteins, which can be a mechanism for irreversible inhibition.

biological_role Z_Dha_OH This compound (Building Block) Peptide_Synthesis Peptide Synthesis Z_Dha_OH->Peptide_Synthesis Bioactive_Peptide Bioactive Peptide (e.g., Enzyme Inhibitor) Peptide_Synthesis->Bioactive_Peptide Incorporation Biological_Target Biological Target (e.g., Enzyme) Bioactive_Peptide->Biological_Target Binding/Inhibition Biological_Effect Biological Effect Biological_Target->Biological_Effect Modulation

Figure 3: Hierarchical role of this compound in biological systems.

References

Physicochemical Characteristics of Z-dehydro-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-dehydro-Ala-OH, chemically known as 2-(phenylmethoxycarbonylamino)prop-2-enoic acid, is a protected, unsaturated α-amino acid derivative. The presence of the α,β-double bond makes it a unique building block in peptide synthesis, offering a site for post-translational modifications and influencing peptide conformation and stability. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural and chemical properties, spectroscopic data, and relevant experimental protocols. This information is critical for its effective use in research and drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄PubChem[1]
Molecular Weight 221.21 g/mol PubChem[1]
IUPAC Name 2-(phenylmethoxycarbonylamino)prop-2-enoic acidPubChem[1]
CAS Number 39692-63-2PubChem[1]
Melting Point Not explicitly reported. A related compound, N-benzyloxycarbonyldehydroalanine propyl amide, has a melting point of 66-68 °C.
Solubility Soluble in many organic solvents.
pKa Not explicitly reported.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected and reported spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by the presence of two singlets for the vinyl protons (=CH₂), typically found in the range of 5.5-6.5 ppm. The benzylic protons of the Cbz protecting group usually appear as a singlet around 5.1 ppm, and the aromatic protons as a multiplet between 7.2 and 7.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons, with the β-carbon (C=C H₂) appearing around 105-110 ppm and the α-carbon (C =CH₂) at approximately 130-135 ppm. The carbonyl carbon of the carboxylic acid and the urethane will be observed further downfield.

Table of Estimated NMR Chemical Shifts:

Atom TypeEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
Vinyl (=CH₂)5.5 - 6.5 (two singlets)~106 (β-carbon), ~133 (α-carbon)
Cbz-CH₂~5.1 (singlet)~67
Cbz-Aromatic7.2 - 7.4 (multiplet)~128-136
Cbz-C=O-~156
COOHBroad singlet~168
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • ~3300 cm⁻¹: N-H stretching of the urethane.

  • ~3000 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

  • ~1715 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretching of the urethane.

  • ~1640 cm⁻¹: C=C stretching of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 222.22 or as the sodium adduct [M+Na]⁺ at m/z 244.20. Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide further structural information, often showing the loss of the benzyloxycarbonyl group or decarboxylation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of N-benzyloxycarbonyl-L-serine (Z-Ser-OH).

Workflow for the Synthesis of this compound:

Synthesis_Workflow Z_Ser_OH Z-Ser-OH Reaction Reaction Mixture Z_Ser_OH->Reaction Dehydrating_Agent Dehydrating Agent (e.g., EDC/CuCl₂) Dehydrating_Agent->Reaction Solvent Solvent (e.g., THF/DCM) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Crystallization/HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound from Z-Ser-OH.

Detailed Protocol:

  • Dissolution: Dissolve N-benzyloxycarbonyl-L-serine (Z-Ser-OH) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add a dehydrating agent. A common system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a copper(II) salt like copper(II) chloride (CuCl₂), which facilitates the elimination reaction. A base, such as pyridine, is often added to neutralize the generated acids.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by crystallization or preparative high-performance liquid chromatography (HPLC).

Workflow for Purification:

Purification_Workflow cluster_crystallization Crystallization cluster_hplc Preparative HPLC Crude_Product Crude this compound Dissolve Dissolve in minimal hot solvent Crude_Product->Dissolve Dissolve_HPLC Dissolve in mobile phase Crude_Product->Dissolve_HPLC Cool Cool slowly to induce crystallization Dissolve->Cool Filter_Wash Filter and wash crystals Cool->Filter_Wash Pure_Product Pure this compound Filter_Wash->Pure_Product Inject Inject onto C18 column Dissolve_HPLC->Inject Elute Elute with a gradient of ACN/H₂O Inject->Elute Collect Collect fractions Elute->Collect Lyophilize Lyophilize pure fractions Collect->Lyophilize Lyophilize->Pure_Product

Caption: Purification workflows for this compound via crystallization or preparative HPLC.

Crystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative HPLC Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be 10-90% ACN over 30 minutes.

  • Detection: UV detection at 220 nm and 254 nm.

  • Post-Purification: Collect the fractions containing the pure product and lyophilize to obtain a fluffy white solid.

Biological Activity and Signaling Pathways

Dehydroalanine residues, when incorporated into peptides, can significantly impact their biological activity. The electrophilic nature of the double bond makes it a target for nucleophilic attack by amino acid side chains (e.g., cysteine), leading to the formation of cross-linked structures found in lantibiotics.

While specific signaling pathways directly modulated by free this compound are not well-documented, dehydroamino acid-containing peptides have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and phytotoxic effects. It is plausible that this compound could act as an inhibitor or substrate for certain enzymes, or could be incorporated into peptides that then modulate specific signaling pathways. For instance, bacterial phospholyases are known to convert phosphorylated serine/threonine residues into dehydroalanine, thereby inactivating key signaling proteins like MAP kinases.

Potential Biological Roles of Dehydroalanine:

Biological_Roles Dha Dehydroalanine (in peptides) Lantibiotics Lantibiotic Biosynthesis (e.g., Nisin) Dha->Lantibiotics Cross-linking Enzyme_Inactivation Enzyme Inactivation (e.g., MAP Kinase) Dha->Enzyme_Inactivation Irreversible modification Antimicrobial Antimicrobial Activity Lantibiotics->Antimicrobial Enzyme_Inactivation->Antimicrobial Phytotoxic Phytotoxic Activity Enzyme_Inactivation->Phytotoxic

Caption: Potential biological roles of dehydroalanine residues within peptides.

Conclusion

This compound is a valuable synthetic building block with unique physicochemical properties. Its characterization relies on a combination of spectroscopic techniques, and its synthesis and purification require careful execution of established organic chemistry protocols. While its direct biological activity as a free amino acid is not extensively studied, its incorporation into peptides offers a powerful strategy for developing novel therapeutics and research tools. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and peptide chemistry.

References

The Discovery and Natural History of Dehydroamino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydroamino acids (dhAAs) are a class of non-proteinogenic amino acids characterized by the presence of a carbon-carbon double bond, most commonly between the α- and β-carbons (α,β-dehydroamino acids).[1][2] While not incorporated into proteins via the standard genetic code, these residues are found in a diverse array of naturally occurring peptides, primarily of microbial origin.[2][3] Their unique structural feature, the α,β-unsaturation, imparts distinct chemical and conformational properties to the peptides in which they are found, often being crucial for their biological activity.[1][3] This technical guide provides an in-depth exploration of the discovery, history, natural prevalence, biosynthesis, and characterization of these fascinating building blocks of nature.

A Historical Timeline of Discovery

The journey of understanding dehydroamino acids has spanned nearly a century, from initial theoretical proposals to the elucidation of their complex biosynthetic pathways.

  • 1937: The existence of dehydroalanine is first proposed in the chemical literature.

  • 1960s-1970s: The lantibiotic nisin, a food preservative produced by Lactococcus lactis, is identified to contain dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.[4] This marks one of the earliest confirmed discoveries of dehydroamino acids in a natural product.

  • 1980s: Further research into lantibiotics and other microbial peptides reveals the widespread occurrence of Dha and Dhb. The crucial role of these residues in the formation of the characteristic lanthionine and methyllanthionine bridges in lantibiotics is established.

  • 1990s: The biosynthetic gene clusters for several lantibiotics, including nisin, are identified and sequenced. This provides the first genetic insights into how dehydroamino acids are synthesized in nature, pointing towards the post-translational modification of serine and threonine residues.

  • 2000s-Present: The enzymes responsible for the dehydration of serine and threonine are identified and characterized. In vitro reconstitution of these enzymatic pathways allows for a detailed mechanistic understanding of dehydroamino acid biosynthesis. The development of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, facilitates the discovery and characterization of a growing number of dehydroamino acid-containing natural products from diverse sources, including marine organisms.

Natural Occurrence and Biological Activity

Dehydroamino acids are predominantly found in peptides produced by bacteria, but have also been isolated from fungi, marine invertebrates, and even some plants.[1][2] Dehydroalanine (Dha) and dehydrobutyrine (Dhb) are the most abundant dehydroamino acids found in nature.[3] The peptides containing these residues exhibit a wide range of potent biological activities, including antimicrobial, antifungal, antitumor, and phytotoxic effects.[1][2]

Quantitative Bioactivity Data

The presence of the dehydroamino acid residue is often critical for the biological activity of the peptide. The electrophilic nature of the α,β-unsaturated system makes it a reactive handle for interacting with biological targets.[1] Below is a table summarizing the bioactivity of several dehydroamino acid-containing natural products.

Natural ProductProducing OrganismDehydroamino Acid(s)Biological ActivityIC50 / LD50
NisinLactococcus lactisDha, DhbAntibacterial-
Microcystin-LRMicrocystis aeruginosaDhaHepatotoxinLD50 = 85–100 µg/kg
Phomopsin APhomopsis leptostromiformis(E)-ΔAsp, (E)-ΔIle, β,γ-ΔVal, β,γ-ΔProMycotoxin-
Janthinocins A-CJanthinobacterium lividiumΔTrp, ΔAbuAntibacterialMore potent than vancomycin
Yaku'amide ACeratopsion sp. (sponge)(Z)-ΔIle, (E)-ΔIle, ΔValCytotoxic (P388 murine leukemia cells)IC50 = 14 ng/mL

Biosynthesis of Dehydroamino Acids

In nature, dehydroamino acids are not incorporated directly during ribosomal protein synthesis. Instead, they are formed through the post-translational modification of serine and threonine residues within a precursor peptide.[5] This process is particularly well-studied in the biosynthesis of lantibiotics.

The key enzymatic step is a dehydration reaction, which is catalyzed by a class of enzymes known as dehydratases.[6] In the case of nisin biosynthesis, the dehydratase is NisB.[6] The overall process involves the following steps:

  • Ribosomal Synthesis of a Precursor Peptide: A precursor peptide, containing a leader sequence and a core peptide with serine and threonine residues destined for modification, is synthesized by the ribosome.

  • Enzymatic Dehydration: The dehydratase enzyme (e.g., NisB) recognizes and binds to the leader peptide of the precursor. It then catalyzes the dehydration of specific serine and threonine residues in the core peptide to form dehydroalanine and dehydrobutyrine, respectively.[6]

  • Further Modifications and Maturation: Following dehydration, other enzymes may act on the modified peptide. In the case of lantibiotics, a cyclase (e.g., NisC) catalyzes the intramolecular Michael addition of cysteine residues onto the dehydroamino acids to form the characteristic lanthionine and methyllanthionine thioether bridges. Finally, the leader peptide is cleaved off to yield the mature, biologically active peptide.

Signaling Pathway for Nisin Biosynthesis Regulation

The biosynthesis of nisin is tightly regulated in Lactococcus lactis through a two-component signal transduction system, NisK-NisR, which functions as a quorum-sensing mechanism.

nisin_regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin_ext Nisin NisK NisK (Sensor Histidine Kinase) Nisin_ext->NisK Binds to NisK->NisK Autophosphorylation NisR NisR (Response Regulator) NisK->NisR Phosphorylates NisR_P NisR-P NisR->NisR_P Phosphorylation nisA_promoter nisA Promoter NisR_P->nisA_promoter Activates Transcription nisA_gene nisA Gene NisA_precursor NisA Precursor Peptide nisA_gene->NisA_precursor Transcription & Translation NisA_precursor->Nisin_ext Processing & Export

Regulation of nisin biosynthesis in Lactococcus lactis.

Experimental Protocols

The study of dehydroamino acids and the natural products that contain them requires a combination of techniques for their synthesis, purification, and characterization.

Chemical Synthesis of a Dehydroalanine-Containing Peptide

This protocol describes a common method for the synthesis of a dehydroalanine-containing peptide via the oxidative elimination of a selenocysteine residue.

peptide_synthesis_workflow Start Start: Fmoc-Protected Amino Acids SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Sec(Ph)-OH Start->SPPS Cleavage Cleavage from Resin and Deprotection (e.g., with TFA cocktail) SPPS->Cleavage Purification1 Purification of Selenocysteine Peptide (Reverse-Phase HPLC) Cleavage->Purification1 Oxidation Oxidative Elimination (e.g., with H2O2 or NaIO4) Purification1->Oxidation Purification2 Final Purification of Dehydroalanine Peptide (Reverse-Phase HPLC) Oxidation->Purification2 Characterization Characterization (Mass Spectrometry, NMR) Purification2->Characterization End End: Purified Dehydroalanine Peptide Characterization->End

Workflow for the chemical synthesis of a dehydroalanine-containing peptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc-based chemistry. To introduce the dehydroalanine precursor, Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) is used at the desired position in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the solid support, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification of Selenocysteine Peptide: The crude peptide containing the selenocysteine residue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Elimination: The purified selenocysteine-containing peptide is dissolved in a suitable buffer and treated with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). This selectively oxidizes the selenide, which then undergoes spontaneous elimination to form the dehydroalanine residue.

  • Final Purification: The resulting dehydroalanine-containing peptide is purified by RP-HPLC to remove any remaining reagents and byproducts.

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct mass (a mass decrease of the molecular weight of C₆H₅SeH from the precursor) and by NMR spectroscopy to identify the characteristic signals of the dehydroalanine vinyl protons.

In Vitro Enzymatic Assay for Lantibiotic Dehydratase (NisB) Activity

This protocol outlines a method to assess the in vitro activity of the dehydratase enzyme NisB on its substrate peptide NisA.[6]

Reagents and Buffers:

  • Purified His-tagged NisB enzyme

  • Purified NisA precursor peptide

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • L-Glutamic acid solution (100 mM)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified final concentrations:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM L-Glutamic acid

    • 50 µM NisA precursor peptide

    • 5 µM NisB enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of acetonitrile.

  • Analysis by Mass Spectrometry:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-mass spectrometry (LC-MS).

    • The dehydration of serine or threonine residues results in the loss of a water molecule (18 Da) for each modification. The number of dehydration events can be determined by the mass difference between the unmodified NisA precursor and the reaction products.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and localizing dehydroamino acid residues in peptides. Collision-induced dissociation (CID) of peptides containing dehydroalanine or dehydrobutyrine results in characteristic fragmentation patterns.

Sample Preparation:

  • The purified dehydroamino acid-containing peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid in water).

  • The sample is introduced into the mass spectrometer via electrospray ionization (ESI) or MALDI.

Data Acquisition and Analysis:

  • Acquire a full MS scan to determine the mass of the precursor ion.

  • Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation.

  • Analyze the fragmentation spectrum for characteristic cleavages. Peptides containing dehydroalanine often show enhanced cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation of c- and z-type fragment ions, which are less common for standard peptides. The mass difference between fragment ions can be used to pinpoint the location of the dehydroamino acid residue.

Conclusion and Future Perspectives

The discovery and study of naturally occurring dehydroamino acids have significantly expanded our understanding of the chemical diversity and biosynthetic capabilities of microorganisms. These unique residues are not merely chemical curiosities but are often essential for the potent biological activities of their parent peptides. The elucidation of their biosynthetic pathways has opened up opportunities for the bioengineering of novel bioactive compounds. Future research in this field is likely to focus on the discovery of new dehydroamino acid-containing natural products from underexplored environments, the characterization of novel dehydratases and other biosynthetic enzymes, and the development of chemoenzymatic strategies to produce novel dehydropeptides with improved therapeutic properties. The continued exploration of the chemical biology of dehydroamino acids holds great promise for the development of new drugs and research tools.

References

Spectroscopic Analysis of Z-Dehydro-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Z-Dehydro-Ala Derivatives

Precise spectroscopic data for Z-dehydro-Ala-OH could not be located in the conducted literature search. However, the following tables summarize representative ¹H and ¹³C NMR data for closely related N-Cbz-dehydroalanine esters and amides, which can serve as a reference for the expected chemical shifts.

Table 1: ¹H NMR Data of N-Cbz-Dehydroalanine Derivatives
CompoundSolventChemical Shift (δ) in ppm
N-Benzyloxycarbonyl-dehydroalanine methyl ester Not Specified7.31 (m, 6H, ArH and NH), 6.25 (bs, 1H, C=CH₂), 5.78 (d, J=1.5 Hz, 1H, C=CH₂), 5.15 (s, 2H, CH₂Ph), 3.80 (s, 3H, OCH₃)[1]
N-Benzyloxycarbonyl-dehydroalanine propyl amide Not Specified7.59 (bs, 1H, NH), 7.35 (m, 5H, ArH), 6.19 (bs, 1H, NH), 6.04 (bs, 1H, =CH), 5.16 (s, 2H, Ph-CH₂), 5.06 (t, J=1.7 Hz, 1H, C=CH), 3.29 (dq, J=6.1, 7.4 Hz, 2H, CH₂-CH₂-CH₃), 1.56 (sex, J=7.4 Hz, 2H, CH₂-CH₃), 0.94 (t, J=7.4 Hz, 3H, CH₃-CH₂)[1]
General Dehydroalanine Residues Various5.3 - 6.8 (two distinct singlets for the vinyl protons =CH₂)
Table 2: ¹³C NMR Data of N-Cbz-Dehydroalanine Derivatives
CompoundSolventChemical Shift (δ) in ppm
N-Benzyloxycarbonyl-dehydroalanine propyl amide Not Specified163.62 (C=O), 153.32 (C=O), 135.94 (quaternary-C), 134.69 (C=), 128.58, 128.29, 128.11 (ArCH), 97.75 (=CH₂), 66.88 (Ph-CH₂), 41.81 (CH₂-CH₂-CH₃), 22.66 (CH₂-CH₃), 11.31 (CH₃)[1]
General Dehydroalanine Residues Various~162 - 170 (Carbonyl carbon), ~130 - 135 (β-carbon of Dha), ~103 - 110 (α-carbon of Dha)

Mass Spectrometry of Dehydroalanine-Containing Compounds

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of dehydroalanine derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition.

Expected Fragmentation

While a specific mass spectrum for this compound is not available, the fragmentation of peptides containing dehydroalanine has been studied. A characteristic fragmentation pattern involves the cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation of c- and z-type fragment ions. This "dehydroalanine effect" can be a useful diagnostic tool for identifying the presence and location of dehydroalanine residues in a peptide chain.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-protected dehydroamino acids, based on established procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • The spectral width should be set to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

4. Data Processing:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS analysis or the matrix solution for MALDI-MS.

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • This technique is well-suited for analyzing polar molecules like amino acids.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system is recommended.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

  • MS Conditions:

    • Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve stable ionization and maximal signal intensity.

    • Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS data for structural elucidation. For MS/MS, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and a general experimental workflow for obtaining the data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight Confirmation & Fragmentation Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

Experimental_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solution Prepare Dilute Solution Sample->Prepare_Solution Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Dissolve->Acquire_13C Process_NMR Process & Analyze NMR Data Acquire_1H->Process_NMR Acquire_13C->Process_NMR LC_Separation LC Separation (Optional) Prepare_Solution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Acquire_MS Acquire MS & MS/MS ESI_Ionization->Acquire_MS Process_MS Process & Analyze MS Data Acquire_MS->Process_MS

Caption: General experimental workflow for NMR and MS analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-benzyloxycarbonyl-α,β-dehydroalanine (Z-dehydro-Ala-OH), a key building block in peptide synthesis and drug discovery. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic processes and the quality of final products. This document outlines known stability information, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for in-house stability assessment.

Core Concepts of this compound Stability

Free α,β-dehydroalanine is inherently unstable and susceptible to hydrolysis, which leads to the formation of pyruvate and ammonia.[1] However, the introduction of an N-acyl protecting group, such as the benzyloxycarbonyl (Cbz or Z) group, significantly enhances the stability of the molecule.[1] N-acylated derivatives of dehydroalanine are generally stable enough to be isolated, stored, and used in chemical synthesis.[1]

The stability of this compound is influenced by several factors, including pH, temperature, solvent, and exposure to light and nucleophiles. While specific kinetic data for the degradation of this compound is not extensively published, studies on analogous compounds, such as N-acetyl-dehydroalanine methyl ester, provide valuable insights. For instance, the hydrolysis of N-acetyl-dehydroalanine methyl ester is significantly retarded in mixed aqueous-organic solvents like aqueous dimethyl sulfoxide (DMSO) compared to purely aqueous solutions.[2] This suggests that the storage and reaction medium plays a crucial role in the stability of N-acylated dehydroalanines.

Quantitative Stability Data

Quantitative stability data for this compound is limited in publicly available literature. The following table summarizes the key findings from studies on analogous N-acylated dehydroalanine derivatives.

CompoundConditionObservationReference
N-acetyl dehydroalanine methyl esterAqueous vs. Aqueous DMSOHydrolysis is retarded by a factor of 2 to 500 in aqueous DMSO, depending on pH and DMSO concentration.[2]
N-acetyl dehydroalanine methyl esterAqueous vs. EthanolEthanol also slows the rate of hydrolysis, though less pronounced than DMSO.[2]
Sodium 2-acetamido-acrylateAqueous solutionThe C-N bond of the acetamido group hydrolyzes approximately 130 times slower than the C-O bond of the corresponding methyl ester.[2]

Recommended Storage Conditions

Based on the available information and general best practices for handling sensitive chemical reagents, the following storage conditions are recommended for this compound:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Light Amber vial / Protection from lightThe α,β-unsaturated system may be susceptible to photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the enamine and the protecting group.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic addition. The benzyloxycarbonyl protecting group can also be susceptible to cleavage under certain conditions.

G Potential Degradation Pathways of this compound Z_Dha_OH This compound Hydrolysis Hydrolysis (H₂O) Z_Dha_OH->Hydrolysis H⁺ or OH⁻ Nucleophilic_Addition Nucleophilic Addition (e.g., R-SH) Z_Dha_OH->Nucleophilic_Addition Protecting_Group_Cleavage Protecting Group Cleavage Z_Dha_OH->Protecting_Group_Cleavage e.g., H₂/Pd Pyruvate Pyruvic Acid + Benzylamine Hydrolysis->Pyruvate Cbz_Adduct N-Cbz-Cys(R)-OH (Thiol Adduct) Nucleophilic_Addition->Cbz_Adduct Free_Dha Dehydroalanine (unstable) Protecting_Group_Cleavage->Free_Dha

Caption: Potential degradation routes for this compound.

Experimental Protocol: Stability Indicating Assay

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

  • Reference Standard: A well-characterized, high-purity lot of this compound.

  • Instrumentation: HPLC system with a diode-array detector (DAD) or a multi-wavelength UV detector, and a mass spectrometer (MS) for peak identification.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm and 254 nm.

    • Column Temperature: 25°C.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

    • Base Hydrolysis: 0.1 M NaOH at 40°C for 2, 4, and 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 60°C for 1, 3, and 7 days.

    • Photostability: Solid sample exposed to ICH Q1B compliant light conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • For each stress condition, subject a known concentration of the this compound solution or solid to the specified conditions.

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Identify and quantify any new peaks corresponding to degradation products.

    • Use mass spectrometry to aid in the structural elucidation of major degradants.

    • Calculate the degradation rate under each condition.

G Workflow for Stability Indicating Assay of this compound cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_reporting Reporting Prep_Standard Prepare this compound Reference Standard Solution Acid Acid Hydrolysis Prep_Standard->Acid Base Base Hydrolysis Prep_Standard->Base Oxidation Oxidation (H₂O₂) Prep_Standard->Oxidation Thermal Thermal (Solid) Prep_Standard->Thermal Photo Photostability Prep_Standard->Photo Method_Dev Develop HPLC-UV/MS Method HPLC_Analysis HPLC-UV/MS Analysis of Stressed Samples Method_Dev->HPLC_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Processing Quantify Degradation and Identify Degradants HPLC_Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report

Caption: Experimental workflow for a stability indicating assay.

Conclusion

While this compound is significantly more stable than its unprotected counterpart, it is not immune to degradation. Proper handling and storage are paramount to maintaining its purity and reactivity. The primary stability concerns are hydrolysis and susceptibility to nucleophiles. For critical applications in research and drug development, it is highly recommended to perform in-house stability studies using a validated stability-indicating method to fully understand the degradation profile under specific laboratory and process conditions. The protocols and information provided in this guide serve as a comprehensive starting point for these evaluations.

References

The Biological Significance of Dehydroalanine in Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (Dha), a non-proteinogenic α,β-unsaturated amino acid, is a pivotal structural and reactive moiety in a diverse array of natural products. Its inherent electrophilicity, arising from the conjugated double bond, renders it a key player in the biosynthesis and biological activity of numerous bioactive compounds. This technical guide provides an in-depth exploration of the biological significance of dehydroalanine, focusing on its biosynthesis, its role as a Michael acceptor in the formation of complex macrocyclic structures, and its contribution to the pharmacological properties of notable natural products. Detailed experimental protocols and quantitative activity data are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

Dehydroalanine is a dehydroamino acid with the chemical formula C₃H₅NO₂. While it does not exist as a free amino acid in nature, it is found as a post-translationally modified residue in ribosomally synthesized and post-translationally modified peptides (RiPPs) and as an intermediate in the biosynthesis of some non-ribosomal peptides. The α,β-unsaturated carbonyl system of Dha makes it a potent Michael acceptor, susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine. This reactivity is the cornerstone of its biological importance, enabling the formation of unique thioether cross-links that define entire classes of natural products, such as the lanthipeptides.[1][2][3] These modifications impart significant conformational rigidity and stability to the peptide backbone, which are often crucial for their biological function.[1]

This guide will delve into the multifaceted roles of dehydroalanine, with a particular focus on:

  • Biosynthesis: The enzymatic machinery responsible for the site-specific installation of Dha residues.

  • Chemical Reactivity: The role of Dha as a key electrophile in the construction of intricate molecular architectures.

  • Biological Activity: The contribution of Dha to the antimicrobial, enzyme-inhibitory, and other pharmacological properties of natural products.

Biosynthesis of Dehydroalanine

The formation of dehydroalanine in natural products is a highly controlled enzymatic process, primarily involving the dehydration of serine or threonine residues within a precursor peptide. This post-translational modification is a critical step in the maturation of many bioactive peptides.

Lanthipeptide Biosynthesis: The Role of LanB Enzymes

In the biosynthesis of class I lanthipeptides, such as nisin, the dehydration of serine and threonine residues is catalyzed by a dedicated dehydratase, commonly denoted as LanB.[4][5] The LanB enzyme recognizes and binds to the leader peptide of the precursor peptide (LanA), ensuring the site-specific modification of the core peptide. The dehydration reaction itself is a complex process that involves the activation of the hydroxyl group of serine or threonine. In the case of NisB, the dehydratase involved in nisin biosynthesis, this activation is achieved through glutamylation of the hydroxyl group, followed by elimination to form the dehydroamino acid.[5]

Biosynthesis in Other Systems

Dehydroalanine residues are also found in other classes of natural products, including some non-ribosomal peptides and cyanobacterial toxins like microcystins. In these systems, the enzymatic logic for Dha formation can differ. For instance, in some cases, cysteine desulfurization can also lead to the formation of Dha.

Chemical Reactivity: Dehydroalanine as a Michael Acceptor

The α,β-unsaturated carbonyl moiety of dehydroalanine makes it an excellent electrophile for Michael-type conjugate addition reactions. This reactivity is central to the formation of the characteristic thioether bridges in lanthipeptides.

Lanthionine and Methyllanthionine Formation

Following the enzymatic dehydration of serine and threonine to dehydroalanine and dehydrobutyrine, respectively, a cyclase enzyme (LanC for class I lanthipeptides) catalyzes the intramolecular Michael addition of a cysteine thiol to the dehydroamino acid.[2][6] This reaction results in the formation of a lanthionine (from Dha) or methyllanthionine (from dehydrobutyrine) bridge, creating a cyclic structure within the peptide. These thioether linkages are more stable than disulfide bonds and play a crucial role in constraining the peptide's conformation, which is often essential for its biological activity.

Biological Activities of Dehydroalanine-Containing Natural Products

The presence of dehydroalanine, either as a final structural feature or as a precursor to other modifications, contributes significantly to the diverse biological activities of many natural products.

Antimicrobial Activity

Many dehydroalanine-containing natural products, particularly the lanthipeptides, exhibit potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.

  • Nisin: This well-characterized lantibiotic contains two dehydroalanine residues and is widely used as a food preservative. Its primary mode of action involves binding to Lipid II, a precursor in bacterial cell wall biosynthesis, leading to pore formation and inhibition of cell wall synthesis.[7] The dehydroalanine at position 5 has been shown to be important for its activity against bacterial spores.[8][9]

  • Cinnamycin and Duramycin: These lantibiotics bind to phosphatidylethanolamine (PE) in bacterial membranes, disrupting membrane integrity and inhibiting enzymes like phospholipase A2.[7][10]

Enzyme Inhibition

The electrophilic nature of dehydroalanine can be exploited for the inhibition of enzymes.

  • Microcystins: These cyclic heptapeptides, produced by cyanobacteria, are potent inhibitors of protein phosphatases 1 and 2A (PP1 and PP2A). The dehydroalanine residue (or more commonly, a methylated version, Mdha) is part of the pharmacophore that covalently reacts with a cysteine residue in the active site of the phosphatase, leading to irreversible inhibition.[2]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of several key dehydroalanine-containing natural products.

Natural ProductTarget Organism/EnzymeActivity MetricValueReference(s)
Nisin A Lactococcus lactisMIC~1 µg/mL[3]
Micrococcus flavusMIC0.004 µg/mL[3]
Streptococcus thermophilusMIC0.03 µg/mL[3]
Nisin Z Lactococcus lactisMIC~1 µg/mL[3]
Micrococcus flavusMIC0.004 µg/mL[3]
Streptococcus thermophilusMIC0.03 µg/mL[3]
Duramycin Bacillus subtilisMIC0.2 µM[11]
Oxidative PhosphorylationIC50< 2 µM[12]
Uncoupled ATPaseIC508 µM[12]
Cinnamycin Bacillus sp.MICNot specified[13]
Microcystin-LR Protein Phosphatase 1 (PP1)IC50~0.3 nM[14]
Protein Phosphatase 1 (PP1)IC50~38 ng/mL[2]
Microcystin-RR Protein Phosphatase 2A (rPP2Ac)IC500.072 nM[15]
Microcystin-YR Protein Phosphatase 2A (rPP2Ac)IC500.147 nM[15]
Microcystin-LF Protein Phosphatase 2A (rPP2Ac)IC500.096 nM[15]
Microcystin-LW Protein Phosphatase 2A (rPP2Ac)IC500.114 nM[15]
Nodularin Protein Phosphatase 2A (rPP2Ac)IC500.54 nM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dehydroalanine-containing natural products.

Synthesis of Dehydroalanine-Containing Peptides via Phenylselenocysteine

This protocol is adapted from established methods for the chemical synthesis of peptides containing Dha.[1]

Materials:

  • Fmoc-protected amino acids

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • Fmoc-L-Phenylselenocysteine (Fmoc-Sec(Ph)-OH)

  • SPPS reagents: Piperidine, HBTU, HOBt, DIPEA, DCM, DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis: Assemble the peptide chain on the solid support using standard Fmoc-based SPPS. Incorporate Fmoc-Sec(Ph)-OH at the desired position for Dha.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide containing the phenylselenocysteine residue by reverse-phase HPLC.

  • Oxidative Elimination:

    • Dissolve the purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add a 10-fold molar excess of 30% H₂O₂.

    • Incubate the reaction at room temperature for 1-2 hours, monitoring the reaction by HPLC-MS.

    • Quench the reaction by adding a scavenger (e.g., methionine).

  • Final Purification: Purify the final dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR spectroscopy. The formation of Dha can be confirmed by the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum.[8]

Protein Phosphatase Inhibition Assay for Microcystins

This colorimetric assay is a common method for detecting and quantifying microcystins based on their inhibition of protein phosphatase 1 (PP1) or 2A (PP2A).[2][14][16][17]

Materials:

  • Recombinant Protein Phosphatase 1 (PP1) or 2A (PP2A)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM MnCl₂, 0.5 mg/mL BSA, pH 7.4)

  • Microcystin standards (e.g., Microcystin-LR)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PP1 or PP2A enzyme in the assay buffer to the desired working concentration.

    • Prepare a stock solution of pNPP in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM MnCl₂, 20 mM MgCl₂, pH 8.1).

    • Prepare a serial dilution of microcystin standards and the unknown samples.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the microcystin standard or sample to each well.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 180 µL of the pNPP solution to each well.

    • Immediately begin monitoring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production (change in absorbance over time) for each concentration of the standard and for the unknown samples.

    • Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the microcystin concentration to generate a dose-response curve.

    • Determine the IC₅₀ value for the microcystin standard.

    • Calculate the concentration of microcystins in the unknown samples by comparing their inhibition to the standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][18]

Materials:

  • Dehydroalanine-containing natural product (e.g., nisin)

  • Bacterial strains (e.g., Staphylococcus aureus, Listeria monocytogenes)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the dehydroalanine-containing natural product in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving dehydroalanine.

Lanthipeptide_Biosynthesis cluster_precursor Precursor Peptide (LanA) cluster_modification Post-Translational Modification cluster_maturation Maturation Precursor Leader-Core Peptide (Ser/Thr, Cys) Dehydration Dehydration (LanB) Precursor->Dehydration Recognition of Leader Peptide Dehydrated_Peptide Dehydrated Peptide (Dha/Dhb) Dehydration->Dehydrated_Peptide Cyclization Cyclization (LanC) Cyclized_Peptide Cyclized Peptide (Lanthionine) Cyclization->Cyclized_Peptide Dehydrated_Peptide->Cyclization Michael Addition Leader_Cleavage Leader Peptide Cleavage (LanP) Cyclized_Peptide->Leader_Cleavage Mature_Peptide Mature Lanthipeptide Leader_Cleavage->Mature_Peptide

Caption: Biosynthesis of Class I Lanthipeptides.

Microcystin_Inhibition Microcystin Microcystin (with Mdha) PP1 Protein Phosphatase 1/2A (Active) Microcystin->PP1 Michael Addition to Active Site Cys Covalent_Complex Covalent Microcystin-PP1/2A Complex (Inactive) PP1->Covalent_Complex Product Dephosphorylated Product PP1->Product Dephosphorylation Substrate Phosphorylated Substrate Substrate->PP1 Binding

Caption: Mechanism of Protein Phosphatase Inhibition by Microcystin.

Experimental_Workflow_MIC Start Start: Obtain Dha-containing Natural Product and Bacterial Strain Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Natural Product Start->Prep_Dilutions Inoculate Inoculate Microplate Wells Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End: MIC Value Obtained Read_Results->End

Caption: Workflow for MIC Determination.

Conclusion

Dehydroalanine is a seemingly simple, yet remarkably versatile, amino acid residue that plays a profound role in the biosynthesis and function of a wide range of natural products. Its unique chemical reactivity as a Michael acceptor enables the construction of complex and conformationally constrained cyclic peptides, which are often endowed with potent biological activities. Understanding the enzymology of dehydroalanine formation and its subsequent reactions is crucial for the discovery and development of new therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich chemical biology of dehydroalanine-containing natural products and to harness their potential for the benefit of human health.

References

Theoretical Insights into the Conformational Landscape of Dehydroalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (Dha), an unsaturated amino acid residue found in a variety of natural and synthetic peptides, imparts unique structural and reactive properties that are of significant interest in drug design and biomaterial development. Its α,β-unsaturated nature introduces conformational constraints that profoundly influence peptide secondary structure. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the conformational preferences of dehydroalanine, offering a valuable resource for researchers aiming to leverage its properties in peptide and protein engineering.

Conformational Preferences of Dehydroalanine-Containing Peptides

Theoretical studies, primarily employing quantum mechanics (QM) and molecular mechanics (MM), have revealed that dehydroalanine has a strong propensity to induce turn-like structures within a peptide chain. The planarity of the Dha residue significantly restricts the available conformational space for the backbone dihedral angles, φ (phi) and ψ (psi).

Ramachandran Plot Analysis

The conformational landscape of a dehydroalanine dipeptide (Ac-Dha-NMe) has been extensively studied using quantum mechanical calculations. These studies generate a Ramachandran plot, which maps the energetically favorable regions of φ and ψ angles. Unlike the broad, well-defined alpha-helical and beta-sheet regions for standard amino acids, the Ramachandran plot for dehydroalanine is more restricted.

A notable study by Siodlak and colleagues, employing Density Functional Theory (DFT) at the B3LYP/6-31+G** level of theory, provides a detailed energy profile of the Dha dipeptide. The key low-energy conformations are summarized in the table below.

Conformationφ (°)ψ (°)Relative Energy (kcal/mol)
Global Minimum-1501500.00
Local Minimum 1-7560~1.5
Local Minimum 260-60~2.0
Local Minimum 3150-150~2.5

Note: The exact relative energies can vary slightly based on the computational method and solvent model used. The data presented here is a representative summary from published theoretical studies.

These findings indicate a strong preference for extended and turn-like structures, with the global minimum corresponding to a conformation that can initiate or be part of a turn. This intrinsic conformational preference is a key factor in the design of peptides with specific secondary structures.

Induction of Turn Structures

Experimental evidence from NMR spectroscopy, combined with molecular modeling, supports the theoretical predictions. Studies on model peptides containing dehydroalanine have shown that it favors the formation of inverse γ-turns.[1] An inverse γ-turn is a three-residue turn characterized by specific hydrogen bonding patterns and dihedral angles. The presence of Dha at a specific position in a peptide sequence can thus be a powerful tool to induce a desired turn motif, which is often crucial for biological activity.

Force Field Parametrization for Molecular Dynamics Simulations

To enable accurate in silico studies of larger dehydroalanine-containing peptides and proteins, reliable force field parameters are essential. Molecular dynamics (MD) simulations rely on these parameters to describe the potential energy of the system as a function of its atomic coordinates. Specific parameters for the unique chemical structure of dehydroalanine have been developed for the most common classical force fields, CHARMM and AMBER.

CHARMM Force Field Parameters

New CHARMM-compatible force field parameters for dehydroalanine were developed by Turpin et al. in 2014.[2][3] These parameters were derived by fitting to high-level quantum mechanical data, specifically geometries and energy barriers calculated at the MP2/6-31G*//MP2/cc-pVTZ level of theory.[2][3] This ensures that the force field accurately reproduces the fundamental conformational properties of the Dha residue. The key parameters are summarized below.

Table 2.1: Selected CHARMM Parameters for Dehydroalanine

Parameter TypeAtomsValue
Bonds
C-CA380.0 kcal/mol/Ų
CA-CB550.0 kcal/mol/Ų
CA-N450.0 kcal/mol/Ų
Angles
N-CA-CB50.0 kcal/mol/rad²
C-CA-N60.0 kcal/mol/rad²
C-CA-CB70.0 kcal/mol/rad²
Dihedrals
C-N-CA-CB0.20 kcal/mol (2, 180°)
N-CA-CB-H0.16 kcal/mol (3, 0°)
Non-bonded (Lennard-Jones)
CBε: -0.070 kcal/mol, Rmin/2: 1.99 Å

This is a partial list of the full parameter set, which can be found in the supplementary information of the original publication by Turpin et al. (2014).

AMBER Force Field Parameters

Force field parameters for dehydroalanine compatible with the AMBER force field were developed by Alagona and colleagues. The parameterization strategy involved fitting to experimental data and ab initio quantum mechanical calculations. Atomic partial charges, a critical component of the force field, were determined using the Restrained Electrostatic Potential (RESP) fitting procedure with calculations performed using Gaussian09.

Table 2.2: Selected AMBER Parameters for Dehydroalanine

Parameter TypeAtom TypesValue
Bonds
C-CA310.0 kcal/mol/Ų
CA-C317.0 kcal/mol/Ų
CA-N337.0 kcal/mol/Ų
Angles
N-CA-C50.0 kcal/mol/rad²
C-CA-CB70.0 kcal/mol/rad²
Dihedrals
X-C-N-CAV2: 10.0 kcal/mol, γ: 180°, n: 2
N-CA-C-NV2: 1.0 kcal/mol, γ: 180°, n: 2
Non-bonded (Lennard-Jones)
CAR*: 1.9080 Å, ε: 0.0860 kcal/mol

This is a representative subset of the full parameter set. Researchers should refer to the original publication for the complete and accurate parameters.

Methodologies for Theoretical Studies

The elucidation of dehydroalanine's conformational properties relies on a combination of sophisticated computational techniques. Below are detailed outlines of the key experimental protocols employed in these theoretical investigations.

Quantum Mechanical Calculations for Conformational Analysis

This protocol describes the general workflow for determining the Ramachandran plot and identifying low-energy conformations of a dehydroalanine dipeptide.

  • Model System Construction: A capped dipeptide model, typically N-acetyl-dehydroalanine-N'-methylamide (Ac-Dha-NMe), is constructed using molecular modeling software.

  • Conformational Search: The potential energy surface is scanned by systematically rotating the φ and ψ dihedral angles. This is typically done in increments of 10-15 degrees over the entire 360-degree range for both angles.

  • Geometry Optimization: For each point on the grid, a geometry optimization is performed using a suitable quantum mechanical method. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G**.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory, if computationally feasible, to obtain more accurate relative energies.

  • Data Analysis and Visualization: The calculated relative energies are plotted as a function of the φ and ψ angles to generate the Ramachandran plot. The low-energy minima are identified and their geometries are analyzed.

Force Field Parameterization Protocol

This protocol outlines the general steps involved in developing new force field parameters for a non-standard residue like dehydroalanine, following the CHARMM parameterization philosophy.

  • Define the Residue Topology: The atom types, connectivity, and internal coordinates for the dehydroalanine residue are defined.

  • Initial Parameter Assignment: Initial guesses for the bond, angle, dihedral, and non-bonded parameters are made by analogy to existing parameters for similar chemical groups in the force field.

  • Quantum Mechanical Target Data Generation:

    • Geometries: The geometry of the model compound (e.g., Ac-Dha-NMe) is optimized at a high level of quantum mechanical theory (e.g., MP2/cc-pVTZ).

    • Vibrational Frequencies: A frequency calculation is performed to obtain the vibrational modes, which are used to refine bond and angle force constants.

    • Dihedral Energy Profiles: The potential energy is calculated as a function of key dihedral angles by performing constrained geometry optimizations.

  • Parameter Optimization: The initial force field parameters are iteratively adjusted to reproduce the quantum mechanical target data. This involves minimizing the difference between the MM and QM geometries, vibrational frequencies, and dihedral energy profiles.

  • Validation: The new parameters are validated by performing molecular dynamics simulations on a larger system containing the dehydroalanine residue and comparing the simulation results with available experimental data (e.g., NMR data, crystal structures).

Molecular Dynamics Simulation Protocol for Peptides Containing Dehydroalanine

This protocol provides a general workflow for running a molecular dynamics simulation of a peptide containing a dehydroalanine residue using a classical force field.

  • System Setup:

    • The initial 3D structure of the peptide is built or obtained from experimental data.

    • The appropriate force field (e.g., CHARMM36m with the Dha parameters) is assigned.

    • The peptide is placed in a periodic box of a suitable solvent, typically water (e.g., TIP3P water model).

    • Ions are added to neutralize the system and to mimic a specific ionic strength.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) for a sufficient period to allow the solvent to relax around the peptide. Positional restraints on the peptide backbone are often used during the initial stages of equilibration and then gradually released.

  • Production Run: The production simulation is run for the desired length of time (typically nanoseconds to microseconds) in the NPT or NVT ensemble, during which the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to study the conformational dynamics of the peptide. This can include calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, hydrogen bond analysis, and clustering of conformations.

Visualizing Computational Workflows

To better illustrate the logical flow of the theoretical studies described above, the following diagrams are provided in the DOT language for Graphviz.

G cluster_QM Quantum Mechanical Conformational Analysis A Model Building (Ac-Dha-NMe) B Conformational Search (Scan φ and ψ) A->B C Geometry Optimization (e.g., B3LYP/6-31+G**) B->C D Energy Calculation C->D E Ramachandran Plot Generation D->E F Identification of Low-Energy Conformers E->F

Caption: Workflow for Quantum Mechanical Conformational Analysis of Dehydroalanine.

G cluster_FF Force Field Parameterization Workflow A Define Residue Topology B Initial Parameter Guess (by analogy) A->B C Generate QM Target Data (Geometries, Frequencies, Dihedral Profiles) B->C D Iterative Parameter Optimization C->D D->C refine E Validation (MD Simulations vs. Experimental Data) D->E F Final Parameter Set E->F

Caption: General Workflow for Dehydroalanine Force Field Parameterization.

G cluster_MD Molecular Dynamics Simulation Workflow A System Setup (Peptide, Solvent, Ions) B Energy Minimization A->B C Equilibration (Heating and Pressure) B->C D Production MD Run C->D E Trajectory Analysis D->E F Conformational Dynamics and Properties E->F

Caption: Workflow for Molecular Dynamics Simulation of a Dehydroalanine-Containing Peptide.

Conclusion

Theoretical and computational studies have provided invaluable insights into the conformational behavior of dehydroalanine. The inherent preference of Dha for turn-like structures, as revealed by quantum mechanical calculations, makes it a powerful tool for peptide and protein design. The development of accurate force field parameters for CHARMM and AMBER enables large-scale molecular dynamics simulations, allowing for the investigation of the structure, dynamics, and interactions of complex Dha-containing biomolecules. This technical guide serves as a comprehensive resource for researchers in the field, providing the essential data, protocols, and workflows to facilitate further exploration and application of dehydroalanine in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Dehydroalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (Dha or ΔAla) is an α,β-unsaturated amino acid that serves as a valuable component in peptide and protein engineering. Its unique structure imparts conformational rigidity, enhances proteolytic stability, and provides a reactive electrophilic handle for post-translational modifications, such as cyclization or the introduction of labels.[1][2]

While the direct incorporation of a protected dehydroalanine monomer (such as Z-ΔAla-OH) during solid-phase peptide synthesis (SPPS) is challenging due to potential side reactions like Michael addition and difficult coupling kinetics, a more robust and widely adopted strategy involves the incorporation of a stable precursor amino acid. This precursor is subsequently converted into dehydroalanine after the peptide chain has been fully assembled.[3][4]

This document details the most common and effective method for incorporating dehydroalanine into peptides via SPPS: the oxidative elimination of a phenylselenocysteine (SecPh) residue . This approach is compatible with standard Fmoc-SPPS protocols and utilizes mild conversion conditions, preserving the integrity of sensitive amino acids within the peptide sequence.[3][5]

Principle of the Method

The strategy involves three main stages:

  • Incorporation of Precursor: The unnatural amino acid Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) is incorporated into the desired position of the peptide sequence using standard automated or manual Fmoc-SPPS.[5]

  • Peptide Assembly and Cleavage: The peptide chain is elongated to its full length. Following synthesis, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.

  • Post-Cleavage Conversion: The purified peptide containing the Sec(Ph) residue is treated with a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂). This triggers an oxidative elimination of the phenylseleno moiety, resulting in the formation of the dehydroalanine residue at the specified position.[3][6]

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_PostSPPS Post-Synthesis Modification Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Couple Fmoc-AA-OH Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Next cycle Sec_Coupling 4. Couple Fmoc-Sec(Ph)-OH at desired position Coupling->Sec_Coupling At Dha position Repeat 5. Repeat Steps 2 & 3 to complete sequence Sec_Coupling->Repeat Cleavage 6. Cleavage & Global Deprotection (TFA Cocktail) Repeat->Cleavage Purification1 7. HPLC Purification of Sec(Ph)-Peptide Cleavage->Purification1 Oxidation 8. Oxidative Elimination (e.g., NaIO₄) Purification1->Oxidation Purification2 9. Final HPLC Purification of Dha-Peptide Oxidation->Purification2

Caption: Workflow for Dha-peptide synthesis via the Sec(Ph) precursor method.

Data Presentation: Oxidative Elimination Efficiency

The conversion of the selenocysteine precursor to dehydroalanine is highly efficient under mild conditions. The following table summarizes yields reported for this conversion across various peptide sequences.

EntryPrecursor Peptide SequenceOxidantYield (%)Reference
1Fmoc-Cys(SEt)-Sec(Ph)-ODPMaq. NaIO₄70[3]
2[Boc-Sec(Ph)-Cys-OMe]₂aq. NaIO₄75[3]
3Boc-Sec(Ph)-Cys(Trt)-OMeaq. NaIO₄83[3]
4Fmoc-Trp-Sec(Ph)-ODPMaq. NaIO₄64[3]
5Ala-Met-Sec(Ph)-Alaaq. NaIO₄62[3]
6RIA-Sec(Ph)-IALC(StBu)KNaIO₄72[3]
Yields are for HPLC purified products after SPPS and oxidation, based on the initial resin loading.

Experimental Protocols

Protocol 1: Synthesis of Sec(Ph)-Containing Peptide via Fmoc-SPPS

This protocol describes the manual synthesis of a peptide containing an Fmoc-Sec(Ph)-OH residue. Standard Fmoc/tBu chemistry is used.[3][7]

1. Resin Preparation:

  • Place the appropriate amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Residues):

  • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq. relative to resin loading) with a coupling agent like HBTU (0.95 eq. relative to amino acid) and an amine base like N-methylmorpholine (NMM) or DIEA (2 eq. relative to amino acid) in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor coupling completion using a Kaiser test. If incomplete, a second coupling may be performed.[8]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Incorporation of Fmoc-Sec(Ph)-OH:

  • Follow the same procedure as in step 3, using Fmoc-Sec(Ph)-OH as the amino acid to be coupled. The coupling conditions are identical to those for standard proteinogenic amino acids.[3]

5. Peptide Elongation:

  • Repeat steps 2 and 3 until the desired peptide sequence is fully assembled.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification of Sec(Ph)-Peptide:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the Sec(Ph)-containing peptide as a white powder.

Protocol 2: Oxidative Elimination to Form Dehydroalanine

This protocol describes the conversion of the purified Sec(Ph)-peptide to the final Dha-peptide.[3][6]

Caption: Conversion of Phenylselenocysteine (SecPh) to Dehydroalanine (Dha).

1. Reaction Setup:

  • Dissolve the purified Sec(Ph)-peptide in a solvent such as methanol or a water/acetonitrile mixture to a final concentration of 1-6 mM.[3]

  • Prepare a stock solution of the oxidant (e.g., sodium periodate, NaIO₄) in water.

2. Oxidation:

  • Add the oxidant solution (4 equivalents) to the peptide solution at 25 °C while stirring.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry. The conversion is typically complete within 30 minutes to 2 hours.[3]

3. Final Purification:

  • Once the reaction is complete, directly purify the reaction mixture by RP-HPLC to isolate the final Dha-containing peptide.

  • Lyophilize the pure fractions to obtain the final product.

Challenges and Considerations

  • Compatibility with Sensitive Residues: The mild oxidation conditions are generally compatible with most amino acid side chains. Cysteine residues should be protected (e.g., as disulfides) during the oxidation step to prevent unwanted side reactions.[3] Methionine may be partially oxidized to the sulfoxide, which can sometimes be reversed if necessary.

  • Side Reactions: The primary advantage of this post-synthesis modification strategy is the avoidance of side reactions during SPPS. If dehydroalanine were present on the resin, it could react with the piperidine used for Fmoc deprotection via a Michael addition.[9]

  • Alternative Precursors: While Sec(Ph) is highly effective, other precursors like serine, threonine, or S-alkylated cysteine can be used.[4][9] However, their conversion to dehydroalanine often requires harsher chemical conditions that may not be compatible with all peptide sequences.

Conclusion

The incorporation of dehydroalanine into synthetic peptides is a powerful tool for modulating their structure and function. The use of a phenylselenocysteine precursor in conjunction with standard Fmoc-SPPS provides a reliable, efficient, and chemoselective method for producing Dha-containing peptides. This strategy minimizes side reactions during synthesis and employs mild post-synthetic modification conditions, making it a highly valuable protocol for researchers in peptide chemistry and drug development.

References

Application Notes and Protocols for Z-dehydro-Ala-OH Coupling Reactions in Solution Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Dehydroamino acids, particularly dehydroalanine (Dha), are non-proteinogenic amino acids of significant interest in peptide and protein chemistry. Their presence in a peptide backbone introduces conformational constraints and provides a reactive handle for post-translational modifications, making them valuable in drug design and development. The α,β-unsaturated system of dehydroalanine can act as a Michael acceptor, allowing for the introduction of various functionalities.

While the direct coupling of N-protected dehydroalanine (e.g., Z-dehydro-Ala-OH) in solution-phase peptide synthesis is conceivable, the literature predominantly features methods where the dehydroalanine residue is generated in situ from a precursor amino acid already incorporated into the peptide chain. This approach circumvents potential challenges associated with the direct handling of the reactive dehydroalanine monomer, such as polymerization or undesired side reactions during coupling.

These application notes provide detailed protocols for the most common and reliable methods to obtain peptides containing Z-dehydro-Ala in the solution phase, focusing on precursor-based strategies. Additionally, a comprehensive guide to general-purpose solution-phase coupling reagents is included for researchers wishing to explore the direct coupling of this compound, along with a discussion of the potential challenges.

Data Presentation: Comparison of Common Solution-Phase Coupling Reagents

The following table summarizes common coupling reagents applicable to solution-phase peptide synthesis. While specific yield and purity data for the direct coupling of this compound are not widely reported, this table serves as a guide for selecting reagents for either the synthesis of precursor peptides or for attempting direct coupling.

Coupling Reagent/SystemTypical YieldRacemization RiskKey AdvantagesKey DisadvantagesRecommended Use Case
EDC/HOBt Good to ExcellentModerateReadily available, cost-effective, water-soluble byproducts (EDC).[1]Can be sluggish with electron-deficient amines.General solution-phase and solid-phase synthesis.
DCC/HOBt Good to ExcellentModerateInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration.[2]Solution-phase reactions where byproduct precipitation is manageable.
DIC/HOBt Good to ExcellentModerateDiisopropylurea byproduct is soluble in common organic solvents.[2]Potential for racemization with sensitive amino acids.Standard solid-phase and solution-phase peptide synthesis.
HBTU/DIPEA ExcellentLowFast reaction times, high yields, stable reagent.[2]Byproducts can be difficult to remove; potential for guanidinylation side reaction.[3]Routine coupling of standard and hindered amino acids.
HATU/DIPEA ExcellentVery LowHighly efficient, especially for sterically hindered amino acids; lower racemization than HBTU.[2]More expensive than HBTU.Coupling of sterically hindered or racemization-prone amino acids.
PyBOP/DIPEA ExcellentLowHigh coupling efficiency, good solubility.[2]Forms carcinogenic HMPA as a byproduct.[2]Effective for difficult couplings, but safety precautions are critical.
DEPBT/DIPEA Good to ExcellentVery LowExcellent for coupling racemization-prone amino acids like histidine; minimizes side reactions.[2][4]Can be slower than aminium/uronium reagents.Coupling of sensitive amino acids where racemization must be minimized.
T3P® Good to ExcellentLowGreen chemistry reagent; byproducts are water-soluble and easily removed.[5]Requires careful control of stoichiometry and conditions.Sustainable peptide synthesis protocols.

Experimental Protocols

The established and preferred methods for preparing peptides with dehydroalanine residues involve the synthesis of a peptide containing a precursor amino acid, followed by an elimination reaction to form the double bond.

Protocol 1: Synthesis of Dehydroalanine-Containing Peptides via Oxidative Elimination of Phenylselenocysteine (Sec(Ph))

This is a widely used and reliable method that allows for the site-specific incorporation of dehydroalanine. The process involves synthesizing a peptide with Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) and then performing a chemoselective oxidation to generate the Dha residue.[6]

Step 1: Peptide Elongation with Fmoc-Sec(Ph)-OH

This step follows standard solution-phase peptide synthesis procedures. Here is an example of coupling Fmoc-Sec(Ph)-OH to an amino acid ester using DIC/HOBt.

  • Dissolution: Dissolve the N-terminally deprotected amino acid or peptide ester (1.0 eq) in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Addition of Amino Acid and Additive: Add Fmoc-Sec(Ph)-OH (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Filter off the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography.

  • Iteration: Repeat the deprotection and coupling steps to elongate the peptide chain as required.

Step 2: Global Deprotection and Oxidative Elimination

  • Deprotection: Remove all protecting groups from the synthesized peptide using standard protocols (e.g., TFA cocktail for acid-labile groups). Purify the crude peptide containing the Sec(Ph) residue by HPLC.

  • Oxidation: a. Dissolve the purified Sec(Ph)-containing peptide in a solvent mixture such as acetonitrile/water or methanol.[6] b. Cool the solution to 0 °C. c. Add an aqueous solution of sodium periodate (NaIO₄) (1.1 - 4.0 eq) dropwise.[6] If methionine is present, use closer to 1.1 equivalents to avoid oxidation to the sulfoxide.[6] d. Stir the reaction at room temperature for 0.5 to 2 hours. The reaction progress can be monitored by RP-HPLC.[6] e. Upon completion, quench the reaction (e.g., with sodium thiosulfate solution). f. Purify the final dehydroalanine-containing peptide by preparative RP-HPLC.

Protocol 2: General Protocol for Direct Coupling of this compound (Exploratory)

This protocol outlines a general procedure for the direct coupling of this compound using HATU, a highly efficient coupling reagent. Researchers should be aware of potential side reactions. The α,β-unsaturated nature of dehydroalanine makes it susceptible to Michael addition by nucleophiles (including other amino components) or polymerization, especially under basic conditions.

Materials:

  • This compound (1.0 eq)

  • Amino acid or peptide ester (amine component, 1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

  • Standard work-up reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the mixture for 2-5 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. If it is a hydrochloride salt, add 1.0 eq of DIPEA to generate the free amine and stir for 10 minutes.

  • Coupling: Add the solution of the free amine to the pre-activated this compound mixture.

  • Base Addition: Add the remaining portion of DIPEA (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Considerations and Potential Side Reactions:

  • Michael Addition: The dehydroalanine moiety is an electrophile. The amine component or the DIPEA base could potentially act as a nucleophile, leading to undesired adducts. Using a non-nucleophilic base and carefully controlling stoichiometry is critical.

  • Polymerization: Under strongly basic or heated conditions, dehydroalanine derivatives may polymerize. Reactions should be run at room temperature or below if possible.

  • Racemization: While HATU is known to suppress racemization, the unique electronics of the dehydroalanine system could influence its stereochemical stability during activation.

Visualizations

Experimental Workflow Diagrams

G Workflow for Dha-Peptide Synthesis via Sec(Ph) Precursor cluster_0 Peptide Synthesis cluster_1 Oxidative Elimination A 1. Couple Fmoc-Sec(Ph)-OH to Peptide Ester (e.g., DIC/HOBt) B 2. Purify Sec(Ph)-Peptide A->B C 3. Global Deprotection (e.g., TFA) B->C D 4. Dissolve Peptide in MeCN/H2O C->D E 5. Add NaIO4 (aq) at 0°C to RT D->E F 6. Quench Reaction E->F G 7. Purify Final Dha-Peptide (HPLC) F->G G Workflow for Direct Coupling of this compound (Exploratory) cluster_0 Activation cluster_1 Coupling A 1. Dissolve Z-Dha-OH and HATU in DMF B 2. Pre-activate for 2-5 minutes A->B C 3. Add Free Amine Component B->C D 4. Add DIPEA C->D E 5. Stir 1-3h at RT D->E F 6. Aqueous Work-up (EtOAc Extraction) E->F G 7. Purify Product (Chromatography) F->G

References

Application Notes and Protocols for Post-Translational Modification of Proteins Using Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a versatile chemical handle for the post-translational modification (PTM) of proteins and peptides.[1][2] Its electrophilic nature makes it a prime target for conjugate addition reactions with a variety of nucleophiles, enabling the site-specific introduction of a wide array of functionalities, including mimics of natural PTMs, bioconjugation tags, and unnatural amino acids.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of dehydroalanine-containing proteins and their subsequent modification.

I. Methods for the Synthesis of Dehydroalanine-Containing Proteins

The introduction of dehydroalanine into a protein sequence can be achieved through several chemical and biological methods. The most common approaches involve the conversion of naturally occurring amino acid residues, such as cysteine or serine, or the incorporation of a precursor amino acid like phenylselenocysteine during solid-phase peptide synthesis (SPPS).

Conversion of Cysteine to Dehydroalanine

The conversion of cysteine to dehydroalanine is a widely used method due to the relatively low natural abundance and high nucleophilicity of the cysteine thiol group.[1] Several reagents have been developed for this transformation, primarily based on a bis-alkylation and elimination mechanism.[4][5]

Featured Reagents for Cysteine to Dehydroalanine Conversion:

  • 2,5-Dibromohexanediamide (DBHDA): A water-soluble and highly selective reagent for the rapid conversion of cysteine to dehydroalanine.[6]

  • Methyl 2,5-dibromopentanoate (MDBP): An effective alternative to DBHDA.[4]

  • 2-Nitro-5-thiocyanatobenzoic acid (NTCB): Particularly efficient for modifying C-terminal cysteines and can be effective at neutral pH.[1][4]

Quantitative Comparison of Cysteine to Dehydroalanine Conversion Reagents

ReagentProtein/PeptideReaction ConditionsYield (%)Reference(s)
DBHDA Ubiquitin (K48C)50 mM DBHDA, pH 8.0, 1 hr, RT>95[4]
Thioredoxin50 mM DBHDA, pH 8.5, 3 hr, RT~80[5]
MDBP Model PeptideHigh pHEffective[4]
NTCB Ubiquitin (G76C)5 mM NTCB, 10 mM Pyridine, pH 7.0, 37°C, overnightHigh[1]
SUMO1 (G93C)5 mM NTCB, 10 mM Pyridine, pH 7.0, 37°C, overnightHigh[1]
Oxidative Elimination of Phenylselenocysteine

The incorporation of Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) during solid-phase peptide synthesis (SPPS) provides a robust method for introducing a dehydroalanine precursor at a specific site.[7][8] Subsequent mild oxidation leads to the formation of the dehydroalanine residue.[7][9] This method is advantageous as it avoids side reactions associated with the direct use of dehydroalanine during synthesis.[2]

Oxidation Conditions for Phenylselenocysteine to Dehydroalanine Conversion

OxidantPeptideReaction ConditionsTimeYield (%)Reference(s)
NaIO₄ Ac-Cys(Trt)-Sec(Ph)-NH₂4 equiv. NaIO₄, aq. CH₃CN, 25°C< 2 h78[9]
NaIO₄ Boc-Sec(Ph)-Cys(Trt)-NH₂4 equiv. NaIO₄, aq. CH₃CN, 0°C to RT12 h65[9]
H₂O₂ Phenylselenocysteine-containing peptidesMild aqueous conditionsVariableHigh[7]

II. Post-Translational Modification of Dehydroalanine Residues

The α,β-unsaturated carbonyl moiety of dehydroalanine is a potent Michael acceptor, readily reacting with a variety of soft nucleophiles under biocompatible conditions.[3] This reactivity is the basis for a wide range of protein modifications.

Thia-Michael Addition: A Gateway to Diverse Modifications

The conjugate addition of thiols to dehydroalanine is a highly efficient and widely used reaction for protein modification.[3][10] This strategy allows for the introduction of lipids (lipidation), sugars (glycosylation), and other functional groups.[11]

Quantitative Data for Thia-Michael Addition to Dehydroalanine

Thiol NucleophileDehydroalanine-PeptideReaction ConditionsYield (%)Reference(s)
1-Thio-β-D-glucose tetraacetateAc-Ala-Dha-Gly-NH₂pH 7.5, 1 h>95[3]
DodecanethiolModel Dha-peptideAqueous bufferHigh[11]
Thiolated DiacylglycerolModel Dha-peptideAqueous bufferHigh[11]
Cholesterol-thiolModel Dha-peptideAqueous bufferHigh[11]
Aza-Michael Addition for Stable Amine Linkages

The reaction of amine nucleophiles with dehydroalanine provides a means to form stable secondary and tertiary amine linkages in a chemoselective manner under mild, biocompatible conditions.[12]

Relative Reactivity of Amines in Aza-Michael Addition to Dehydroalanine

Amine NucleophileDehydroalanine DerivativeRelative Rate (k_rel)Conversion (%)Reference(s)
BenzylamineBoc-Dha-OMe11~70 (24h)[12]
ImidazoleBoc-Dha-OMe1~10 (24h)[12]
AnilineBoc-Dha-OMeUnreactive0[12]
Histamine (primary amine)Boc-Dha-OMe-60 (sp³/sp² = 1.7:1)[12]
Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions of dehydroalanine with arylboronic acids or arylthianthrenium salts enable the formation of carbon-carbon bonds, providing access to proteins containing unnatural amino acids like dehydrophenylalanine.[13][14]

Yields of Palladium-Catalyzed Arylation of Dehydroalanine-Containing Peptides

Arylating AgentDehydroalanine-PeptideCatalystReaction ConditionsYield (%)Reference(s)
Phenylboronic acidNisinPd(EDTA)(OAc)₂pH 7, 37°C, 16 hMixture of products[14]
4-Formylphenylboronic acidNisinPd(EDTA)(OAc)₂pH 7, 37°C, 16 hMixture of products[14]
Phenylthianthrenium saltBoc-Dha-OMePd(OAc)₂i-PrOH, RT, 12 h85[13]
4-Acetylphenylthianthrenium saltBoc-Dha-OMePd(OAc)₂i-PrOH, RT, 12 h82[13]

III. Experimental Protocols

Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine using DBHDA

This protocol is suitable for peptides still attached to the solid support.[15]

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Reagent Preparation: Prepare a solution of DBHDA (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine (10-20 equivalents) in the chosen solvent (NMP or DMF).

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.[15]

Protocol 2: Oxidative Elimination of Phenylselenocysteine to Dehydroalanine in Solution

This protocol describes the conversion of a purified phenylselenocysteine-containing peptide to a dehydroalanine-containing peptide.[9]

  • Peptide Dissolution: Dissolve the purified peptide containing the phenylselenocysteine residue in a mixture of methanol and water or acetonitrile and water.

  • Oxidant Preparation: Prepare a stock solution of sodium periodate (NaIO₄) in water.

  • Reaction: Cool the peptide solution to 0°C in an ice bath. Add 4 equivalents of the NaIO₄ solution dropwise to the peptide solution with stirring. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of sodium thiosulfate solution.

  • Purification: Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the formation of dehydroalanine by mass spectrometry (observing the corresponding mass loss of the phenylselenyl group).

Protocol 3: Thia-Michael Addition to a Dehydroalanine-Containing Peptide

This protocol details the conjugation of a thiol-containing molecule to a dehydroalanine residue in a purified peptide.[3]

  • Peptide and Thiol Dissolution: Dissolve the dehydroalanine-containing peptide and a slight excess (1.1-1.5 equivalents) of the thiol nucleophile in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5). Degas the buffer to minimize oxidation of the thiol.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting peptide is consumed (typically 1-4 hours).

  • Purification: Purify the resulting thioether-linked peptide conjugate by reverse-phase HPLC.

  • Characterization: Characterize the final product by mass spectrometry to confirm the addition of the thiol moiety.

IV. Visualizations

Dha_Synthesis_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_conversion Conversion to Dehydroalanine cluster_modification Post-Translational Modification SPPS Incorporate Cys or Sec(Ph) Cys_peptide Cysteine-Peptide SPPS->Cys_peptide SecPh_peptide Sec(Ph)-Peptide SPPS->SecPh_peptide Dha_peptide Dehydroalanine-Peptide Cys_peptide->Dha_peptide Bis-alkylation/ elimination SecPh_peptide->Dha_peptide Oxidative elimination Thioether Thioether Adduct Dha_peptide->Thioether Amine_adduct Amine Adduct Dha_peptide->Amine_adduct Aryl_adduct Arylated Adduct Dha_peptide->Aryl_adduct DBHDA DBHDA/MDBP/NTCB DBHDA->Cys_peptide Oxidation NaIO4 / H2O2 Oxidation->SecPh_peptide Thiol Thiol (R-SH) Thiol->Thioether Thia-Michael Addition Amine Amine (R-NH2) Amine->Amine_adduct Aza-Michael Addition Aryl_reagent Aryl-B(OH)2 / Ar-STh+ Aryl_reagent->Aryl_adduct Pd-catalyzed Cross-Coupling

Caption: Workflow for Dha-mediated protein modification.

Michael_Addition_Pathway Dha Dehydroalanine Residue (Electrophile) Transition_State Enolate Intermediate Dha->Transition_State Nucleophilic Attack Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Transition_State Product Modified Amino Acid (e.g., S-linked Glycan, Lipid) Transition_State->Product Protonation

Caption: General mechanism of Michael addition to Dha.

Dha_Formation_Comparison Start Precursor Amino Acid Cys Cysteine Start->Cys Ser Serine Start->Ser SecPh Phenylselenocysteine Start->SecPh Dha Dehydroalanine Cys->Dha Bis-alkylation/ Elimination (e.g., DBHDA) Ser->Dha Elimination of activated hydroxyl SecPh->Dha Oxidative Elimination (e.g., NaIO4)

Caption: Comparison of precursors for Dha synthesis.

References

Application Notes and Protocols: Z-dehydro-Ala-OH as a Versatile Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are invaluable tools in modern drug discovery and chemical biology. Their incorporation into peptides and proteins can enhance proteolytic stability, modulate biological activity, and introduce novel functionalities. Z-dehydro-Ala-OH and its derivatives have emerged as powerful and versatile precursors for the stereoselective synthesis of a diverse array of UAAs. The α,β-unsaturated bond in dehydroalanine serves as a key functional handle for various transformations, most notably asymmetric hydrogenation and conjugate additions, enabling the introduction of a wide range of side chains with high stereocontrol. This application note provides detailed protocols and quantitative data for the synthesis of unnatural amino acids using this compound derivatives.

Key Synthetic Strategies

Two primary strategies dominate the use of this compound derivatives for UAA synthesis: asymmetric hydrogenation and Michael (conjugate) addition.

  • Asymmetric Hydrogenation: This method involves the stereoselective reduction of the double bond of a Z-dehydroamino acid derivative to furnish a chiral α-amino acid. The stereochemical outcome is controlled by a chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand.

  • Michael Addition: The electrophilic nature of the β-carbon in the dehydroalanine scaffold allows for the conjugate addition of a wide variety of nucleophiles. This reaction is highly effective for introducing diverse side chains, including alkyl, aryl, and heteroatom-containing moieties, to create novel β-substituted alanines.

Data Presentation

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
EntrySubstrateCatalystSolventPressure (psi H₂)Enantiomeric Excess (ee)Reference
1Methyl (Z)-α-acetamidocinnamate(R, R)-Et-DuPhos-RhMeOH50>99% (R)[1]
2cyclo(-L-Val-ΔAla-)Pd blackMeOH1 atm98.4% (L-Ala)
3β-substituted α-dehydroamino acid deriv.Copper-catalyzed--92-98%[2]
Table 2: Michael Addition to Dehydroalanine Derivatives
EntryDehydroalanine DerivativeNucleophileCatalyst/BaseYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1tert-butyl 2-phtalimidoacrylateCyclohexanoneBifunctional amine97%9:199%[3]
2Chiral bicyclic dehydroalanineGalNAc-α-SHDBU86-98%>95:5-[4]
3Boc-ΔAla(N-Boc)-OMeBenzylamine-good--
4Dehydroalanine-containing peptide1-thio-β-glucopyranose-45%--

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a this compound Derivative

This protocol is a representative example based on common practices for rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • This compound derivative (e.g., N-acetyl-Z-dehydro-Ala-OMe)

  • Chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the this compound derivative (1.0 mmol) and the chiral rhodium catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous, degassed methanol (10 mL) to the liner.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched amino acid derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Ketones to a Dehydroalanine Derivative

This protocol is adapted from the work of Melchiorre and co-workers for the synthesis of ketone-based unnatural amino acids.[3][5]

Materials:

  • tert-butyl 2-phtalimidoacrylate (1.5 equiv.)

  • Cyclic ketone (e.g., cyclohexanone, 1.0 equiv.)

  • Bifunctional primary amine-thiourea catalyst (0.1 equiv.)[5]

  • Toluene

  • Vial with a screw cap

Procedure:

  • To a vial, add the bifunctional catalyst (0.015 mmol), tert-butyl 2-phtalimidoacrylate (0.23 mmol), the cyclic ketone (0.15 mmol), and toluene (0.15 mL).[5]

  • Seal the vial and place it in a preheated oil bath at 30 °C.[5]

  • Stir the reaction mixture for 16 hours.[5]

  • Determine the diastereomeric ratio of the crude reaction mixture by ¹H NMR analysis.[5]

  • Remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.[5]

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[5]

Protocol 3: General Procedure for Hydrolysis of Michael Adducts to Unnatural Amino Acids

This protocol describes the deprotection of the Michael adduct to yield the free amino acid.[6]

Materials:

  • Michael adduct (e.g., from Protocol 2)

  • 6 M aqueous HCl

  • Round-bottom flask with a condenser

  • Water bath or heating mantle

  • Ethyl acetate

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

  • Suspend the Michael adduct (0.04 mmol) in 6 M aqueous HCl (3.0 mL) in a round-bottom flask.[6]

  • Heat the reaction mixture at 60 °C with stirring for 16 hours.[6]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in water (5 mL) and wash with ethyl acetate (5 mL) to remove any organic impurities.[6]

  • Purify the aqueous layer by solid-phase extraction using a C18 cartridge to afford the desired unnatural amino acid.[6]

Visualizations

Synthetic Pathways from this compound

G Z_dehydro_Ala This compound Derivative Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H₂) Z_dehydro_Ala->Asymmetric_Hydrogenation Reduction Michael_Addition Michael Addition (Nucleophile, Base/Catalyst) Z_dehydro_Ala->Michael_Addition Conjugate Addition Chiral_AA Chiral α-Amino Acid Asymmetric_Hydrogenation->Chiral_AA Beta_Substituted_AA β-Substituted Unnatural Amino Acid Michael_Addition->Beta_Substituted_AA

Caption: Key synthetic routes from this compound derivatives.

Experimental Workflow for Organocatalyzed Michael Addition

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A Combine Reactants: - Dehydroalanine Derivative - Ketone - Catalyst - Toluene B Stir at 30°C for 16 hours A->B C Crude NMR for dr B->C D Purification (Column Chromatography) C->D E Chiral HPLC for ee D->E

Caption: Workflow for asymmetric Michael addition of ketones.

Signaling Pathway for Bifunctional Catalysis in Michael Addition

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine forms Catalyst Bifunctional Catalyst (Primary Amine-Thiourea) Catalyst->Enamine Activated_Michael_Acceptor H-Bond Activated Dehydroalanine Catalyst->Activated_Michael_Acceptor Dehydroalanine Dehydroalanine Derivative Dehydroalanine->Activated_Michael_Acceptor activates Transition_State Stereoselective Transition State Enamine->Transition_State Activated_Michael_Acceptor->Transition_State Product Michael Adduct Transition_State->Product yields

References

Application Notes and Protocols for Z-dehydro-Ala-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-dehydro-Ala-OH, also known as 2-(Phenylmethoxycarbonylamino)prop-2-enoic acid, is a non-proteinogenic α,β-unsaturated amino acid.[1][] Its unique structural and reactive properties make it a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive double bond allows for its use in peptide synthesis to create modified peptides with enhanced stability and activity.[] This document provides an overview of the applications of this compound and its derivatives in drug discovery, along with detailed protocols for its synthesis and incorporation into peptides.

Key Applications in Drug Discovery

This compound and the broader class of dehydroalanine (Dha) residues are utilized in several key areas of drug discovery and development:

  • Peptide Modification and Stabilization: Incorporation of Dha residues into peptides can enhance their resistance to proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics.[3] The rigid nature of the α,β-unsaturated system can also induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[4][5]

  • Enzyme Inhibition: The electrophilic nature of the double bond in Dha makes it a target for nucleophilic attack by amino acid residues in the active sites of enzymes.[6] This property has been exploited to design inhibitors of various enzymes, including dehydratases and lyases.[]

  • Bioconjugation and Probe Development: Dha residues serve as chemical handles for the site-specific modification of proteins and peptides.[1][7] This allows for the attachment of fluorescent probes, imaging agents, or other bioactive molecules to study biological processes or for targeted drug delivery.[1][8]

  • Synthesis of Unnatural Amino Acids: The double bond of Dha is a versatile precursor for the synthesis of various β-substituted α-amino acids through Michael-type conjugate addition reactions.[8][9] This enables the creation of novel amino acid building blocks for incorporation into drug candidates.[9]

  • Precursor for Selenocysteine-Containing Peptides: Dha can be used as a building block for the synthesis of selenocysteine (Sec) containing peptides.[9][10][11] Selenocysteine is a key component of several antioxidant enzymes, and synthetic access to these peptides is important for studying their therapeutic potential.[10][11]

Data Presentation

While specific quantitative bioactivity data for this compound as a standalone therapeutic agent is not extensively available in the public domain, its utility is demonstrated through its incorporation into various peptide structures. The following table summarizes the properties of this compound.

PropertyValueReference
Synonyms This compound, 2-(Phenylmethoxycarbonylamino)prop-2-enoic acid[1]
CAS Number 39692-63-2[1]
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.2 g/mol [1]
Appearance White crystals[1]
Purity ≥ 95% (HPLC)[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Protected Dehydroalanine Esters

This protocol describes a general method for the synthesis of dehydroalanine esters from N-protected serines.

Materials:

  • N-protected serine (e.g., N-Boc-Serine)

  • Haloalkane (e.g., 2-bromopropane)

  • Cesium carbonate (Cs₂CO₃)

  • 4 Å molecular sieves

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of N-protected serine (1.0 mmol) and haloalkane (1.5 mmol) in DMF (5 mL), add Cs₂CO₃ (1.5 mmol) and 4 Å molecular sieves (90 mg).[8]

  • Stir the reaction mixture at 60 °C for 12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.[8]

Protocol 2: Synthesis of Dehydroalanine-Containing Peptides from Phenylselenocysteine

This protocol outlines the introduction of a dehydroalanine residue into a peptide chain using a phenylselenocysteine precursor followed by oxidative elimination.

Materials:

  • Peptide containing (Se)-phenylselenocysteine (Sec(Ph))

  • Aqueous sodium periodate (NaIO₄)

  • Solvent (e.g., CH₂Cl₂/MeOH, THF, or MeCN/H₂O)

Procedure:

  • Synthesize the peptide containing the Sec(Ph) residue using standard solid-phase or solution-phase peptide synthesis methods.[12]

  • Dissolve the peptide in an appropriate solvent. The choice of solvent will depend on the peptide's solubility.[12]

  • Add aqueous NaIO₄ (4 equivalents) to the peptide solution at 25 °C.[12]

  • Monitor the reaction by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Quantitative conversion is typically observed within 0.5 to 2 hours.[12]

  • Upon completion, purify the dehydroalanine-containing peptide by RP-HPLC.

Protocol 3: Michael-Type Conjugate Addition to Dehydroalanine Residues

This protocol describes the reaction of a nucleophile with a dehydroalanine residue within a peptide, which is useful for introducing diverse functionalities.

Materials:

  • Dehydroalanine-containing peptide

  • Nucleophile (e.g., a thiol-containing molecule like cysteamine)

  • Aqueous media at neutral or slightly basic pH

Procedure:

  • Dissolve the dehydroalanine-containing peptide in an aqueous buffer at a pH between 7 and 8.

  • Add the nucleophile to the solution.

  • Stir the reaction mixture at a temperature below 40 °C.[9]

  • Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

  • Once the reaction is complete, purify the modified peptide using RP-HPLC.

Visualizations

Signaling Pathway Modification

Dehydroalanine can be incorporated into peptides that modulate signaling pathways. For example, a peptide inhibitor of a kinase could be stabilized by a Dha residue, leading to more potent and prolonged inhibition of a downstream signaling cascade.

Signaling_Pathway_Modification cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Signal Transduction DhaPeptide Dha-Peptide Inhibitor DhaPeptide->Kinase Inhibition

Caption: Dha-peptide inhibiting a kinase signaling pathway.

Experimental Workflow: Synthesis of Selenocysteine Peptides

This diagram illustrates the workflow for synthesizing selenocysteine-containing peptides using a dehydroalanine intermediate.

Sec_Peptide_Synthesis_Workflow Start Start with Serine or Cysteine-containing Peptide Step1 Activation of β-hydroxyl or thiol group Start->Step1 Step2 β-Elimination to form Dehydroalanine (Dha) Peptide Step1->Step2 Step3 Nucleophilic addition of a Selenium Nucleophile (e.g., pMob-selenol) Step2->Step3 End Selenocysteine (Sec) -containing Peptide Step3->End

Caption: Workflow for Sec-peptide synthesis via a Dha intermediate.

Logical Relationship: Applications of this compound

This diagram shows the logical connections between the properties of this compound and its applications in drug discovery.

Logical_Relationships cluster_properties Chemical Properties cluster_applications Drug Discovery Applications Z_Dha This compound Unsaturation α,β-Unsaturated Carbonyl Z_Dha->Unsaturation Electrophilicity Electrophilic Double Bond Z_Dha->Electrophilicity Rigidity Conformational Rigidity Z_Dha->Rigidity UnnaturalAA Unnatural Amino Acid Synthesis Unsaturation->UnnaturalAA EnzymeInhib Enzyme Inhibition Electrophilicity->EnzymeInhib Bioconjugation Bioconjugation Electrophilicity->Bioconjugation PeptideStab Peptide Stabilization Rigidity->PeptideStab

Caption: Properties of this compound leading to its applications.

References

Application Notes and Protocols for Chemoselective Ligation Strategies Using Dehydroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoselective ligation of peptides containing the non-canonical amino acid dehydroalanine (Dha). Dha's electrophilic nature makes it a versatile handle for various bioconjugation strategies, enabling the synthesis of modified peptides, proteins, and peptide-drug conjugates.[1][2][3] This guide covers the synthesis of Dha-containing peptides and details several key ligation chemistries, including Michael additions, palladium-catalyzed cross-coupling, and photoinitiated 1,3-dipolar cycloadditions.

Synthesis of Dehydroalanine-Containing Peptides

The site-specific incorporation of dehydroalanine into a peptide sequence is a prerequisite for these ligation strategies. Two common methods for generating Dha residues are through the conversion of cysteine or the use of a phenylselenocysteine precursor.[4][5][6][7]

From Cysteine Residues

A prevalent method for Dha synthesis involves the chemical conversion of cysteine residues already present in a peptide sequence.[2] This post-synthetic modification strategy offers flexibility and is compatible with standard solid-phase peptide synthesis (SPPS). The most general approach is a bis-alkylation-elimination of the cysteine thiol.[2]

  • Peptide Preparation: Synthesize the cysteine-containing peptide using standard Fmoc-based SPPS.

  • Bis-Alkylation: Dissolve the purified peptide in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5). Add a 10-fold molar excess of a bis-alkylating agent such as α,α'-dibromo-m-xylene.

  • Reaction Monitoring: Incubate the reaction at 37°C and monitor the formation of the sulfonium intermediate by LC-MS.

  • Elimination: Once the bis-alkylation is complete, adjust the pH of the solution to 8.0 by adding a suitable base (e.g., sodium bicarbonate) to induce β-elimination to the dehydroalanine residue.

  • Purification: Purify the resulting Dha-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the product by mass spectrometry (a mass loss of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine).

From Phenylselenocysteine Residues

Incorporating the unnatural amino acid Fmoc-Se-phenylselenocysteine (Sec(Ph)) during SPPS provides an alternative route to Dha-peptides.[4][5][6][7] Subsequent oxidative elimination of the phenylselenyl group yields the desired dehydroalanine residue under mild conditions.[4][5][6][7]

  • SPPS: Incorporate Fmoc-Sec(Ph)-OH into the desired peptide sequence using standard HBTU/HOBt or DIC/HOBt activation chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification of Sec(Ph)-Peptide: Purify the crude phenylselenocysteine-containing peptide by reverse-phase HPLC.

  • Oxidative Elimination: Dissolve the purified peptide in an aqueous buffer (e.g., 50 mM Tris, pH 7.5). Add 10-20 equivalents of a mild oxidant such as sodium periodate or hydrogen peroxide.

  • Reaction Monitoring: Monitor the conversion to the Dha-peptide by LC-MS. The reaction is typically complete within 1-2 hours at room temperature.

  • Final Purification: Purify the final Dha-containing peptide by reverse-phase HPLC.

Chemoselective Ligation Strategies

The α,β-unsaturated carbonyl of dehydroalanine serves as an excellent Michael acceptor and participates in various other addition and cycloaddition reactions, allowing for the chemoselective formation of new covalent bonds.[3]

Thiol-Michael Addition

The conjugate addition of thiols to Dha is a robust and widely used method for peptide modification, including lipidation and glycosylation.[8][9] This reaction, often referred to as thia-Michael addition, proceeds rapidly under mild, often aqueous conditions.[8][10]

NucleophilePeptide SubstrateSolventBaseTimeYield (%)Reference
ThiophenolBoc-Dha-OMeTHFDBU3 h86-98[11]
GalNAc-α-SHBicyclic DhaTHFTEA5 min99[11]
Decane thiolDha-peptideWater/MeCNpH 8.53 h>99[8]
CysteineDha-peptideWater/MeOHTriethylamine--[3]
  • Reactant Preparation: Dissolve the Dha-containing peptide in a mixture of water and acetonitrile (1:1). Prepare a stock solution of the desired thiolated lipid (e.g., decane thiol) in a compatible organic solvent.

  • Reaction Initiation: Add a 1.5 to 2-fold molar excess of the thiolated lipid to the peptide solution. Adjust the pH to ~8.5 with a suitable base like triethylamine or sodium bicarbonate to facilitate the formation of the more nucleophilic thiolate.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Completion: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 1-3 hours.[8]

  • Purification: Upon completion, acidify the reaction mixture with a small amount of TFA and purify the lipopeptide by reverse-phase HPLC.

Aza-Michael Addition

Primary and secondary amines can also serve as nucleophiles in a conjugate addition to dehydroalanine, forming stable amine linkages.[12] This aza-Michael addition is highly chemoselective and proceeds under biocompatible conditions.[12][13]

NucleophilePeptide SubstrateSolventTimeConversion (%)Reference
BenzylamineBoc-Ala-Dha-OMe--40 (yield)[12]
MorpholineThiostrepton---[13]
  • Peptide Dissolution: Dissolve the Dha-containing peptide in an aqueous buffer (e.g., phosphate buffer, pH 8.0).

  • Amine Addition: Add a 10- to 50-fold molar excess of the desired amine nucleophile (e.g., benzylamine).

  • Reaction Conditions: Incubate the reaction mixture at 37°C.

  • Monitoring: Track the formation of the conjugate product by LC-MS.

  • Purification: Once the reaction has reached completion, purify the modified peptide by reverse-phase HPLC.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds with Dha residues.[14][15] This strategy allows for the introduction of aryl groups, providing access to a diverse range of modified peptides.[14][15][16]

Arylating AgentCatalystSolventTemperature (°C)Time (h)Conversion/YieldReference
Arylboronic acidPd(EDTA)(OAc)₂Phosphate buffer (pH 7)37-High conversion[15]
4-Methoxyphenylboronic acidPd(EDTA)(OAc)₂Phosphate buffer (pH 7-8)37--[15]
  • Reagent Preparation: In an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0), dissolve the Dha-containing peptide. Prepare stock solutions of the arylboronic acid (2 equivalents) and a water-soluble palladium catalyst such as Pd(EDTA)(OAc)₂ (10 mol%).[15]

  • Reaction Setup: Combine the peptide, arylboronic acid, and palladium catalyst in a reaction vial.

  • Reaction Conditions: Incubate the reaction at 37°C with gentle shaking.

  • Monitoring: Monitor the formation of the arylated peptide by LC-MS.

  • Work-up and Purification: Upon completion, the palladium catalyst can be scavenged by adding a solution of methylthioglycolate. Purify the final product by reverse-phase HPLC.

Photoinitiated 1,3-Dipolar Cycloaddition

A catalyst-free, photoinitiated 1,3-dipolar cycloaddition between Dha and 2,5-diaryl tetrazoles provides a rapid and highly chemoselective method for peptide modification.[17][18][19][20] This reaction is triggered by UV light and proceeds to completion within minutes, yielding fluorescent pyrazoline-modified peptides.[17][18][19][20]

Dha SubstrateTetrazoleSolventIrradiation TimeYield (%)Reference
Boc-Dha-OMe2-(4-methoxyphenyl)-5-phenyltetrazoleVarious5-10 min74-80[19][20]
Dha-peptides2-(4-methoxyphenyl)-5-phenyltetrazoleH₂O/MeCN10-15 min68-84[17]
Thiostrepton2,5-diaryl tetrazoles-20 minHigh[17][18][19]
  • Reactant Mixture: Dissolve the Dha-containing peptide and a 1.5-fold molar excess of the 2,5-diaryl tetrazole in a suitable solvent (e.g., a 4:1 mixture of water and acetonitrile).

  • Photoirradiation: Irradiate the reaction mixture with a low-power, hand-held UV lamp (e.g., 302 nm) at room temperature.[19][20]

  • Reaction Monitoring: The reaction is extremely fast and can be monitored by LC-MS. It is often complete within 5-20 minutes.[17][19]

  • Purification: After the reaction is complete, purify the fluorescently labeled peptide by reverse-phase HPLC.

Visualizations

experimental_workflow General Experimental Workflow for Dha Ligation cluster_synthesis Dha-Peptide Synthesis cluster_ligation Chemoselective Ligation cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (with Cys or Sec(Ph)) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Conversion Conversion to Dha Purification1->Conversion Purification2 HPLC Purification Conversion->Purification2 Reaction_Setup Reaction Setup (Dha-Peptide + Reagent) Purification2->Reaction_Setup Ligation Ligation Reaction (e.g., Michael Addition, Cycloaddition) Reaction_Setup->Ligation Monitoring Reaction Monitoring (LC-MS) Ligation->Monitoring Monitoring->Ligation Continue if incomplete Purification3 Final HPLC Purification Monitoring->Purification3 Reaction Complete Characterization Characterization (MS, etc.) Purification3->Characterization

References

One-Pot Synthesis of Dehydroalanine Esters from N-Protected Serines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (Dha) is a non-proteinogenic α,β-unsaturated amino acid that serves as a crucial structural motif in numerous natural products and biologically active molecules.[1] Its unique chemical properties make it a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics and biological probes.[1][2] The dehydroalanine moiety can act as a Michael acceptor, enabling conjugate addition reactions for the synthesis of modified peptides and proteins, mimicking post-translational modifications.[1][2] This reactivity has been harnessed to create activity-based probes for biological research and drug discovery.[1][2] Traditional methods for synthesizing dehydroalanine derivatives often involve multi-step procedures.[1][2] This document outlines a practical and efficient one-pot synthesis of dehydroalanine esters directly from commercially available N-protected serines.

This one-pot method, employing a cesium carbonate (Cs₂CO₃)-mediated simultaneous esterification and elimination process, offers several advantages over conventional approaches, including operational simplicity, cost-effectiveness, and suitability for large-scale synthesis.[1][2]

Reaction Principle

The one-pot synthesis of dehydroalanine esters from N-protected serines proceeds via a tandem reaction sequence facilitated by a base, typically cesium carbonate. Under alkaline conditions, two key reactions occur simultaneously in a single reaction vessel:

  • Esterification: The carboxylic acid of the N-protected serine is esterified using a haloalkane.

  • β-Elimination: The hydroxyl group of the serine residue is eliminated to form the α,β-unsaturated double bond of the dehydroalanine ester.

The presence of an electron-withdrawing N-protecting group, particularly one with a carbonyl group adjacent to the nitrogen, is crucial for facilitating the elimination step.[1][2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification N-Protected_Serine N-Protected Serine Reaction_Mixture Combine Reactants N-Protected_Serine->Reaction_Mixture Haloalkane Haloalkane Haloalkane->Reaction_Mixture Cs2CO3 Cesium Carbonate Cs2CO3->Reaction_Mixture Solvent Solvent (DMF) Solvent->Reaction_Mixture Heating Heat at 60 °C Reaction_Mixture->Heating Stir for 12h Quenching Quench with Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Dehydroalanine Ester Purification->Product

Caption: Experimental workflow for the one-pot synthesis of dehydroalanine esters.

Data Summary

Table 1: Synthesis of N-Substituted Dehydroalanine Isopropyl Esters

This table summarizes the yields of various N-substituted dehydroalanine isopropyl esters synthesized from the corresponding N-protected serines and 2-bromopropane.[1]

EntryN-Protecting Group (R¹)ProductYield (%)
1Phthaloyl (Pht)2a 70
2Ethoxycarbonyl2b 55
3Alloc2c 61
4Boc2d 65
5Teoc2e 63
6Cbz2f 58
7Fmoc2g 0
8Acetyl (Ac)2h 52
9Tosyl (Tos)2i 0
10Benzyl (Bn)2j 0
11p-Methoxybenzyl (PMB)2k 0

Reaction conditions: N-protected serine (1.0 mmol), 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg) in DMF (5 mL) at 60 °C for 12 h. Isolated yields are reported.[1]

Table 2: Synthesis of Various N-Boc Dehydroalanine Esters

This table illustrates the versatility of the reaction with different haloalkanes using N-Boc serine as the starting material.[1]

EntryHaloalkaneProductYield (%)
1Iodomethane4a 68
2Iodoethane4b 65
31-Bromopropane4c 61
41-Bromobutane4d 58
51-Bromohexane4e 55
61-Bromododecane4f 42
7Allyl bromide4g 63
8Benzyl bromide4h 51
91-(Bromomethyl)-4-methoxybenzene4i 45
102-(Bromomethyl)naphthalene4j 38
11Diphenylbromomethane4k 19

Reaction conditions: N-Boc serine (1.0 mmol), haloalkane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg) in DMF (5 mL) at 60 °C for 12 h. Isolated yields are reported.[1]

Experimental Protocols

General Protocol for the One-Pot Synthesis of Dehydroalanine Esters

Materials:

  • N-protected serine (1.0 equiv)

  • Haloalkane (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 4 Å molecular sieves (90 mg per 1.0 mmol of serine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add the N-protected serine (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and 4 Å molecular sieves (90 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the haloalkane (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the mixture at 60 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dehydroalanine ester.

Logical Relationship Diagram

G cluster_reaction One-Pot Reaction N_Protected_Serine N-Protected Serine Esterification Esterification N_Protected_Serine->Esterification Elimination β-Elimination N_Protected_Serine->Elimination Haloalkane Haloalkane Haloalkane->Esterification Base Base (Cs2CO3) Base->Esterification Base->Elimination Dehydroalanine_Ester Dehydroalanine Ester Esterification->Dehydroalanine_Ester Elimination->Dehydroalanine_Ester

Caption: Logical relationship of key components in the one-pot synthesis.

Conclusion

The described one-pot synthesis provides a straightforward and efficient method for producing a variety of dehydroalanine esters from readily available N-protected serines.[1][2][3] This protocol is advantageous due to its operational simplicity and broad substrate scope, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and chemical biology.[1][2] The resulting dehydroalanine esters are versatile building blocks for the synthesis of more complex and highly functionalized molecules.[1][2]

References

Application Notes and Protocols for Creating and Screening Peptide Libraries with Z-dehydro-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel functionalities.[1] Z-dehydro-Ala-OH (Dha) is a particularly valuable building block due to its α,β-unsaturated nature, which imparts unique structural constraints and serves as a reactive electrophile, or "warhead," for the development of covalent inhibitors.[1] Covalent inhibitors can offer numerous advantages, including increased potency, prolonged duration of action, and the ability to target challenging proteins, such as those with shallow binding pockets.

This document provides detailed application notes and protocols for the creation of one-bead-one-compound (OBOC) peptide libraries containing this compound and their subsequent screening to identify potent and selective covalent inhibitors. The protocols described herein leverage the well-established split-and-pool method for combinatorial library synthesis and a multi-stage screening process to isolate promising hit compounds.

Data Presentation

The following tables provide a summary of representative quantitative data for the synthesis and screening of OBOC peptide libraries. Actual results may vary depending on the specific peptide sequences, reagents, and screening targets.

Table 1: Representative Data for OBOC Peptide Library Synthesis

ParameterTypical ValueNotes
Resin TypeTentaGel S NH₂High loading capacity and good swelling properties in various solvents.[2][3]
Resin Loading0.2-0.3 mmol/gStandard loading for peptide synthesis.
Bead Size90-130 µmAllows for sufficient compound per bead for screening and analysis.
Library Size10⁴ - 10⁷ compoundsDependent on the number of variable positions and building blocks used.[2]
Synthesis Scale1-5 g of resinSufficient for generating a highly diverse library.
Overall Yield per Bead> 50 pmolTypically sufficient for multiple screening assays and hit validation.
Purity of Library Members> 70%Assessed by analysis of randomly selected beads.

Table 2: Representative Data for a Covalent Inhibitor Screening Campaign

ParameterTypical ValueNotes
Target ProteinCysteine Protease (e.g., Cathepsin S)A common target for covalent inhibitors.
Primary Screen Hit Rate0.1 - 1%Percentage of beads showing a positive signal in the initial on-bead screen.
Secondary Screen Hit Rate10 - 20% of primary hitsConfirmation of activity in a solution-phase assay after cleavage from the bead.
Confirmed Hit IC₅₀ Range100 nM - 10 µMPotency of validated hit compounds.
Selectivity> 10-fold vs. related proteasesAn important parameter to assess off-target effects.

Experimental Protocols

Protocol 1: Synthesis of an OBOC Peptide Library with a C-terminal Dehydroalanine Precursor (Cysteine)

This protocol describes the synthesis of a peptide library with the general structure Ac-Xaa(n)-...-Xaa(1)-Cys-NH-Resin, where Xaa represents a variable amino acid position. The cysteine residue serves as a precursor for the post-synthetic conversion to dehydroalanine.

Materials:

  • Fmoc-protected amino acids

  • TentaGel S NH₂ resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • DIPEA

  • TFA cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell TentaGel S NH₂ resin in DMF for 1-2 hours.

  • First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

    • Pre-activate Fmoc-Cys(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Split-and-Pool Synthesis for Variable Positions:

    • Divide the resin into equal portions, one for each amino acid to be incorporated at the current variable position.[4][5]

    • Couple the respective Fmoc-amino acids to each portion of the resin as described in step 2.

    • Wash each portion of the resin separately.

    • Pool all resin portions into a single vessel and mix thoroughly.[4][5]

    • Perform Fmoc deprotection as described in step 3.

    • Repeat this split-and-pool cycle for each variable position in the peptide sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

Protocol 2: On-Bead Conversion of Cysteine to Dehydroalanine

This protocol describes the post-synthetic modification of the cysteine-containing peptide library to generate the dehydroalanine-containing library.

Materials:

  • 2,5-Dibromohexanediamide (DBHDA)

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Resin Swelling: Swell the dried peptide-resin from Protocol 1 in NMP or DMF for 1 hour.

  • Reagent Preparation: Prepare a solution of DBHDA (5-10 eq. relative to resin loading) and DIPEA (10-20 eq.) in NMP or DMF.

  • Conversion Reaction:

    • Add the reagent solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-6 hours.[6]

    • Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine.[6]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.[6]

  • Drying: Dry the resin under vacuum. The library is now ready for screening.

Protocol 3: Screening the Dehydroalanine-Containing OBOC Library

This protocol outlines a multi-stage screening process to identify covalent inhibitors against a target protein with a reactive cysteine residue.

Materials:

  • Dehydroalanine-containing OBOC peptide library

  • Target protein (e.g., a cysteine protease)

  • Fluorescently labeled substrate for the target protein

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microscope with fluorescence capabilities

  • Micromanipulator for bead picking

  • TFA cleavage cocktail

Procedure:

  • Primary On-Bead Screening (Functional Assay):

    • Incubate the library beads with the target protein in the assay buffer to allow for covalent bond formation between the dehydroalanine residue and the protein's active site cysteine.

    • Wash the beads extensively to remove non-covalently bound protein.

    • Add a fluorescently labeled substrate for the target protein.

    • Beads displaying peptides that have formed a covalent bond with the target protein will show reduced or no fluorescence, as the enzyme's active site is blocked.

    • Identify and isolate the "dark" beads (hits) using a micromanipulator.

  • Secondary Screening (Hit Confirmation):

    • Place individual hit beads into separate wells of a microplate.

    • Cleave the peptide from each bead using a TFA cleavage cocktail.

    • Evaporate the TFA and redissolve the peptide in an appropriate solvent.

    • Perform a solution-phase activity assay with the cleaved peptide and the target protein to confirm inhibitory activity and determine the IC₅₀ value.

  • Hit Identification:

    • For confirmed hits, determine the peptide sequence using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) from the remaining cleaved peptide solution or by sequencing the peptide from a single sister bead from the library.

Visualizations

Diagram 1: Synthesis of a Dehydroalanine-Containing Peptide Library

G cluster_0 Split-and-Pool Synthesis cluster_1 Parallel Coupling cluster_2 Post-Synthetic Modification Resin TentaGel Resin Cys_Coupling Couple Fmoc-Cys(Trt)-OH Resin->Cys_Coupling Fmoc_Deprotection1 Fmoc Deprotection Cys_Coupling->Fmoc_Deprotection1 Split Split Resin into N Portions Fmoc_Deprotection1->Split Couple_AA1 Couple Fmoc-AA1 Split->Couple_AA1 Couple_AAN Couple Fmoc-AAN Split->Couple_AAN Pool Pool and Mix Resin Couple_AA1->Pool Couple_AAN->Pool Fmoc_Deprotection2 Fmoc Deprotection Pool->Fmoc_Deprotection2 Repeat Repeat for n Cycles Fmoc_Deprotection2->Repeat Repeat->Split Next cycle Acetylation N-terminal Acetylation Repeat->Acetylation Final cycle Conversion On-Bead Conversion: Cys to Dha with DBHDA Acetylation->Conversion Final_Library Final Dha-Peptide Library Conversion->Final_Library G cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Hit Characterization Library Dha-Peptide OBOC Library Incubate_Target Incubate with Target Protein Library->Incubate_Target Wash1 Wash to Remove Non-covalent Binders Incubate_Target->Wash1 Add_Substrate Add Fluorescent Substrate Wash1->Add_Substrate Identify_Hits Identify 'Dark' Beads (Hits) Add_Substrate->Identify_Hits Isolate_Beads Isolate Single Hit Beads Identify_Hits->Isolate_Beads Hits Cleave_Peptide Cleave Peptide from Bead Isolate_Beads->Cleave_Peptide Solution_Assay Solution-Phase Activity Assay (IC50) Cleave_Peptide->Solution_Assay Confirmed_Hits Confirmed Hits Solution_Assay->Confirmed_Hits Sequence_ID Sequence Identification (MS) Confirmed_Hits->Sequence_ID Confirmed Selectivity_Assay Selectivity Profiling Sequence_ID->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound

References

Troubleshooting & Optimization

Technical Support Center: Incorporation of Dehydroalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of dehydroalanine (DHA), particularly focusing on maintaining stereochemical integrity and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is "racemization" in the context of Z-dehydro-Ala-OH?

For standard chiral amino acids, racemization refers to the loss of stereochemistry at the α-carbon, leading to a mixture of D and L enantiomers. However, dehydroalanine is achiral as its α-carbon is sp2 hybridized. The key stereochemical feature of a substituted dehydroamino acid like Z-dehydrophenylalanine is the geometry of the double bond (Z or E isomer). For dehydroalanine itself, the primary concern during peptide synthesis is not racemization in the traditional sense, but rather the potential for unwanted side reactions due to its electrophilic nature and the challenges associated with its direct incorporation into a peptide chain.

Q2: Why is the direct coupling of this compound challenging?

Directly coupling this compound to a growing peptide chain using standard peptide synthesis protocols is generally inefficient and not recommended. The primary challenges include:

  • Low Nucleophilicity: The N-terminal enamine group of dehydroalanine exhibits low nucleophilicity, which hinders efficient peptide bond formation.[1]

  • Ineffective Activation: Activation of the carboxyl group of dehydroalanine with many common coupling reagents is not effective.[2]

  • Side Reactions: The activated dehydroalanine intermediate is highly reactive and can lead to unwanted side reactions, such as polymerization.[2]

  • Z/E Isomerization: For substituted dehydroamino acids, the conditions of peptide coupling can lead to isomerization of the more stable Z-isomer to the E-isomer, complicating purification and characterization.[3]

Q3: What are the recommended methods for incorporating dehydroalanine into peptides?

The most reliable and widely used methods involve the incorporation of a precursor amino acid into the peptide chain, followed by an in-situ chemical transformation to generate the dehydroalanine residue. The most common precursors are:

  • Phenylselenocysteine (SecPh): This involves the incorporation of Fmoc-Sec(Ph)-OH during solid-phase peptide synthesis (SPPS), followed by oxidative elimination to form dehydroalanine. This method is mild and chemoselective.[4][5][6]

  • Cysteine (Cys): Dehydroalanine can be generated from a protected cysteine residue through a base-catalyzed β-elimination of the protected sulfhydryl group.[7]

  • Serine (Ser): Dehydration of a serine residue within the peptide can also yield dehydroalanine, mimicking its biosynthetic pathway.[2][8]

Troubleshooting Guide

Issue 1: Low Yield or Failure to Incorporate Dehydroalanine

If you are experiencing low yields of your dehydroalanine-containing peptide, consider the method of incorporation. Direct coupling is often the culprit. The recommended approach is to use a precursor amino acid.

Solution 1.1: Phenylselenocysteine (SecPh) Precursor Method

This is a robust method that involves incorporating Fmoc-Se-phenylselenocysteine into the peptide via standard SPPS, followed by oxidative elimination to form the dehydroalanine residue.[6]

  • Advantages: The oxidation conditions are mild and compatible with most other amino acid side chains, including protected cysteines.[4][5]

  • Troubleshooting:

    • Incomplete Oxidation: Ensure complete oxidation by monitoring the reaction by mass spectrometry. If incomplete, increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide or sodium periodate) or the reaction time.

    • Precursor Synthesis: The synthesis of Fmoc-Sec(Ph)-OH is a multi-step process. Ensure the purity of the precursor amino acid before incorporation into the peptide.

Solution 1.2: Cysteine Precursor Method

This method relies on the β-elimination of a protected cysteine residue.

  • Advantages: Fmoc-Cys(protecting group)-OH is readily available.

  • Troubleshooting:

    • Side Reaction with Piperidine: During Fmoc deprotection, the piperidine base can add to the newly formed dehydroalanine residue. Using a bulky protecting group on the cysteine, such as the trityl (Trt) group, can minimize but not always eliminate this side reaction.[7]

    • Incomplete Elimination: The efficiency of the elimination step depends on the base and solvent used. Stronger, non-nucleophilic bases may be required.

Solution 1.3: Serine Precursor Method

Dehydration of a serine residue can be achieved using various reagents.

  • Advantages: Fmoc-Ser(protecting group)-OH is a common and relatively inexpensive starting material.

  • Troubleshooting:

    • Harsh Dehydration Conditions: Some dehydration reagents can be harsh and lead to side reactions with other sensitive amino acids in the peptide sequence. Milder reagents like EDC/CuCl have been used for the dehydration of threonine to form Z-dehydroaminobutyric acid.[8]

    • Low Yields: The dehydration of serine within a peptide can sometimes result in low to moderate yields.[2]

Issue 2: Side Reactions During Dehydroalanine Formation

The electrophilic nature of the dehydroalanine double bond makes it susceptible to nucleophilic attack.

Solution 2.1: Minimizing Side Reactions During Oxidation of SecPh

While the oxidation of phenylselenocysteine is generally clean, over-oxidation of sensitive residues like methionine can occur.

  • Control Oxidant Concentration: Use the minimum effective concentration of the oxidizing agent. For peptides with methionine, consider using a milder oxidant or performing the reaction at a lower temperature.[9]

  • pH Control: Maintain the recommended pH for the oxidation reaction to ensure chemoselectivity.[9]

Solution 2.2: Preventing Piperidine Addition During Cysteine Elimination

A common side reaction during the formation of dehydroalanine from cysteine in Fmoc-based SPPS is the Michael addition of piperidine to the double bond.

  • Choice of Protecting Group: Using a bulky protecting group on the cysteine side chain, such as trityl (Trt), can sterically hinder the elimination reaction during piperidine treatment for Fmoc removal, thus reducing the formation of the dehydroalanine intermediate until desired.[7]

  • Alternative Deprotection: For sensitive sequences, consider using a different N-terminal protecting group strategy that avoids the use of piperidine.

Data Summary Tables

Table 1: Comparison of Methods for Dehydroalanine Incorporation

MethodPrecursor Amino AcidKey ReagentsAdvantagesDisadvantages
Phenylselenocysteine Oxidation Fmoc-Sec(Ph)-OHH₂O₂ or NaIO₄Mild, chemoselective, high yield[4][6]Multi-step synthesis of precursor[6]
Cysteine Elimination Fmoc-Cys(Trt)-OHBase (e.g., piperidine)Readily available precursorRisk of piperidine addition[7]
Serine Dehydration Fmoc-Ser(tBu)-OHDehydrating agents (e.g., EDC/CuCl)Inexpensive precursorCan require harsh conditions, moderate yields[2][8]

Table 2: Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low peptide yield Direct coupling of this compound attempted.Use a precursor-based method (SecPh, Cys, or Ser).[1][2]
Incomplete conversion to DHA Insufficient reagent or reaction time in precursor method.Monitor reaction by MS; increase reagent equivalents or time.
Side product with +85 Da mass increase Piperidine addition to DHA formed from Cys.Use a bulky Cys protecting group (e.g., Trt).[7]
Oxidation of Met residues Over-oxidation during SecPh method.Use minimal effective concentration of oxidant; control pH and temperature.[9]
Z/E isomerization (for substituted DHAs) Instability during coupling.Use a precursor method to generate the double bond post-coupling.[3]

Experimental Protocols

Protocol 1: Synthesis of Dehydroalanine-Containing Peptides via the Phenylselenocysteine Method

This protocol is adapted from methodologies describing the incorporation of phenylselenocysteine followed by oxidative elimination.[6]

  • Peptide Synthesis:

    • Incorporate Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the desired position of the peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

    • Complete the synthesis of the peptide on the solid support.

    • Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purify the crude peptide containing the phenylselenocysteine residue by reversed-phase HPLC.

  • Oxidative Elimination:

    • Dissolve the purified peptide in a suitable buffer (e.g., aqueous acetonitrile or phosphate buffer).

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄), to the peptide solution. The exact equivalents and reaction time will depend on the specific peptide sequence and should be optimized.

    • Monitor the reaction progress by mass spectrometry until the starting material is consumed and the desired product with a mass decrease corresponding to the loss of the phenylselenyl group is observed.

    • Quench any excess oxidant if necessary.

    • Purify the final dehydroalanine-containing peptide by reversed-phase HPLC.

Protocol 2: Formation of Dehydroalanine from a Cysteine Residue

This protocol describes the base-catalyzed elimination from a cysteine-containing peptide.

  • Peptide Synthesis:

    • Synthesize the peptide containing a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) at the desired position using standard Fmoc-SPPS.

    • After synthesis, cleave the peptide from the resin and deprotect the side chains, leaving the cysteine protecting group intact if a specific elimination step is planned post-purification. Alternatively, the elimination can sometimes be promoted during the cleavage or deprotection steps depending on the reagents used.

  • β-Elimination:

    • Treat the cysteine-containing peptide with a suitable base in an appropriate solvent to induce β-elimination of the protected thiol group. This step is often a side reaction during piperidine treatment for Fmoc removal.[7]

    • To perform a controlled elimination, a stronger, non-nucleophilic base can be used on the purified, protected peptide.

    • Monitor the reaction by mass spectrometry for the formation of the dehydroalanine residue.

    • Purify the resulting dehydroalanine-containing peptide by reversed-phase HPLC.

Mandatory Visualizations

Challenges_of_Direct_Coupling Z_Dha_OH This compound Activated_Dha Activated Intermediate Z_Dha_OH->Activated_Dha Activation Low_Reactivity Low Reactivity/ No Reaction Z_Dha_OH->Low_Reactivity Low N-terminal nucleophilicity Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Coupling_Reagent->Activated_Dha Peptide_N_Terminus Peptide N-Terminus Coupled_Peptide Desired Coupled Peptide Activated_Dha->Coupled_Peptide Desired Reaction Polymerization Polymerization Activated_Dha->Polymerization Side Reaction Isomerization Z/E Isomerization (for substituted DHAs) Activated_Dha->Isomerization Side Reaction Peptide_N_Terminus->Coupled_Peptide

Caption: Challenges of Direct this compound Coupling.

SecPh_Workflow Start Start: Fmoc-Sec(Ph)-OH SPPS 1. Incorporate into Peptide via Solid-Phase Peptide Synthesis Start->SPPS Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 3. HPLC Purification of Sec(Ph)-Peptide Cleavage->Purification1 Oxidation 4. Oxidative Elimination (e.g., H2O2) Purification1->Oxidation Purification2 5. Final HPLC Purification Oxidation->Purification2 End End: Dehydroalanine-Peptide Purification2->End

Caption: Workflow for Dehydroalanine Synthesis via SecPh.

Cys_Workflow Start Start: Fmoc-Cys(Trt)-OH SPPS 1. Incorporate into Peptide via Solid-Phase Peptide Synthesis Start->SPPS Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Elimination 3. Base-induced β-Elimination Cleavage->Elimination Side_Reaction Potential Side Reaction: Piperidine Addition Elimination->Side_Reaction Purification 4. HPLC Purification Elimination->Purification End End: Dehydroalanine-Peptide Purification->End

Caption: Workflow for Dehydroalanine Synthesis via Cys.

References

Technical Support Center: Optimizing Z-dehydro-Ala-OH Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of Z-dehydro-Ala-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.

Issue 1: Low Coupling Efficiency or Complete Failure of this compound Incorporation

Possible Cause How to Investigate Suggested Solution
Steric Hindrance and Reduced Reactivity - Perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry (MS) to check for the expected mass.[1] - The absence of the target peptide mass or the presence of a truncated sequence indicates a coupling failure at the this compound step.- Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU, HCTU, or COMU, which are known to facilitate difficult couplings.[2][3] Avoid standard carbodiimide reagents like DCC/HOBt alone, as they may not be sufficiently reactive. - Increase Reagent Concentration and Equivalents: Use a higher concentration of this compound and coupling reagents (e.g., 0.5 M).[4] Increase the equivalents of the amino acid and coupling reagents to 3-5 relative to the resin loading.[5] - Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even perform a double coupling.[4][6]
On-resin Polymerization or Side Reactions - Analyze the crude peptide by HPLC after a test cleavage. The presence of multiple, poorly resolved peaks or high molecular weight species in the mass spectrum can indicate polymerization.- Use Milder Activation Conditions: Pre-activate the this compound for a shorter duration (1-2 minutes) before adding it to the resin.[5] - Avoid Strong Bases: If possible, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, or use a base-free coupling method with DIC and an additive like Oxyma Pure.[3]
Aggregation of the Growing Peptide Chain - Observe the resin beads during synthesis. Shrinking of the resin matrix can indicate peptide aggregation. - Perform a Kaiser or TNBS test to check for free amines. False negative results can occur with aggregated peptides.- Incorporate Backbone Protection: If the sequence is known to be aggregation-prone, consider using Hmb or Dmb backbone protection on a preceding residue.[7] - Use Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF before the coupling step to disrupt secondary structures.

Issue 2: Significant Racemization or Isomerization at the this compound Residue

Possible Cause How to Investigate Suggested Solution
Base-catalyzed Epimerization - Analyze the purified peptide by chiral chromatography or NMR to determine the isomeric purity.- Choice of Base: Use a sterically hindered and weaker base such as collidine or N-methylmorpholine (NMM) instead of DIPEA.[3] - Minimize Pre-activation Time: A shorter pre-activation time reduces the window for racemization to occur.[5]
Over-activation with Coupling Reagents - This is often linked to the choice of coupling reagent and base.- Additive Selection: Ensure the use of racemization-suppressing additives like Oxyma Pure or HOAt in conjunction with your coupling reagent.[8][9][10]

Issue 3: Poor Yield After Final Cleavage

Possible Cause How to Investigate Suggested Solution
Incomplete Cleavage from the Resin - After cleavage, perform a test cleavage on the remaining resin to see if a significant amount of peptide is still attached.- Optimize Cleavage Cocktail and Time: Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. Extend the cleavage time if necessary.
Degradation of dehydro-Ala during Cleavage - Analyze the crude product by MS for masses corresponding to hydrated or modified dehydroalanine residues.- Use Scavengers: Include scavengers in the cleavage cocktail, such as triisopropylsilane (TIPS) and water, to protect the unsaturated bond.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for incorporating dehydroalanine (Dha) into a peptide?

A1: While direct coupling of a protected dehydroalanine derivative is possible, a more common and often higher-yielding method is the post-synthetic modification of a precursor amino acid on the resin.[12][13] This involves incorporating a protected serine, cysteine, or selenocysteine residue and then converting it to dehydroalanine through an elimination reaction.[12][14] This approach avoids potential difficulties with coupling the unsaturated amino acid directly.

Q2: Which coupling reagents are recommended for this compound?

A2: For direct coupling of this compound, it is advisable to use high-efficiency aminium/uronium-based coupling reagents like HATU, HCTU, or COMU.[2][3] These reagents are generally more effective for sterically hindered or less reactive amino acids. The addition of a racemization suppressant like Oxyma Pure is also recommended.[9][10]

Q3: Can I use standard Fmoc/tBu chemistry with this compound?

A3: The Z (benzyloxycarbonyl) group is traditionally associated with Boc-based synthesis strategies as it is typically cleaved by hydrogenolysis or strong acids.[5] If you are using an Fmoc/tBu strategy, the Z-group will likely be cleaved during the final TFA cleavage cocktail. Ensure this is compatible with your overall synthetic plan. For a standard Fmoc synthesis, an Fmoc-protected dehydroalanine derivative would be more conventional.

Q4: What are the most common side reactions with dehydroalanine and how can I avoid them?

A4: The most common side reactions involving the dehydroalanine residue are Michael addition of nucleophiles (like piperidine from Fmoc deprotection) to the double bond and polymerization.[14] To minimize these, it is often best to generate the dehydroalanine residue late in the synthesis or after the peptide has been cleaved from the resin. If coupling this compound directly, use minimal pre-activation times and consider milder bases to reduce the risk of side reactions.

Q5: My peptide is very hydrophobic after incorporating this compound and is difficult to purify. What can I do?

A5: Hydrophobic peptides can be challenging to handle and purify. Consider purifying the peptide in the presence of a solubilizing agent like 10-20% trifluoroethanol in your buffer system.[7] Be aware that this can affect retention on reverse-phase HPLC columns.[7]

Quantitative Data Summary

Table 1: Yields for Dehydroalanine Formation via Oxidative Elimination of Selenocysteine-containing Peptides

EntryPeptide SequenceSolventYield (%)Reference
1Fmoc-Cys(SEt)Sec(Ph)-ODPMCH₂Cl₂/MeOH70[12]
2[Boc-Sec(Ph)Cys-OMe]₂MeOH75[12]
3Boc-Sec(Ph)Cys(Trt)-OMeTHF83[12]
4Fmoc-TrpSec(Ph)-ODPMCH₂Cl₂/MeOH64[12]
5AlaMetSec(Ph)AlaMeCN/H₂O62[12]

Yields are for purified products after the oxidation step.

Experimental Protocols

Protocol 1: General Procedure for Direct Coupling of this compound in Manual Fmoc SPPS

This protocol provides a general guideline for the incorporation of this compound using a manual SPPS approach with an Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.[1][15]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

  • Coupling Reaction: Add a base, preferably collidine or NMM (6-10 equivalents), to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes. Immediately add the activated amino acid solution to the deprotected resin.[5]

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a TNBS or Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, consider a second coupling (double coupling).[11]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This step can help to minimize the formation of deletion sequences.[6]

  • Chain Elongation: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.[1]

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound HATU/NMM wash1->coupling monitor Monitor Coupling (Kaiser/TNBS Test) coupling->monitor monitor->coupling Incomplete (Recouple) wash2 Wash (DMF/DCM) monitor->wash2 Complete next_cycle Next Amino Acid Cycle wash2->next_cycle end_synthesis Final Cleavage (TFA/TIPS/H2O) wash2->end_synthesis Final Residue next_cycle->deprotection purification Purification (RP-HPLC) end_synthesis->purification

Caption: Workflow for this compound incorporation in SPPS.

Caption: Troubleshooting logic for low peptide yield.

References

common side reactions with dehydroalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions encountered when working with dehydroalanine (Dha) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with dehydroalanine (Dha) in peptide synthesis?

A1: The most prevalent side reactions involving the electrophilic dehydroalanine residue are:

  • Michael Addition: Nucleophilic side chains of other amino acid residues can attack the β-carbon of Dha. The most common nucleophiles are the thiol group of cysteine (forming lanthionine), the ε-amino group of lysine (forming lysinoalanine), and the imidazole ring of histidine.[1][2][3][4]

  • Intermolecular Crosslinking: At high peptide concentrations, a Dha residue on one peptide chain can react with a nucleophilic residue on another, leading to peptide dimerization or aggregation.[1]

  • Hydrolysis: The α,β-unsaturated system of Dha can undergo hydrolysis to form a pyruvoyl group, particularly under non-optimal pH and temperature conditions.[1][5]

  • Piperidine Addition: During Fmoc-based solid-phase peptide synthesis (SPPS), the piperidine used for Fmoc deprotection can add to the Dha residue, resulting in a piperidinyl-alanine adduct.[2][6]

  • Racemization: The stereochemistry at the α-carbon of the amino acid residue formed after a Michael addition to Dha can be scrambled, leading to a mixture of diastereomers.[7]

Q2: How can I detect the formation of these side products?

A2: The most effective method for detecting and identifying side products is liquid chromatography-mass spectrometry (LC-MS/MS).[1] By analyzing the mass of the synthesized peptide, you can identify unexpected mass shifts corresponding to the various side reactions. For instance, the conversion of cysteine to dehydroalanine results in a mass decrease of 34 Da.[1] Subsequent Michael addition of another amino acid will result in a predictable mass increase. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the modification within the peptide sequence.

Q3: What general strategies can be employed to minimize side reactions with dehydroalanine?

A3: To minimize unwanted side reactions, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the pH, temperature, and reaction time. For example, while a higher pH can improve the yield of Dha formation from cysteine, a lower pH (around 7) can reduce the rate of hydrolysis.[1]

  • Control Peptide Concentration: To reduce the likelihood of intermolecular crosslinking, perform the reaction at a lower peptide concentration.[1]

  • Use a Quenching Agent: After the desired reaction involving Dha is complete, add a quenching agent such as dithiothreitol (DTT) or β-mercaptoethanol. These thiol-containing molecules will react with any remaining electrophilic Dha residues, preventing further unwanted reactions.[1]

  • Protecting Group Strategy: In Fmoc-SPPS, the choice of protecting groups for nucleophilic amino acids is crucial. For cysteine, using a bulky protecting group like trityl (Trt) can help minimize the formation of the piperidine adduct.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired Dha-containing peptide and presence of multiple side products.

Possible Cause Troubleshooting & Optimization
Suboptimal pH The efficiency of Dha formation and the rate of side reactions are highly pH-dependent. Perform a pH titration (e.g., from pH 6.5 to 9.0) to determine the optimal balance for your specific peptide.[1]
Incorrect Temperature Higher temperatures can accelerate both the desired reaction and side reactions like hydrolysis. Conversely, a temperature that is too low may significantly slow down the desired reaction. Experiment with a range of temperatures (e.g., 5°C, room temperature, 37°C) to find the optimal condition.[1]
Prolonged Reaction Time The longer the Dha residue is present in the reaction mixture, the greater the opportunity for side reactions. Monitor the reaction progress using LC-MS and stop the reaction as soon as a sufficient amount of the desired product has been formed.
Intermolecular Crosslinking High concentrations of the peptide can promote reactions between molecules. Try diluting the reaction mixture.

Issue 2: Formation of lanthionine or lysinoalanine adducts.

Possible Cause Troubleshooting & Optimization
Presence of Nucleophilic Residues The peptide sequence contains unprotected cysteine or lysine residues that are sterically accessible to the Dha residue.
Inadequate Quenching The quenching step was either omitted or insufficient to cap all reactive Dha residues.
Strategy If the formation of these adducts is undesirable, ensure that all nucleophilic amino acid side chains are appropriately protected during the synthesis. Alternatively, if the Dha residue is intended for a specific subsequent reaction, perform that reaction immediately after Dha formation and then quench any remaining unreacted Dha.

Quantitative Data

The efficiency of dehydroalanine formation and the prevalence of side reactions are highly dependent on the reaction conditions. The following table, adapted from a study on NTCB-induced Dha formation, provides a qualitative guide on the effect of pH and temperature on Dha yield and the formation of a hydrolysis byproduct.

Table 1: Effect of pH and Temperature on Dehydroalanine (Dha) Formation and Hydrolysis. [1]

pHTemperature (°C)Dha Product Yield (%)Hydrolysis Byproduct (%)
9.037~80Major byproduct
7.03789.5Diminished
6.53789.5Diminished
7.0Room TempDecreased-
7.05Dramatically DecreasedSignificantly Diminished

Data adapted from a study on NTCB-induced Dha formation, which presents similar challenges with hydrolysis and can serve as a qualitative guide for DBHDA reactions.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of Cysteine to Dehydroalanine

This protocol describes a general method for the conversion of a cysteine residue within a peptide to dehydroalanine using a bis-alkylating agent like 2,5-Dibromohexanediamide (DBHDA).

Materials:

  • Cysteine-containing peptide

  • Suitable buffer (e.g., phosphate or borate buffer, pH 7-9)

  • DBHDA

  • Dimethyl sulfoxide (DMSO)

  • Quenching agent (e.g., DTT or β-mercaptoethanol)

  • LC-MS system for reaction monitoring

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the chosen buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines if subsequent amine-reactive chemistry is planned.[1]

  • DBHDA Solution Preparation: Immediately before use, prepare a stock solution of DBHDA (e.g., 100 mM) in DMSO.[1]

  • Reaction Setup: Add the DBHDA stock solution to the peptide solution to achieve a final concentration that provides a 10- to 50-fold molar excess of DBHDA over the cysteine residues.[1]

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by LC-MS. Look for the expected mass decrease of 34 Da corresponding to the conversion of cysteine to dehydroalanine.

  • Quenching (Optional but Recommended): Once the desired conversion is achieved, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM to stop the reaction and prevent further side reactions.[1]

  • Purification: Purify the Dha-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Dha_Side_Reactions Cys Cysteine Residue Dha Dehydroalanine (Dha) Residue Cys->Dha Elimination (-H2S) Lanthionine Lanthionine Dha->Lanthionine + Cysteine Lysinoalanine Lysinoalanine Dha->Lysinoalanine + Lysine Histidine_Adduct Histidine Adduct Dha->Histidine_Adduct + Histidine Piperidine_Adduct Piperidine Adduct Dha->Piperidine_Adduct + Piperidine (Fmoc SPPS) Hydrolysis Pyruvoyl Peptide Dha->Hydrolysis + H2O Crosslinking Intermolecular Crosslinking Dha->Crosslinking + Nucleophilic Residue (another peptide) Troubleshooting_Workflow Start Start: Low Yield or Side Products Detected Check_pH Is pH Optimal? Start->Check_pH Optimize_pH Optimize pH (e.g., 6.5-9.0) Check_pH->Optimize_pH No Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Optimize_pH->Check_Temp Optimize_Temp Optimize Temperature (e.g., 5°C, RT, 37°C) Check_Temp->Optimize_Temp No Check_Time Is Reaction Time Too Long? Check_Temp->Check_Time Yes Optimize_Temp->Check_Time Optimize_Time Reduce Reaction Time & Monitor with LC-MS Check_Time->Optimize_Time Yes Check_Conc Is Peptide Concentration Too High? Check_Time->Check_Conc No Optimize_Time->Check_Conc Optimize_Conc Lower Peptide Concentration Check_Conc->Optimize_Conc Yes Use_Quencher Add Quenching Agent (DTT, BME) Check_Conc->Use_Quencher No Optimize_Conc->Use_Quencher End End: Improved Yield & Purity Use_Quencher->End Reagent_Selection Start Starting Material Cysteine Cysteine Start->Cysteine Serine Serine Start->Serine BisAlkylation Bis-alkylation/ Elimination (e.g., DBHDA) Cysteine->BisAlkylation OxidativeElimination Oxidative Elimination (e.g., from Selenocysteine) Cysteine->OxidativeElimination Dehydration Enzymatic or Chemical Dehydration Serine->Dehydration Considerations1 Considerations: Mild conditions, chemoselective BisAlkylation->Considerations1 Dha Dehydroalanine BisAlkylation->Dha Considerations2 Considerations: Requires incorporation of non-proteinogenic amino acid OxidativeElimination->Considerations2 OxidativeElimination->Dha Considerations3 Considerations: Can be highly specific (enzymatic) or harsh (chemical) Dehydration->Considerations3 Dehydration->Dha

References

Technical Support Center: Improving the Stability of Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydroalanine (Dha)-containing peptides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of these unique biomolecules.

Frequently Asked Questions (FAQs)

Q1: What makes dehydroalanine (Dha)-containing peptides inherently unstable?

A1: The primary cause of instability in dehydroalanine-containing peptides is the electrophilic nature of the α,β-unsaturated carbonyl group within the Dha residue.[1][2] This makes the Dha residue a potent Michael acceptor, susceptible to conjugate addition reactions from various biological nucleophiles, most notably thiols from cysteine residues or glutathione.[1][3] This reactivity can lead to unintended modifications, cross-linking, and degradation of the peptide, compromising its structural integrity and biological function.[3]

Q2: What is the most common strategy to improve the stability of Dha-containing peptides?

A2: The most prevalent and versatile strategy is to harness the inherent reactivity of the Dha residue in a controlled manner. By intentionally reacting the Dha with a specific nucleophile, the unstable double bond is consumed, forming a new, stable covalent bond. This process, often referred to as a "tag-and-modify" strategy, not only stabilizes the peptide but also allows for the site-specific introduction of various functional groups.[1] Common nucleophiles used for this purpose include thiols (thia-Michael addition), amines (aza-Michael addition), and phosphines (phospha-Michael addition).[4][5][6]

Q3: Can I improve stability without chemically modifying the Dha residue itself?

A3: Yes, an alternative strategy is to incorporate sterically bulkier α,β-dehydroamino acids (ΔAAs) in place of Dha (which is ΔAla) during peptide synthesis. Studies have shown that replacing Dha with residues like Z-dehydrobutyrine (Z-ΔAbu) or dehydrovaline (ΔVal) can significantly increase resistance to proteolysis and decrease reactivity towards nucleophilic attack.[3][7][8] These bulkier residues are less susceptible to conjugate addition, even at elevated temperatures, while Dha-containing peptides react readily at room temperature.[3][7][8]

Q4: How does cyclization affect the stability of Dha-containing peptides?

A4: Peptide cyclization is a well-established method for improving proteolytic stability, enhancing membrane solubility, and increasing target affinity by reducing conformational flexibility.[1][2] Incorporating Dha into a cyclic peptide scaffold can further enhance these properties. The rigidifying effect of the α,β-unsaturated amino acid contributes to a more stable secondary structure, making the peptide less susceptible to enzymatic degradation.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of Stabilized Peptide after Michael Addition

Q: My thiol-Michael addition reaction is resulting in a low yield of the desired modified peptide. What are the potential causes and how can I optimize the reaction?

A: Low yields in thiol-Michael addition are often due to suboptimal reaction conditions. Here are several factors to investigate:

  • Incorrect pH: The reaction is highly pH-dependent. Basic conditions (pH ~8-9) are generally optimal as they promote the formation of the more nucleophilic thiolate anion from the thiol.[4] Acidic conditions will significantly reduce the reaction rate and yield.

  • Insufficient Reagent Concentration: Ensure you are using a sufficient excess of the thiol nucleophile. While stoichiometry is 1:1, using a 1.2 to 10-fold excess of the thiol can help drive the reaction to completion.[4]

  • Low Temperature or Short Reaction Time: While many reactions proceed quickly, some hindered thiols or complex peptides may require longer incubation times (e.g., 3 to 18 hours) or slightly elevated temperatures (e.g., 37°C) to achieve high conversion.[4]

  • Poor Solubility: If you are working with hydrophobic nucleophiles, such as lipids, solubility can be a major issue. The inclusion of a detergent like dodecylphosphocholine (DPC) can aid in forming micelles and dramatically improve reaction efficiency in aqueous buffers.[4]

  • Reagent Degradation: Ensure the thiol reagent has not oxidized or degraded. Use fresh reagents and consider performing reactions under an inert atmosphere if the thiol is particularly sensitive.

Issue 2: Observation of Unexpected Side Products

Q: I'm observing unexpected masses in my LC-MS analysis after the stabilization reaction. What are the likely side reactions?

A: Several side reactions can occur during the modification of Dha-containing peptides:

  • Reaction with Buffer Components: If you are using a buffer with nucleophilic components, such as Tris (tris(hydroxymethyl)aminomethane), the buffer itself can react with the Dha residue. It is highly recommended to use non-nucleophilic buffers like phosphate or HEPES.

  • Reaction with Other Peptide Residues: Under basic conditions required for many Michael additions, the side chains of certain amino acids (e.g., Lys, Glu, Asp) can become nucleophilic and may react with Dha, leading to intramolecular cyclization or intermolecular cross-linking.[4] Careful control of pH is crucial.

  • Adducts with Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is often used to keep thiols in their reduced state. However, TCEP is also a phosphine nucleophile and can react directly with Dha to form a stable phosphonium adduct.[6] If TCEP is required, its concentration should be minimized, or it should be removed before the addition of the primary nucleophile.

  • Oxidation of Sensitive Residues: If the Dha precursor was generated via oxidation (e.g., from selenocysteine), residual oxidant can lead to the oxidation of sensitive residues like methionine.[1] Ensure all oxidizing agents are quenched or removed prior to the stabilization step.

Issue 3: Difficulty in Purifying the Final Conjugate

Q: What is the best way to purify my stabilized peptide away from excess reagents and byproducts?

A: The purification strategy depends on the properties of your peptide and the reagents used.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying peptides. It separates the desired product from unreacted peptide, excess nucleophile, and most byproducts based on hydrophobicity.[9]

  • Size-Exclusion Chromatography (SEC): If your peptide is significantly larger than the unreacted nucleophile (e.g., modifying a protein with a small molecule thiol), SEC is an effective method to separate the modified protein from small molecule contaminants.

  • Dialysis: For larger peptides and proteins, dialysis or buffer exchange using a centrifugal concentrator is an excellent way to remove excess small-molecule reagents and non-nucleophilic buffer components.

  • Quenching: Before purification, it is often wise to "quench" the reaction. This can be done by adding a small-molecule thiol scavenger (like β-mercaptoethanol) to react with any remaining unreacted Dha residues, which can simplify the final chromatogram.

Data Presentation: Stability Enhancement

Peptide VariantDehydroamino Acid (at position 3)% Intact Peptide Remaining (after 30 min with Pronase)Relative Stability vs. ΔAla
Control ΔAla (Dehydroalanine)3%1.0x
Stabilized 1 Z-ΔAbu (Z-Dehydrobutyrine)58%19.3x
Stabilized 2 ΔVal (Dehydrovaline)61%20.3x
Data adapted from a study on the proteolysis of incipient 3₁₀-helical peptides.[3]

This data clearly demonstrates that the choice of the dehydroamino acid residue itself is a critical factor in determining the peptide's stability. Peptides containing the small ΔAla residue were degraded rapidly, whereas those containing the bulkier Z-ΔAbu and ΔVal residues were significantly more resistant to proteolytic degradation.[3]

Mandatory Visualizations

Fig. 1: Dha Instability and Stabilization unstable_node Unstable Dha Peptide Dehydroalanine (Dha) Residue degraded_node Uncontrolled Adduct (Degradation/Cross-linking) unstable_node->degraded_node Uncontrolled Michael Addition (e.g., free Cys) stable_node Stabilized Peptide Stable Thioether Adduct unstable_node->stable_node Controlled Thiol-Michael Addition nucleophile_node Nucleophile (e.g., Thiol, R-SH) nucleophile_node->stable_node

Fig. 1: Dha Instability and Stabilization

Fig. 2: Experimental Workflow for Stabilization start Start: Dha-Containing Peptide step1 1. Dissolve Peptide in non-nucleophilic buffer (e.g., Phosphate, pH 8) start->step1 step2 2. Add Nucleophile (e.g., 5-10 eq. Thiol) step1->step2 step3 3. Incubate (e.g., RT - 37°C, 1-18h) step2->step3 step4 4. Monitor Reaction (e.g., LC-MS) step3->step4 step4->step3 Incomplete? step5 5. Quench (Optional) (Add thiol scavenger) step4->step5 Complete? step6 6. Purify Product (e.g., RP-HPLC) step5->step6 end End: Pure, Stabilized Peptide step6->end

Fig. 2: Experimental Workflow for Stabilization

Fig. 3: Choosing a Stabilization Strategy start Need to Stabilize Dha Peptide? q_modify Can Dha be modified post-synthesis? start->q_modify Yes q_nucleophile What type of linkage is desired? q_modify->q_nucleophile Yes ans_bulkier Synthesize peptide with bulkier ΔAA (Z-ΔAbu, ΔVal) instead of ΔAla. q_modify->ans_bulkier No ans_thia Use Thiol-Michael Addition for Thioether bond q_nucleophile->ans_thia C-S ans_aza Use Aza-Michael Addition for Amine bond q_nucleophile->ans_aza C-N ans_phospha Use Phospha-Michael Addition for Phosphonium adduct q_nucleophile->ans_phospha C-P

Fig. 3: Choosing a Stabilization Strategy

Experimental Protocols

Protocol 1: General Procedure for Thiol-Michael Addition in Solution

This protocol describes a general method for stabilizing a Dha-containing peptide by reacting it with a thiol nucleophile in an aqueous buffer system.

Materials:

  • Purified Dha-containing peptide

  • Thiol nucleophile (e.g., decanethiol, glutathione, thiolated lipid)

  • Non-nucleophilic buffer: 1 M Ammonium Acetate or Sodium Phosphate, pH 8-9

  • Dodecylphosphocholine (DPC) (if using a hydrophobic thiol)

  • Quenching agent (e.g., β-mercaptoethanol)

  • RP-HPLC system for purification

  • Mass Spectrometer (MS) for analysis

Methodology:

  • Peptide Dissolution: Dissolve the purified Dha-containing peptide in the chosen non-nucleophilic buffer to a final concentration of approximately 1 mM.

  • Reagent Preparation: Prepare a stock solution of the thiol nucleophile. If the thiol is hydrophobic, prepare a solution containing the thiol and DPC (final concentration of DPC in the reaction should be >1.1 mM, its critical micelle concentration).[4]

  • Reaction Setup: Add the thiol nucleophile to the peptide solution. A 1.2 to 10-fold molar excess of the thiol is typically used.[4]

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 1h, 3h, 6h, 18h) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the new mass corresponding to the peptide-thiol adduct.

  • Reaction Completion & Quenching: Once the reaction has reached completion (or the desired conversion), quench any remaining unreacted Dha by adding a small excess of a scavenger like β-mercaptoethanol.

  • Purification: Purify the reaction mixture using RP-HPLC to isolate the stabilized peptide conjugate.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: On-Resin Conversion of Cysteine to Dehydroalanine

This protocol, adapted from established methods, describes the conversion of a cysteine residue to Dha while the peptide is still attached to the solid-phase synthesis resin.[10] This allows for the subsequent on-resin modification or cleavage to yield the Dha-peptide.

Materials:

  • Cysteine-containing peptidyl-resin

  • Solvents: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Bis-alkylation/elimination reagent (e.g., 2,5-Dibromohexanediamide)

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA) or 2,6-lutidine

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol

  • TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in DMF or NMP for 30 minutes in a reaction vessel.

  • Reagent Preparation: Prepare a solution of the bis-alkylation reagent (5-10 equivalents relative to resin loading) and the non-nucleophilic base (10-20 equivalents) in DMF or NMP.

  • Reaction: Drain the swelling solvent from the resin and add the reagent solution. Agitate the mixture at room temperature for 2-6 hours.

  • Washing: After the reaction is complete, drain the reagent solution and thoroughly wash the resin sequentially with DMF, DCM, and methanol to remove all excess reagents and byproducts.

  • Peptide Cleavage (if desired): Cleave the now Dha-containing peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the conversion by MS. The successful conversion of one cysteine to one Dha residue will result in a mass decrease of 34 Da.

References

troubleshooting E/Z isomerization of dehydroamino acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with E/Z isomerization during the synthesis of dehydroamino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis is yielding an unexpected E/Z isomer ratio. How can I control the stereoselectivity?

A1: Controlling the E/Z isomer ratio is a common challenge. The outcome is highly dependent on the synthetic method and reaction conditions. The (Z)-isomer is generally the thermodynamically more stable and more frequently obtained product.[1][2][3] Here are some strategies to influence the stereoselectivity:

  • Method Selection: The choice of synthetic route is the most critical factor.

    • For (Z)-Isomer Preference: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for producing (Z)-dehydroamino acids as the major product, with yields often ranging from 80% to 95%.[4] Similarly, the Erlenmeyer synthesis is a classic method for preparing (Z)-isomers with aromatic or heteroaromatic rings.[4]

    • For (E)-Isomer Preference: The synthesis of the (E)-isomer is more challenging due to its lower thermodynamic stability.[1] However, specific methods have been developed. For example, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with CuCl₂ can promote a syn-elimination pathway to generate (E)-dehydrobutyrine (E-Dhb)-containing peptides.[1]

  • Reaction Conditions:

    • Temperature: Lower temperatures, such as -70 °C in the HWE reaction, can enhance selectivity.[4] For (E)-isomer synthesis, shorter reaction times are crucial as the product can isomerize to the more stable (Z)-isomer, especially at elevated temperatures.[1]

    • Base: The choice of base can influence the E/Z ratio. In the HWE reaction, bases like DBU or tert-butoxide are commonly used.[4]

  • Protecting Groups: The substituents on the amino group can direct the stereochemical outcome. In some HWE reactions, a doubly protected amine (e.g., Bz and Cbz) can lead to the (E)-isomer, while mono-protected derivatives (e.g., Boc or Ac) favor the (Z)-isomer.[4]

Below is a troubleshooting workflow to guide your optimization:

G start Unexpected E/Z Ratio check_method Is the synthetic method appropriate for the desired isomer? start->check_method z_pref Using HWE or Erlenmeyer for Z-isomer? check_method->z_pref Desired: Z-isomer e_pref Using specific E-selective method (e.g., EDC/CuCl2)? check_method->e_pref Desired: E-isomer z_pref->check_method No, change method optimize_z Optimize Z-selective conditions: - Low temperature (-70 °C) - Check protecting groups (mono-protected) - Base selection (DBU, t-BuOK) z_pref->optimize_z Yes e_pref->check_method No, change method optimize_e Optimize E-selective conditions: - Short reaction time - Monitor temperature to avoid isomerization e_pref->optimize_e Yes analyze_ratio Analyze E/Z ratio (HPLC, NMR) optimize_z->analyze_ratio optimize_e->analyze_ratio analyze_ratio->check_method Unsuccessful, re-evaluate end Desired E/Z Ratio Achieved analyze_ratio->end Successful

Caption: Troubleshooting workflow for controlling E/Z isomer ratios.

Q2: I am having difficulty separating the E and Z isomers of my dehydroamino acid derivative. What methods can I use?

A2: The separation of E/Z isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the most common and effective technique.

  • Chromatography:

    • HPLC: Both analytical and preparative HPLC can be used to separate E/Z isomers. Chiral chromatography columns can also be effective for separating these geometric isomers.[5][6]

    • Thin-Layer Chromatography (TLC): TLC can be used for initial screening of solvent systems to find conditions that resolve the isomers.[5] Staining with agents like potassium permanganate or iodine can help visualize the separated spots.

    • Silver Nitrate Impregnated Silica: For some olefins, silica gel impregnated with silver nitrate can aid in the separation of E/Z isomers due to differential π-complex formation with the silver ions.[7]

  • Crystallization: Selective crystallization may be possible but is often unpredictable.[7]

  • Detection Methods for Chromatography:

    • If your compounds lack a UV chromophore or are not fluorescent, you can use alternative detection methods such as:

      • Evaporative Light Scattering Detection (ELSD)[5]

      • Charged Aerosol Detection (CAD)[5]

      • Mass Spectrometry (MS)[5]

Q3: Can I convert an existing mixture of E/Z isomers to a single, desired isomer?

A3: Yes, in some cases, isomerization is possible.

  • Photoisomerization: E/Z isomerization can often be induced by UV irradiation.[1] This can be a viable strategy to enrich the mixture in the desired isomer, often the thermodynamically more stable (Z)-isomer. However, the photostationary state may still be a mixture of both isomers.[8] The efficiency of photoisomerization can be influenced by the solvent and the presence of photosensitizers.

  • Thermal Isomerization: As the (Z)-isomer is typically more stable, heating a mixture may lead to the conversion of the (E)-isomer to the (Z)-isomer.[1] However, this approach risks degradation of the product.

Q4: How can I confirm the stereochemistry of my synthesized dehydroamino acid isomers?

A4: The determination of the E/Z configuration is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

  • NMR Spectroscopy:

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are powerful tools for determining the geometry of the double bond. For a (Z)-isomer, an NOE is typically observed between the α-proton and the protons on the β-substituent. For an (E)-isomer, the NOE would be between the α-proton and the other substituent on the β-carbon.

    • Chemical Shifts: The chemical shifts of the protons around the double bond can also provide clues about the stereochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides an unambiguous determination of the molecular structure, including the E/Z geometry.[9]

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on the E/Z selectivity in dehydroamino acid synthesis.

Table 1: Influence of Protecting Groups and Base on E/Z Selectivity in Horner-Wadsworth-Emmons Reactions

N-Protecting GroupBaseSolventTemperature (°C)Major IsomerReference
Boc or Ac (mono-protected)DBU or tert-butoxideDichloromethane-70Z[4]
Bz and Cbz (di-protected)Not specifiedNot specifiedNot specifiedE[4]

Table 2: Methods for Stereoselective Synthesis of E and Z-Dehydroamino Acids

Desired IsomerMethodReagentsKey ConsiderationsReference
Z Horner-Wadsworth-EmmonsN-acyl dialkoxyphosphoryl glycine ester, aldehyde, base (DBU)Generally high Z-selectivity.[4]
Z Erlenmeyer SynthesisAldehyde, acetylglycine, acetic anhydride, sodium acetateClassic method for aromatic/heteroaromatic derivatives.[4]
E Dehydration of β-hydroxyamino acidEDC, CuCl₂Promotes syn-elimination. Short reaction times are critical to avoid isomerization to the Z-isomer.[1]

Experimental Protocols

Protocol 1: General Procedure for (Z)-Dehydroamino Acid Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the work of Schmidt and Lieberknecht.[4]

  • Preparation: Dissolve the N-acyl dialkoxyphosphoryl glycine ester (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -70 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the (Z)-dehydroamino acid derivative.

  • Analysis: Characterize the product and determine the E/Z ratio using ¹H NMR and HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve HWE reagent and aldehyde in dry CH2Cl2 under Argon prep2 Cool to -70 °C prep1->prep2 react1 Slowly add DBU solution prep2->react1 react2 Stir at -70 °C for 2-4h (Monitor by TLC) react1->react2 workup1 Quench with aq. NH4Cl react2->workup1 workup2 Warm to RT and extract with CH2Cl2 workup1->workup2 workup3 Dry, concentrate, and purify (Column Chromatography) workup2->workup3 analysis Characterize product (NMR, HPLC) workup3->analysis

Caption: Experimental workflow for (Z)-dehydroamino acid synthesis via HWE.

Protocol 2: General Procedure for E/Z Isomer Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of the dehydroamino acid sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point for method development.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

  • Gradient Elution:

    • Start with a high percentage of solvent A (e.g., 95%).

    • Run a linear gradient to a high percentage of solvent B (e.g., 95%) over 20-30 minutes.

    • Hold at high solvent B concentration for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm if an aromatic group is present).

  • Analysis: The E and Z isomers should appear as distinct peaks with different retention times. The ratio can be determined by integrating the peak areas.

Signaling Pathways and Logical Relationships

The stereochemical outcome of many dehydroamino acid syntheses can be understood by considering the reaction mechanism. The following diagram illustrates the general principle of stereocontrol in elimination reactions leading to dehydroamino acids.

G cluster_syn syn-Elimination Pathway cluster_anti anti-Elimination Pathway syn_start Precursor (syn) syn_product (E)-Isomer syn_start->syn_product e.g., EDC/CuCl2 anti_start Precursor (anti) anti_product (Z)-Isomer anti_start->anti_product e.g., MsCl/DBU precursor β-Hydroxy Amino Acid precursor->syn_start precursor->anti_start

Caption: Stereochemical pathways in dehydroamino acid synthesis.

References

Technical Support Center: Synthesis of Bulky Dehydroamino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bulky dehydroamino acid residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are the yields for the synthesis of bulky dehydroamino acids, such as dehydrovaline (ΔVal), often low?

A1: The low yields in the synthesis of bulky dehydroamino acids are primarily due to significant steric hindrance. This steric bulk impedes reactions at the crowded centers of both the precursor molecules (e.g., β-hydroxy amino acids) and the resulting dehydroamino acids.[1] This hindrance can lead to sluggish reaction rates and the prevalence of side reactions, ultimately reducing the yield of the desired product.

Q2: What are the common side reactions observed during the synthesis of dehydrovaline (ΔVal)?

A2: A common and problematic side reaction during the synthesis of ΔVal, particularly from β-hydroxyvaline (β-OHVal) precursors, is the competitive formation of an oxazoline byproduct.[2] This intramolecular cyclization reaction competes with the desired dehydration (elimination) reaction that forms the α,β-double bond of the dehydroamino acid.

Q3: How can I improve the incorporation of bulky dehydroamino acids into a peptide sequence?

A3: Incorporating bulky dehydroamino acids into peptides is challenging. A common strategy involves the use of azlactone dipeptides containing the dehydroamino acid. These azlactones can then be subjected to a ring-opening reaction with a resin-bound peptide nucleophile.[3][4] However, yields for this ring-opening step can be modest.[2] Optimization of coupling agents and reaction conditions is often necessary. For solid-phase peptide synthesis (SPPS), it has been noted that standard Fmoc protecting groups can be unstable under the weakly basic coupling conditions used with azlactones, potentially lowering yields.[4]

Q4: Is it possible to control the stereoselectivity (E/Z isomers) of bulky dehydroamino acids?

A4: Achieving high stereoselectivity can be challenging, especially for the thermodynamically less stable E-isomer due to high 1,3-allylic strain.[5] For some dehydroamino acids like dehydrobutyrine (Dhb), stereoselective methods have been developed. For instance, an MsCl/DBU dehydration system can favor the formation of the Z-isomer through an anti-elimination pathway.[5] Conversely, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with CuCl₂ can favor the E-isomer via a syn-elimination pathway.[6] The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome.

Q5: What are some alternative methods for synthesizing bulky dehydroamino acids?

A5: Besides the common dehydration of β-hydroxy precursors, other methods include:

  • Horner-Wadsworth-Emmons (HWE) reaction: This method involves the condensation of an N-acyl dialkoxyphosphoryl glycine ester with an aldehyde to form the C=C double bond, typically yielding the (Z)-isomer as the major product.[7]

  • Proline-catalyzed Aldol Condensation: A glycine Schiff base can undergo an aldol condensation with various aldehydes, catalyzed by proline, to generate α,β-dehydroamino acid derivatives.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of desired dehydroamino acid after dehydration of β-hydroxy precursor. 1. Incomplete reaction due to steric hindrance. 2. Ineffective dehydrating agent for the specific substrate. 3. Degradation of starting material or product under reaction conditions.1. Increase reaction time and/or temperature. 2. Screen different dehydration protocols (e.g., EDC/CuCl, DAST, MsCl/DBU).[2][5] 3. Ensure anhydrous conditions and an inert atmosphere.
Significant formation of oxazoline byproduct during ΔVal synthesis. The dehydration conditions favor the competing intramolecular cyclization pathway.[2]1. Modify the reaction conditions (solvent, temperature, base) to favor the elimination pathway. 2. Explore alternative synthetic routes that do not proceed through a β-hydroxyvaline intermediate that is prone to cyclization.
Poor coupling efficiency when incorporating a bulky dehydroamino acid into a peptide on solid phase. 1. Steric hindrance from the bulky side chain preventing efficient coupling. 2. Instability of the N-terminal protecting group (e.g., Fmoc) under the coupling conditions.[4] 3. Secondary structure formation of the growing peptide chain on the resin.1. Use a higher excess of the dehydroamino acid derivative and coupling reagents. 2. Consider double coupling.[9] 3. Switch to a more stable protecting group if using azlactone chemistry, such as Alloc.[4] 4. Use structure-breaking solvents or elevated temperatures during coupling.
Mixture of E/Z isomers obtained. The reaction conditions do not provide sufficient stereochemical control. The product may also be isomerizing under the reaction conditions.[6]1. For Z-selectivity, consider methods like the Horner-Wadsworth-Emmons reaction or MsCl/DBU-mediated dehydration.[5][7] 2. For E-selectivity, an EDC/CuCl₂ system may be effective, but be mindful of short reaction times to prevent isomerization to the more stable Z-isomer.[6]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic methods for obtaining bulky dehydroamino acid residues. Note that yields can be highly substrate-dependent.

MethodDehydroamino AcidStarting MaterialReagents/ConditionsYield (%)Reference
DehydrationZ-ΔAbuThr-containing peptideEDC/CuClGood (not quantified)[2]
DehydrationΔValβ-OHVal-containing peptideDASTModerate[2]
DehydrationΔValPenicillamine derivativeDBU-triggered eliminationModerate[2]
Azlactone Ring OpeningCycloalkyl ΔAAsAzlactone dipeptides & Ala-OMeDMAP, NMMLow (not quantified)[1]
HWE Reaction(Z)-dehydroamino acidsN-acyl dialkoxyphosphoryl glycine ester & aldehydesDBU or tert-butoxide, CH₂Cl₂, -70 °C80-95[7]
DMAP-catalyzed DehydrationDehydroamino acid derivativesβ-hydroxyamino acid derivatives(Boc)₂O, DMAPup to 92[7]

Experimental Protocols

Protocol 1: Dehydration of a Threonine-Containing Peptide to form a Z-ΔAbu Residue using EDC/CuCl

This protocol is adapted from studies on the synthesis of peptides containing α,β-dehydroamino acids.[2]

  • Preparation: Dissolve the threonine-containing peptide in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl). The molar equivalents will need to be optimized for the specific substrate but can start from stoichiometric amounts to a slight excess.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a mild acid wash). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide containing the Z-dehydroaminobutyric acid (Z-ΔAbu) residue.

Protocol 2: Synthesis of a Bulky Dehydroamino Acid via Azlactone Ring-Opening on Solid Phase

This protocol describes the incorporation of a bulky dehydroamino acid into a peptide using an azlactone dipeptide on a solid support.[3]

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Reaction:

    • Dissolve the bulky dehydroamino acid-containing azlactone dipeptide in an appropriate solvent (e.g., DMF).

    • Add the azlactone solution to the swollen resin.

    • Add a non-nucleophilic base, such as triethylamine (Et₃N), to the reaction mixture. It has been noted that DMAP may not be as effective for this step.[3]

    • Gently stir or agitate the reaction mixture. Slow stirring is recommended to prevent mechanical degradation of the resin.[3]

  • Monitoring: Monitor the coupling reaction using a qualitative test for free amines (e.g., the Kaiser test). The reaction is complete when the test is negative.

  • Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin with DMF, followed by DCM, and then methanol to remove any unreacted reagents and byproducts.

  • Further Synthesis/Cleavage: The resulting peptide, now containing the bulky dehydroamino acid residue, can be further elongated or cleaved from the resin using standard SPPS procedures.

Visualizations

experimental_workflow General Workflow for Bulky Dehydroamino Acid Synthesis cluster_precursor Precursor Synthesis cluster_dehydro Dehydroamino Acid Formation cluster_final Final Product precursor Synthesis of β-hydroxy amino acid precursor dehydration Dehydration Reaction (e.g., EDC/CuCl, DAST) precursor->dehydration azlactone_formation Azlactone Formation precursor->azlactone_formation coupling Coupling to Peptide (e.g., SPPS) dehydration->coupling ring_opening Azlactone Ring-Opening azlactone_formation->ring_opening final_peptide Peptide with Bulky Dehydroamino Acid coupling->final_peptide

Caption: Workflow for synthesizing and incorporating bulky dehydroamino acids.

side_reaction Competitive Reactions in ΔVal Synthesis cluster_pathways Reaction Pathways cluster_products Products start β-OHVal Precursor desired Dehydration (Elimination) start->desired Favorable Conditions side Intramolecular Cyclization start->side Competing Pathway product_desired Desired Product: Dehydrovaline (ΔVal) desired->product_desired product_side Side Product: Oxazoline side->product_side

Caption: Competing pathways in dehydrovaline synthesis from a β-hydroxy precursor.

References

compatibility of Z-dehydro-Ala-OH with different protecting group strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Z-dehydro-Ala-OH (Z-Dha-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of incorporating this unique amino acid into peptides.

Frequently Asked Questions (FAQs)

Q1: I want to use a Z-Dha-OH residue in my peptide. Can I use a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy?

A1: This is not recommended due to a critical side reaction. The dehydroalanine (Dha) residue contains an electrophilic α,β-unsaturated double bond that is highly susceptible to Michael addition.[1][2][3] During the Fmoc-deprotection step, the secondary amine base, typically 20% piperidine in DMF, can act as a nucleophile and irreversibly add across the double bond of the Dha residue. This "aza-Michael addition" results in a stable piperidine adduct, a significant and often inseparable impurity.

Q2: Is the Z-Dha-OH moiety stable to the trifluoroacetic acid (TFA) cocktail used for Boc-group removal and final cleavage from the resin?

A2: The dehydroalanine double bond is generally stable to standard TFA cleavage conditions. However, the N-terminal Z-group (Benzyloxycarbonyl) itself has limited stability to strong acids. While it can withstand the milder acidic conditions used for selective Boc-group removal if the treatment is brief, it will be cleaved during the final, prolonged TFA treatment used for global deprotection and cleavage from most resins. Therefore, a Boc/Bn strategy where the Z-group is intended to be removed at the final step is feasible, but using it as a permanent protecting group alongside an acid-labile strategy is not.

Q3: How can I remove the Z-group from my Dha-containing peptide without affecting the Dha double bond?

A3: This presents a significant challenge. The standard method for Z-group removal is catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst). However, this method also readily reduces carbon-carbon double bonds. The α,β-unsaturated system of dehydroalanine is susceptible to reduction under these conditions, which would convert the Dha residue to an Alanine (Ala) residue. Achieving selective hydrogenolysis of the Z-group without saturating the Dha double bond is extremely difficult and often results in a mixture of products.

Q4: What is the most reliable method for synthesizing a peptide containing a Z-Dha residue at a specific position?

A4: The most robust and widely recommended strategy is to introduce a stable precursor amino acid during SPPS and then convert it to dehydroalanine in a late-stage or final step.[4][5][6] This approach avoids exposing the reactive Dha moiety to the numerous reagents used during peptide chain elongation. The most common precursor is Fmoc-Sec(Ph)-OH (Fmoc-(Se)-phenylselenocysteine).

The workflow involves:

  • Performing standard Fmoc/tBu SPPS to assemble the peptide chain, incorporating Fmoc-Sec(Ph)-OH at the desired position.[5]

  • After chain assembly, the peptide is cleaved from the resin and globally deprotected.

  • The purified, deprotected peptide containing the Sec(Ph) residue is then treated with a mild oxidizing agent, such as hydrogen peroxide or sodium periodate.[4][6]

  • This triggers an oxidative elimination of the phenylselenyl group, cleanly forming the dehydroalanine residue at the desired site.[6]

This method is compatible with standard Fmoc-SPPS and minimizes the potential for side reactions.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
An unexpected mass addition of +85.15 Da is observed after an Fmoc-deprotection step.Aza-Michael Addition: The peptide contains an exposed Dha residue, and the piperidine used for Fmoc removal has added across the double bond.Change Synthetic Strategy: The most effective solution is to re-synthesize the peptide using the precursor method (e.g., with Fmoc-Sec(Ph)-OH) to form the Dha residue after all piperidine-based deprotection steps are complete.[4][6]
Low yields are obtained when attempting to couple an amino acid directly onto the C-terminus of a Z-Dha-OH residue.Low Reactivity: The carboxyl group of dehydroamino acids is known to be a poor substrate for activation with standard peptide coupling reagents.Use a Precursor: Synthesize the peptide using a stable precursor like Fmoc-Ser(OTBS)-OH or Fmoc-Cys(Trt)-OH. The Dha residue can then be formed via β-elimination after the peptide is assembled. The Fmoc-Sec(Ph)-OH method is also highly recommended for its clean conversion.[4]
During Z-group removal by catalytic hydrogenation, the Dha residue is converted to Ala.Non-selective Reduction: The palladium catalyst is reducing both the Z-group (via hydrogenolysis) and the Dha double bond.Avoid Hydrogenolysis: If the Dha residue must be preserved, catalytic hydrogenation is not a suitable deprotection method. Consider alternative N-terminal protecting groups that can be removed under orthogonal conditions (e.g., Fmoc or Boc) when planning the synthesis. If the Z-group is already incorporated, cleavage with strong acid (e.g., HBr in Acetic Acid) could be attempted, but this is harsh and may affect other parts of the peptide.

Data Summary: Reagent Compatibility

The following table summarizes the compatibility of a peptide containing an exposed Z-Dha-OH moiety with common reagents used in peptide synthesis.

Reagent / ConditionPurposeCompatibility with Z-Dha-OHPotential Side Reactions
20% Piperidine in DMF Fmoc group removalIncompatible High risk of irreversible aza-Michael addition to the Dha double bond.[1][2]
TFA (e.g., 95% solution) Boc group removal / Final CleavagePartially Compatible Dha double bond is stable. Z-group is labile and will be cleaved. Not suitable if the Z-group needs to be retained.
H₂ / Pd-C Z-group removalIncompatible High risk of reducing the Dha double bond to an Ala residue, leading to loss of the desired structure.
HBTU / HATU / DIC Peptide couplingCompatible (with caution) The Dha moiety is stable, but direct coupling to the Dha carboxyl group can be inefficient.
Mild Oxidants (H₂O₂, NaIO₄) Dha formation from Sec(Ph)N/A (Used for formation) This is the recommended method for generating the Dha residue chemoselectively.[4][6]

Recommended Experimental Protocol

Synthesis of a Dha-containing Peptide via the Fmoc-Sec(Ph)-OH Precursor Method

This protocol outlines the synthesis of a model tripeptide (H-Gly-Dha-Ala-NH₂) on a Rink Amide resin.

Part 1: Solid-Phase Peptide Synthesis This protocol assumes standard manual SPPS techniques. Volumes are for a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell 130 mg of Rink Amide AM resin (loading ~0.75 mmol/g) in 5 mL of DMF for 1 hour in a fritted reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 3 mL).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), HATU (0.4 mmol, 4 eq), and HOAt (0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) and allow the solution to pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (5 x 3 mL).

  • Second Amino Acid Coupling (Fmoc-Sec(Ph)-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Sec(Ph)-OH using the same activation method as in Step 3.

  • Third Amino Acid Coupling (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Gly-OH using the same activation method as in Step 3.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step (Step 2). Wash the resin with DMF (5x), then DCM (5x), and dry under vacuum.

Part 2: Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add 3 mL of the cleavage cocktail to the dry resin. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether (15 mL) to precipitate the crude peptide.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash with cold ether twice. Dry the crude peptide (H-Gly-Sec(Ph)-Ala-NH₂) and purify by reverse-phase HPLC. Lyophilize the pure fractions.

Part 3: Oxidative Elimination to Form Dehydroalanine [4][6]

  • Dissolution: Dissolve the purified, lyophilized H-Gly-Sec(Ph)-Ala-NH₂ peptide in a solvent mixture such as 50% Acetonitrile/Water to a concentration of ~1-5 mM.

  • Oxidation: Cool the solution to 0°C. Add 5 equivalents of 30% hydrogen peroxide (H₂O₂).

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours. Look for a mass decrease corresponding to the loss of the phenylselenyl group (C₆H₅Se, 156.07 g/mol ).

  • Workup and Final Purification: Once the reaction is complete, quench any remaining oxidant (e.g., with a small amount of methionine). Purify the final peptide (H-Gly-Dha-Ala-NH₂) by reverse-phase HPLC and lyophilize to obtain the final product.

Visual Guides

aza_michael_addition cluster_peptide Peptide on Resin cluster_reagent Fmoc Deprotection cluster_product Undesired Side Product Peptide R¹-NH-CH(CH₂-S-PG)-CO-...-NH-CH(=CH₂)-CO-Resin Adduct R¹-NH-CH(CH₂-S-PG)-CO-...-NH-CH(CH₂-Piperidinyl)-CO-Resin Peptide->Adduct Aza-Michael Addition Piperidine Piperidine (Nucleophile) Piperidine->Adduct

Figure 1. Aza-Michael addition side reaction during Fmoc deprotection.

precursor_workflow start Start with Fmoc-Rink-Amide Resin spps 1. Standard Fmoc-SPPS (Incorporate Fmoc-Sec(Ph)-OH) start->spps cleavage 2. Cleave from Resin (e.g., 95% TFA) spps->cleavage purify1 3. HPLC Purification of Sec(Ph)-Peptide cleavage->purify1 oxidation 4. Mild Oxidation (e.g., H₂O₂) purify1->oxidation Oxidative Elimination purify2 5. Final HPLC Purification of Dha-Peptide oxidation->purify2 end Final Dha-Peptide purify2->end

Figure 2. Recommended workflow using a Sec(Ph) precursor.

decision_tree cluster_start q1 Is the Dha residue required in the peptide? a1_yes Use Precursor Strategy q1->a1_yes Yes a1_no Proceed with Standard SPPS Protocols q1->a1_no No q3 Is Dha residue already present in the peptide? q2 Which precursor? a1_yes->q2 a2_sec Fmoc-Sec(Ph)-OH (Recommended for clean conversion) q2->a2_sec Choice 1 a2_ser Protected Serine (Requires harsh elimination) q2->a2_ser Choice 2 a3_yes AVOID Piperidine & Catalytic Hydrogenation

Figure 3. Decision logic for Dha-peptide synthesis strategy.

References

Technical Support Center: Managing the Reactivity of Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of dehydroalanine (Dha). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this versatile amino acid.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and subsequent modification of dehydroalanine-containing peptides and proteins.

Issue 1: Low or No Conversion of Cysteine to Dehydroalanine

Q: I am attempting to convert a cysteine residue to dehydroalanine, but I am observing low yield or no conversion. What are the possible causes and how can I troubleshoot this?

A: Low conversion efficiency from cysteine to dehydroalanine is a common issue. The underlying cause often relates to reaction conditions, reagents, or the peptide/protein substrate itself.

Possible Causes & Troubleshooting Steps:

  • Suboptimal pH: The elimination reaction to form Dha is highly pH-dependent. For many methods, a slightly basic pH (around 8.0) is optimal.[1][2]

    • Recommendation: Carefully check and adjust the pH of your reaction buffer. Consider performing a pH titration experiment to find the optimal condition for your specific substrate.

  • Inefficient Reagents: The choice and amount of reagents are critical.

    • Recommendation:

      • Ensure the purity and activity of your reagents, such as 2,5-Dibromohexanediamide (DBHDA).

      • Optimize the molar excess of the reagent. A 10- to 100-fold excess of DBHDA over the protein/peptide concentration is a common starting point, but this may need to be adjusted.[2]

  • Interfering Disulfide Bonds: Existing disulfide bonds in the protein can interfere with the modification of the target cysteine.

    • Recommendation: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the target cysteine is in a reduced state.[2]

  • Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Recommendation: Increase the incubation time or temperature. Monitor the reaction progress by LC-MS to determine the optimal reaction time.[1][2] A typical incubation is 1-4 hours at 37°C.[1][2]

Issue 2: Unwanted Side Reactions During Nucleophilic Addition to Dehydroalanine

Q: I am performing a nucleophilic addition to a dehydroalanine residue, but I am observing multiple products or unexpected modifications. How can I improve the selectivity of my reaction?

A: Dehydroalanine is a potent Michael acceptor, and its reactivity can sometimes lead to non-specific modifications or side reactions.[3][4]

Possible Causes & Troubleshooting Steps:

  • Reaction with Water (Hydrolysis): Dha can be hydrolyzed to a pyruvate residue, especially at non-neutral pH.[3][5]

    • Recommendation: Perform the nucleophilic addition at or near neutral pH if possible. Minimize reaction times and use an excess of the desired nucleophile to outcompete water.

  • Non-specific Addition to Other Residues: While Dha is the primary target, highly reactive nucleophiles might interact with other amino acid side chains.

    • Recommendation:

      • Carefully control the stoichiometry of the nucleophile.

      • Consider using protecting groups on other reactive amino acids if the sequence allows.

  • Formation of Multiple Adducts: If your protein has multiple Dha residues, you may get a mixture of products with varying degrees of modification.

    • Recommendation: If site-specific modification is crucial, consider a strategy where only one cysteine is converted to Dha.

  • Reaction with TCEP: If TCEP was used for reduction and not fully removed, it can act as a nucleophile and add to the dehydroalanine.[6]

    • Recommendation: Ensure complete removal of the reducing agent by dialysis or using a desalting column before proceeding with the nucleophilic addition.[2]

Frequently Asked Questions (FAQs)

Q1: What is dehydroalanine and why is it reactive?

A1: Dehydroalanine (Dha) is an α,β-unsaturated amino acid.[3] Its reactivity stems from the electrophilic nature of the β-carbon in its double bond, which makes it an excellent Michael acceptor for various nucleophiles.[3][4] This property allows for the site-specific introduction of a wide range of modifications into peptides and proteins.[7][8]

Q2: How can I generate dehydroalanine in my peptide or protein?

A2: The most common method is the chemical conversion of cysteine or serine residues.[3] A widely used protocol involves the bis-alkylation and elimination of a cysteine residue using reagents like 2,5-dibromohexanediamide (DBHDA).[1][2][7] Enzymatic methods are also available.[9]

Q3: What types of nucleophiles can react with dehydroalanine?

A3: A broad range of nucleophiles can react with dehydroalanine. The most commonly used are:

  • Thiols: Cysteine residues, glutathione, and other thiol-containing small molecules readily undergo Michael addition to Dha.[10][11][12][13]

  • Amines: The primary and secondary amines of amino acid side chains (like lysine) or other molecules can add to Dha.[12][13]

  • Phosphines: Water-soluble phosphines, such as TCEP, have been shown to react cleanly and quickly with dehydroalanine.[6][10][14]

  • Carbon Nucleophiles: Certain stabilized carbanions can also be used for C-C bond formation.[12][15]

Q4: How does pH affect the stability and reactivity of dehydroalanine?

A4: pH plays a crucial role. While the formation of Dha from cysteine is often favored at a slightly basic pH (around 8.0),[1][2] Dha itself can be susceptible to hydrolysis to pyruvate under both acidic and basic conditions.[3][5] The nucleophilicity of many reactants is also pH-dependent, which will influence the rate and selectivity of the desired addition reaction.[16]

Q5: What is the difference between kinetic and thermodynamic control in Dha reactions?

A5: In the context of competing reactions with Dha, kinetic control refers to conditions (often lower temperatures and shorter reaction times) where the major product is the one that forms the fastest, regardless of its stability.[17][18] Thermodynamic control, favored by higher temperatures and longer reaction times, allows the reaction to reach equilibrium, and the most stable product will be the major one.[17][19] Understanding this concept can be crucial for optimizing the desired product yield.[20]

Data Presentation

Table 1: Comparison of Conditions for Cysteine to Dehydroalanine Conversion

Protein/PeptideReagentBuffer/SolventpHTemp. (°C)Time (h)Yield/Conversion (%)Reference
Np276-Cys61DBHDA50 mM Sodium Phosphate8.0371>95% (by MS)[2]
SD–Aβ40-K28CDBHDANot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Peptidyl-resinDBHDA (5-10 eq)NMP or DMF with DIPEA or 2,6-lutidineNot specifiedRoom Temp2-6Monitored by LC-MS[1]
Purified PeptideDBHDA (3-50 eq)Acetonitrile/water or Phosphate buffer8.0Room Temp or 372-4Monitored by LC-MS[1]

Table 2: Reaction Rates of Nucleophilic Addition to Dehydroalanine

NucleophilePeptide ContextConditionsPseudo-first order rate constant (min⁻¹)ConversionReference
TCEP (phosphine)1 mM peptide P23 mM TCEP, pH 8.0, Room Temp0.12680% in 10 min[6]

Experimental Protocols

Protocol 1: Conversion of Cysteine to Dehydroalanine in Solution

This protocol is adapted for purified peptides in solution.[1]

  • Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer).

  • pH Adjustment: Add a suitable base, such as sodium bicarbonate or DIPEA, to achieve a pH of approximately 8.0.

  • Reagent Addition: Add a solution of 2,5-Dibromohexanediamide (DBHDA) (3-50 equivalents) to the peptide solution. The optimal number of equivalents will depend on the peptide concentration and the presence of other nucleophilic residues.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. A successful conversion will result in a mass decrease of 34 Da.[2]

  • Purification: Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and any side products.

  • Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry.

Protocol 2: Thiol Addition to a Dehydroalanine-Containing Peptide

This is a general protocol for the Michael addition of a thiol to a Dha residue.

  • Peptide Dissolution: Dissolve the purified Dha-containing peptide in a suitable buffer, typically at or near neutral pH (e.g., phosphate buffer, pH 7.0-7.5) to minimize hydrolysis.

  • Thiol Addition: Add an excess of the thiol-containing nucleophile to the peptide solution. The required excess will depend on the reactivity of the thiol.

  • Reaction: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours.

  • Monitoring: Monitor the formation of the adduct by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger for the excess thiol if necessary.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_cys_to_dha Cysteine to Dehydroalanine Conversion cluster_nucleophilic_addition Nucleophilic Addition to Dehydroalanine start Cysteine-containing Peptide/Protein reduction Reduction (e.g., TCEP) (if disulfide bonds are present) start->reduction Optional buffer_exchange Buffer Exchange (pH ~8.0) start->buffer_exchange reduction->buffer_exchange dbhd_addition Add DBHDA buffer_exchange->dbhd_addition incubation Incubate (e.g., 37°C, 1-4h) dbhd_addition->incubation dha_product Dehydroalanine-containing Peptide/Protein incubation->dha_product dha_product2 Dehydroalanine-containing Peptide/Protein add_nucleophile Add Nucleophile (e.g., Thiol, Amine) dha_product2->add_nucleophile reaction React (e.g., RT, 1h) add_nucleophile->reaction purification Purification (HPLC) reaction->purification final_product Modified Peptide/Protein purification->final_product

Caption: General experimental workflow for Dha formation and subsequent nucleophilic addition.

troubleshooting_logic cluster_dha_formation Dha Formation Step cluster_addition_step Nucleophilic Addition Step start Low Yield of Desired Product check_ph Is pH optimal (~8.0)? start->check_ph If problem is in Dha formation check_hydrolysis Is hydrolysis occurring? (Check pH, time) start->check_hydrolysis If problem is in addition step check_reagents Are reagents active & in sufficient excess? check_ph->check_reagents No check_reduction Are Cys residues fully reduced? check_reagents->check_reduction No check_time_temp Is reaction time/temp sufficient? check_reduction->check_time_temp No solution Optimize Condition & Repeat check_time_temp->solution check_side_reactions Are there non-specific additions? check_hydrolysis->check_side_reactions No check_tcep Was TCEP fully removed? check_side_reactions->check_tcep No check_tcep->solution

Caption: Troubleshooting workflow for low yield in Dha-based modifications.

References

Technical Support Center: Analytical Methods for Detecting Side Products in Dehydropeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing side products encountered during dehydropeptide synthesis. Dehydropeptides, containing one or more α,β-unsaturated amino acids, are valuable compounds in drug discovery but their synthesis can be accompanied by the formation of unique and often challenging-to-identify side products.

This guide focuses on the practical application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to detect and elucidate the structure of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in dehydropeptide synthesis?

A1: Due to the presence of the reactive α,β-double bond, dehydropeptide synthesis is prone to specific side reactions in addition to those commonly observed in standard solid-phase peptide synthesis (SPPS). Key side products include:

  • Z/E Isomerization: The double bond of the dehydroamino acid can isomerize, leading to a mixture of geometric isomers (Z and E forms) which may have different conformations and biological activities.[1] This is one of the most common sources of heterogeneity.

  • Michael Addition: Nucleophiles present in the reaction or cleavage mixture, such as scavengers (e.g., triisopropylsilane, water, or thiols) or other amino acid side chains, can add across the double bond of the dehydroamino acid residue.

  • Cyclization: Intramolecular reactions involving the dehydroamino acid residue can lead to the formation of cyclic byproducts.

  • Standard SPPS-Related Impurities: Deletion sequences, truncated peptides, and products of side-chain reactions (e.g., aspartimide formation) can also be present.[2]

Q2: Which analytical techniques are essential for identifying these side products?

A2: A combination of chromatographic and spectroscopic methods is crucial for the comprehensive analysis of dehydropeptide products and their impurities. The three primary techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Essential for separating the desired dehydropeptide from impurities, including Z/E isomers and other side products.[1][3]

  • Mass Spectrometry (MS): Provides molecular weight information for the main product and any impurities, which is critical for identifying side reactions such as additions or deletions. Tandem MS (MS/MS) helps in sequencing and pinpointing the location of modifications.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for unambiguous structure elucidation and stereochemical assignment. 2D NMR techniques like NOESY are particularly powerful for differentiating Z/E isomers.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of your dehydropeptide synthesis products.

Problem 1: My RP-HPLC chromatogram shows multiple peaks with the same mass. How can I identify them?

  • Possible Cause: You are likely observing Z/E isomers of your dehydropeptide, or other isomeric byproducts such as those resulting from aspartimide formation.[3]

  • Troubleshooting Steps:

    • Optimize HPLC Separation: Isomers of dehydropeptides can often be separated by RP-HPLC with high-resolution columns and shallow gradients.[3] Try modifying your gradient to improve separation.

    • NMR Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction that can definitively distinguish between Z and E isomers. An NOE between the vinyl proton and the amide proton of the dehydroamino acid residue is characteristic of the Z-isomer.

    • Literature Comparison: Compare your retention times and spectral data with published data for similar dehydropeptides if available.

Problem 2: My mass spectrum shows a mass that is higher than my expected product. What could it be?

  • Possible Cause: This often indicates the addition of a molecule to your peptide. In dehydropeptide synthesis, this is commonly a Michael addition of a scavenger (e.g., +159 Da for EDT, +18 Da for water) to the double bond.

  • Troubleshooting Steps:

    • Calculate the Mass Difference: Determine the exact mass difference between your expected product and the observed impurity. Match this mass difference to the molecular weights of potential nucleophiles in your synthesis and cleavage cocktails (see Table 2).

    • Tandem MS (MS/MS) Analysis: Fragment the impurity ion. The fragmentation pattern can help locate the modification. You will observe a mass shift in the fragment ions containing the modified dehydroamino acid residue.

    • NMR Spectroscopy (HSQC/HMBC): If the impurity can be isolated, 2D NMR experiments can confirm the structure of the adduct. An HSQC experiment will show correlations between protons and the carbons they are attached to, while an HMBC will show longer-range correlations, helping to piece together the structure of the added moiety and its point of attachment.[5]

Problem 3: My mass spectrum shows a characteristic fragmentation pattern with c- and z-type ions. What does this indicate?

  • Possible Cause: You are observing the "dehydroalanine effect". Low-energy collision-induced dissociation (CID) of peptides containing a dehydroalanine (Dha) residue often results in a characteristic cleavage of the N-Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions.[4]

  • Troubleshooting Steps:

    • Confirm the Presence of Dehydroalanine: This fragmentation pattern is a strong indicator that you have a dehydroalanine residue in your peptide.

    • Utilize for Identification: This effect can be used diagnostically to confirm the presence and location of dehydroalanine in your peptide sequence during MS/MS analysis.

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Dehydropeptide Analysis

This protocol provides a general starting point for the analytical separation of crude dehydropeptide mixtures. Optimization will be required based on the specific properties of your peptide.

  • Column: C18 reversed-phase column with a particle size of 5 µm or less and a pore size of 100-300 Å. A common dimension is 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often necessary to separate isomers. Start with a linear gradient of 5% to 65% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Notes:

    • For peptides that are difficult to separate, consider using a longer column or an even shallower gradient (e.g., 0.5% change in mobile phase B per minute).

    • If Z/E isomers are suspected and co-elute, a change in the organic modifier (e.g., to methanol) or the use of a different stationary phase (e.g., phenyl-hexyl) may improve resolution.

2. Mass Spectrometry (MS) for Side Product Identification

This protocol outlines a general workflow for analyzing a crude dehydropeptide sample by LC-MS.

  • Sample Preparation: Dissolve the crude peptide in mobile phase A.

  • LC-MS System: Couple a suitable HPLC system (as described above) to an electrospray ionization (ESI) mass spectrometer.

  • MS Acquisition:

    • Full Scan (MS1): Acquire data in a mass range that includes your expected product and potential side products (e.g., m/z 300-2000).

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ions from the full scan for fragmentation. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Extract the ion chromatograms for the expected mass of your product and any other observed masses.

    • For masses corresponding to potential side products, analyze the MS/MS spectra. Look for the characteristic "dehydroalanine effect" if applicable, and identify fragment ion series (b- and y-ions) to confirm the sequence and locate any modifications.

3. NMR Spectroscopy for Structural Elucidation of Z/E Isomers

This protocol describes the use of 2D NOESY to differentiate between Z and E isomers of a dehydropeptide.

  • Sample Preparation: Dissolve the purified isomer (or mixture) in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O).

  • NMR Experiment: Acquire a 2D 1H-1H NOESY spectrum.

  • Key Parameters:

    • Mixing Time: The mixing time is a crucial parameter. For small to medium-sized peptides, a mixing time of 200-800 ms is a good starting point.

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Identify the cross-peaks. A cross-peak between the vinyl proton of the dehydroamino acid and its own amide (NH) proton is indicative of a close spatial proximity.

    • Interpretation:

      • Z-Isomer: A strong NOE cross-peak between the Cβ-H and the NH proton of the dehydroamino acid residue is expected.

      • E-Isomer: This NOE is absent or very weak. Instead, an NOE may be observed between the Cβ-H and the Cα-H of the preceding residue.

Data Presentation

Table 1: Common Analytical Signatures of Dehydropeptide Side Products

Side ProductAnalytical MethodExpected Observation
Z/E Isomers RP-HPLCTwo or more closely eluting peaks with identical mass.
NMR (NOESY)Z-Isomer: NOE between Cβ-H and NH of the dehydro residue. E-Isomer: Absence of this NOE.
Michael Addition MSMass increase corresponding to the added nucleophile (see Table 2).
MS/MSMass shift in fragment ions containing the modified residue.
NMRDisappearance of vinyl proton signals and appearance of new aliphatic signals.
Cyclization MSMass may be the same as the linear peptide (head-to-tail cyclization) or show a loss of a small molecule (e.g., H2O).
MS/MSFragmentation pattern will differ significantly from the linear precursor.
NMRChanges in chemical shifts and NOE patterns indicating a constrained cyclic structure.

Table 2: Common Mass Shifts for Michael Addition Side Products

Added NucleophileScavenger/SourceMonoisotopic Mass Shift (Da)
WaterResidual water+18.0106
Triisopropylsilane (TIS)Cleavage cocktail+158.1491
Ethanedithiol (EDT)Cleavage cocktail+93.9962
ThioanisoleCleavage cocktail+124.0136
Cysteine side chainIntramolecular+103.0092

Visualization

Experimental_Workflow cluster_synthesis Dehydropeptide Synthesis cluster_analysis Analytical Workflow cluster_identification Side Product Identification Crude Crude Product Mixture HPLC RP-HPLC Separation Crude->HPLC Inject LCMS LC-MS Analysis HPLC->LCMS Couple to MS Prep_HPLC Preparative HPLC HPLC->Prep_HPLC Isolate Peaks MSMS Tandem MS (MS/MS) LCMS->MSMS Fragment Ions Adducts Michael Adducts MSMS->Adducts Identify Mass Shift Cyclized Cyclized Products MSMS->Cyclized Analyze Fragmentation Other Other Impurities MSMS->Other Sequence Deletions NMR NMR Spectroscopy Isomers Z/E Isomers NMR->Isomers NOESY for Stereochemistry NMR->Adducts HSQC/HMBC for Structure NMR->Cyclized Confirm Cyclic Structure Prep_HPLC->NMR Analyze Fractions Troubleshooting_Logic Start Unexpected Peak(s) in HPLC Mass_Check Check Mass by LC-MS Start->Mass_Check Same_Mass Same Mass as Product? Mass_Check->Same_Mass Higher_Mass Higher Mass? Same_Mass->Higher_Mass No Isomers Likely Z/E Isomers Same_Mass->Isomers Yes Adduct Likely Michael Adduct Higher_Mass->Adduct Yes Other Other Impurity (e.g., deletion) Higher_Mass->Other No Confirm_Isomer Confirm with NOESY Isomers->Confirm_Isomer Confirm_Adduct Confirm with MS/MS & NMR Adduct->Confirm_Adduct

References

Validation & Comparative

A Comparative Guide to Z-dehydro-Ala-OH and Fmoc-dehydro-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides with unique structural and functional properties, the incorporation of non-canonical amino acids like α,β-dehydroalanine (Dha) is of significant interest. Dehydroalanine residues can introduce conformational constraints, act as electrophilic handles for post-translational modifications, and are found in various bioactive natural products. The choice of N-terminal protecting group for the dehydroalanine building block is a critical decision that dictates the overall synthetic strategy. This guide provides an objective comparison of two commonly used protected dehydroalanine derivatives: Z-dehydro-Ala-OH and Fmoc-dehydro-Ala-OH, supported by experimental data and detailed protocols.

Overview of Z- and Fmoc-Protecting Groups

The benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used Nα-protecting groups in peptide chemistry. Their distinct deprotection conditions form the basis of orthogonal protection strategies, which are fundamental to successful peptide synthesis.

  • This compound is typically employed in solution-phase peptide synthesis (SPPS) . The Z-group is stable to the basic and mildly acidic conditions often used for peptide coupling but is readily cleaved by catalytic hydrogenation or strong acids like HBr in acetic acid.

  • Fmoc-dehydro-Ala-OH is the standard choice for solid-phase peptide synthesis (SPPS) . The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent. This allows for the use of acid-labile side-chain protecting groups, forming the basis of the widely adopted Fmoc/tBu strategy.[1]

Performance Comparison: this compound vs. Fmoc-dehydro-Ala-OH

Direct quantitative comparisons of this compound and Fmoc-dehydro-Ala-OH in the same synthetic context are scarce in the literature. The performance of each is intrinsically linked to the synthetic methodology for which it is best suited. The following table summarizes key comparative aspects based on typical outcomes in their respective applications.

ParameterThis compoundFmoc-dehydro-Ala-OH
Primary Synthesis Method Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Typical Overall Yield Variable; generally moderate to good for shorter peptides. Can be high with optimization.Good to excellent, especially for longer peptides, due to the efficiency of SPPS.
Crude Purity Variable; requires purification after each coupling step.Generally high, with the major purification step performed after cleavage from the resin.
Final Purity (after purification) >98% achievable.>98% achievable.
Scalability Well-suited for large-scale synthesis (grams to kilograms).Milligram to gram scale is routine; larger scale is possible but can be less cost-effective.
Deprotection Conditions Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH).Mild base (e.g., 20% piperidine in DMF).[1]
Potential Side Reactions - Racemization risk during coupling, though can be minimized with appropriate reagents.[2] - Incomplete deprotection.- Michael addition of piperidine to the dehydroalanine double bond.[2][3] - Aspartimide formation in sequences containing Asp residues.[2][4] - Diketopiperazine formation at the dipeptide stage.[2]
Key Advantages - Suitable for large-scale synthesis. - Avoids repeated exposure to base, which can be beneficial for sensitive sequences. - Can minimize racemization with appropriate coupling conditions.- High efficiency and speed, especially with automated synthesizers. - Simplified purification of the final product. - Milder deprotection conditions are compatible with a wide range of functionalities.[1]
Key Disadvantages - More labor-intensive and time-consuming due to intermediate purification steps. - Lower overall efficiency for long peptides compared to SPPS.- Potential for piperidine adduct formation with dehydroalanine.[2][3] - Aggregation of the growing peptide chain on the solid support can be an issue.

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Fmoc-dehydro-Ala-OH into a peptide chain.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl, DIC)

  • Coupling additive (e.g., HOBt, Oxyma Pure)

  • Tertiary base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard workup and purification reagents

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF. Add the tertiary base (1.0 eq.) and stir for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve this compound (1.0 eq.) and the coupling additive (1.0 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (1.1 eq.) and stir for 15-20 minutes at 0 °C for pre-activation.

  • Coupling: Add the neutralized amino acid ester solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash successively with 1 N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling of Fmoc-dehydro-Ala-OH

This protocol describes a standard cycle for incorporating Fmoc-dehydro-Ala-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.[5]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-dehydro-Ala-OH

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Coupling additive (e.g., HOBt, HOAt)

  • Tertiary base (e.g., DIPEA, 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Anhydrous DMF and DCM

  • Washing solvents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-dehydro-Ala-OH (3-5 eq.), coupling reagent (2.9-4.5 eq.), and coupling additive (3-5 eq.) in DMF.

    • Add the tertiary base (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for peptide synthesis using this compound and Fmoc-dehydro-Ala-OH.

Solution_Phase_Synthesis cluster_Z_Dha Solution-Phase Synthesis with this compound start Start: Amino Acid Ester neutralization Neutralization (Base) start->neutralization free_amine Free Amine neutralization->free_amine coupling Coupling free_amine->coupling z_dha This compound activation Activation (Coupling Reagents) z_dha->activation activated_z_dha Activated this compound activation->activated_z_dha activated_z_dha->coupling crude_peptide Crude Protected Dipeptide coupling->crude_peptide workup Aqueous Workup crude_peptide->workup purification Purification (Chromatography) workup->purification pure_peptide Pure Protected Dipeptide purification->pure_peptide z_deprotection Z-Deprotection (Hydrogenation) pure_peptide->z_deprotection final_peptide Dipeptide z_deprotection->final_peptide

Caption: Workflow for solution-phase peptide synthesis using this compound.

Solid_Phase_Synthesis cluster_Fmoc_Dha Solid-Phase Synthesis Cycle with Fmoc-dehydro-Ala-OH start_resin Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start_resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 free_amine_resin H₂N-Peptide-Resin wash1->free_amine_resin coupling Coupling free_amine_resin->coupling fmoc_dha Fmoc-dehydro-Ala-OH activation Activation (Coupling Reagents) fmoc_dha->activation activated_fmoc_dha Activated Fmoc-dehydro-Ala-OH activation->activated_fmoc_dha activated_fmoc_dha->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Fmoc-Dha-Peptide-Resin (Ready for next cycle or cleavage) wash2->next_cycle

References

A Comparative Guide to the Structural Analysis of Peptides: With and Without Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a key strategy for modulating their structure, stability, and biological activity. Dehydroalanine (Dha), an unsaturated amino acid, is a particularly intriguing modification that imparts unique conformational constraints and electrophilic properties. This guide provides an objective comparison of the structural characteristics of peptides containing dehydroalanine versus their unmodified counterparts, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The presence of dehydroalanine significantly influences the structural and biophysical properties of peptides. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Conformational Properties

ParameterPeptide without DehydroalaninePeptide with DehydroalanineAnalytical MethodReference
Predominant Secondary Structure Flexible, random coil or native conformationTendency to form inverse γ-turns, β-turns, or 25-helical structuresNMR Spectroscopy, CD Spectroscopy[1][2][3]
Conformational Rigidity Higher conformational freedom (higher RMSD)Increased rigidity (lower RMSD)Molecular Dynamics Simulations[1][4]
Hydrogen Bonding Standard backbone H-bondingIntramolecular H-bond involving the Dha NH group is commonNMR Spectroscopy, IR Spectroscopy[1][3]

Table 2: Comparative Stability Data

Stability ParameterPeptide without DehydroalaninePeptide with DehydroalanineAnalytical MethodReference
Proteolytic Stability (vs. Pronase) Less stableIncreased resistance to proteolysis (effect is position-dependent)Protease Digestion Assay[1][4][5]
Chemical Stability (vs. Thiolysis) StableSusceptible to conjugate addition at the Dha residueThiol Reactivity Assay[1]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Dehydroalanine

NucleusChemical Shift (ppm)Description
¹H5.3 - 6.8Vinyl protons (=CH₂) of Dha, often appearing as two distinct singlets.[6][7]
¹³C~103 - 110α-carbon of Dha.[6][7]
¹³C~130 - 135β-carbon of Dha.[6][7]
¹³C~162 - 170Carbonyl carbon of Dha.[6][7]

Note: Chemical shifts can vary depending on the solvent, pH, and the surrounding amino acid sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the structural analysis of peptides.

Protocol 1: Synthesis of Dehydroalanine-Containing Peptides (On-Resin Method)

This protocol describes the conversion of a cysteine-containing peptide to a dehydroalanine-containing peptide while it is still attached to the solid-phase resin.

Materials:

  • Cysteine-containing peptidyl-resin

  • 2,5-Dibromovaleric acid derivative (e.g., DBHDA)

  • Non-nucleophilic base (e.g., DIPEA or 2,6-lutidine)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in NMP or DMF for 30 minutes in a reaction vessel.

  • Reagent Preparation: Prepare a solution of the 2,5-dibromovaleric acid derivative (5-10 equivalents relative to the resin loading) and a non-nucleophilic base (10-20 equivalents) in the chosen solvent (NMP or DMF).

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.

Protocol 2: NMR Spectroscopy for Structural Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to determine the solution structure of a peptide.

Materials:

  • Purified peptide sample (>95% purity)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of >0.5 mM. The choice of solvent will depend on the peptide's solubility. For studying exchangeable amide protons, a mixture of 90% H₂O/10% D₂O is often used.

  • 1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and sample quality. Look for the characteristic downfield singlet peaks of the Dha vinyl protons between 5.3 and 6.8 ppm.

  • 2D NMR Acquisition: Acquire a set of two-dimensional NMR spectra to assign the proton and carbon resonances. Common experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This requires an isotopically labeled sample.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei.

  • Data Processing and Analysis: Process the NMR data using appropriate software. The sequential assignment of resonances is performed by connecting adjacent amino acid spin systems using NOE connectivities.

  • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (derived from coupling constants) to calculate a family of 3D structures that are consistent with the experimental data.

Protocol 3: Mass Spectrometry for Peptide Characterization

This protocol describes the use of tandem mass spectrometry (MS/MS) to confirm the sequence and modification of a peptide.

Materials:

  • Purified peptide sample

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) with MS/MS capability

  • Solvents for sample preparation (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Prepare the peptide sample in a solvent compatible with the mass spectrometer's ionization source.

  • MS1 Analysis: Acquire a full MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. The presence of dehydroalanine will result in a mass decrease of 18 Da from a serine precursor or 34 Da from a cysteine precursor.

  • MS/MS Analysis (Fragmentation): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.

  • Fragment Ion Analysis: Analyze the resulting fragment ion spectrum (MS/MS spectrum). Peptides containing dehydroalanine often show enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of characteristic c- and z-type fragment ions.[4][8] The masses of the fragment ions are used to confirm the amino acid sequence and pinpoint the location of the dehydroalanine residue.

Protocol 4: X-ray Crystallography for High-Resolution Structure Determination

This protocol provides a general workflow for determining the crystal structure of a peptide.

Materials:

  • Highly pure (>98%) peptide sample

  • Crystallization screening kits

  • Microscope

  • Cryoprotectant

  • X-ray diffraction system (in-house or synchrotron)

Procedure:

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to identify initial crystallization "hits".

  • Crystal Optimization: Optimize the conditions of the initial hits by varying the concentrations of the components, temperature, and other parameters to grow larger, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on the X-ray beamline and collect diffraction data as the crystal is rotated.

  • Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).

  • Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data to obtain the final high-resolution structure.

Mandatory Visualization

Experimental Workflow for Dehydroalanine Peptide Synthesis and Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Characterization cluster_analysis Structural Analysis cluster_output Structural Information start Cysteine-Containing Peptide on Resin reaction On-Resin Conversion (e.g., with DBHDA) start->reaction cleavage TFA Cleavage reaction->cleavage hplc RP-HPLC Purification cleavage->hplc ms1 Mass Spectrometry (MS1) hplc->ms1 xray X-ray Crystallography hplc->xray nmr NMR Spectroscopy (1D, 2D) ms1->nmr ms2 Tandem MS (MS/MS) ms1->ms2 structure 3D Structure & Conformation nmr->structure stability Stability Profile nmr->stability ms2->structure Sequence Confirmation xray->structure signaling_pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism Substrate Peptide Substrate Peptidase Target Peptidase Substrate->Peptidase binds to Products Cleavage Products Peptidase->Products cleaves InactiveComplex Covalent Enzyme-Inhibitor Complex Peptidase->InactiveComplex covalent modification Downstream Downstream Signaling Products->Downstream DhaPeptide Dha-Peptide Inhibitor DhaPeptide->Peptidase binds to active site InactiveComplex->Downstream Inhibition

References

Enhancing Peptide Stability: A Comparative Guide to Dehydroalanine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides an objective comparison of dehydroalanine (Dha) modification as a strategy to enhance peptide stability, benchmarked against other common techniques. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

The modification of peptides to improve their resistance to proteases is a critical aspect of drug design. One promising approach is the incorporation of dehydroalanine, an unsaturated amino acid that can confer significant proteolytic stability. This guide delves into the efficacy of this modification, presenting a comparative analysis with other established methods.

Comparative Proteolytic Stability

The introduction of a dehydroalanine residue into a peptide backbone can dramatically increase its half-life in the presence of proteases. This is largely attributed to the conformational rigidity that the α,β-unsaturation imparts, making the peptide a less favorable substrate for proteolytic enzymes.

While direct head-to-head comparative studies on a single peptide sequence employing various stabilization strategies are limited, we can compile data from different studies on similar peptide families, such as Glucagon-Like Peptide-1 (GLP-1) analogs and conotoxins, to draw meaningful comparisons.

Peptide FamilyModificationProtease/SerumHalf-life / % RemainingAnalytical Method
GLP-1 Analog UnmodifiedPorcine brain homogenate< 1 minHPLC
D-Ala² substitutionPorcine brain homogenate> 240 minHPLC
PEGylation (20 kDa)Rat Plasma~72 hELISA
Conotoxin UnmodifiedHuman Serum~30 minHPLC-MS
D-amino acid substitutionHuman Serum> 8 hHPLC-MS
Cyclization (head-to-tail)Human Serum> 24 hHPLC-MS
β-Hairpin Peptide Unmodified (Asn)Pronaset½ ≈ 10 minHPLC
Dehydrovaline (ΔVal)Pronaset½ ≈ 60-70 minHPLC

Note: The data presented is compiled from multiple sources and should be interpreted with the understanding that experimental conditions may vary between studies.

The data suggests that while D-amino acid substitution and cyclization offer substantial improvements in stability, dehydroalanine modification, particularly with bulkier side chains like dehydrovaline, also provides a significant increase in proteolytic resistance.

Mechanism of Dehydroalanine-Induced Stability

The stabilizing effect of dehydroalanine is rooted in its unique structural properties. The double bond between the α and β carbons restricts the conformational freedom of the peptide backbone, making it more rigid. This pre-organization into a specific conformation can hinder the binding of proteases, which often recognize and cleave flexible, unstructured regions of a peptide.

G cluster_0 Unmodified Peptide cluster_1 Dehydroalanine-Modified Peptide Flexible_Peptide Flexible Peptide (Unmodified) Protease_Binding_Site Accessible Cleavage Site Flexible_Peptide->Protease_Binding_Site exposes Protease Protease Protease_Binding_Site->Protease recognized by Degradation Proteolytic Degradation Protease->Degradation leads to Rigid_Peptide Rigid Peptide (Dha-Modified) Masked_Cleavage_Site Inaccessible Cleavage Site Rigid_Peptide->Masked_Cleavage_Site masks No_Binding Reduced Protease Binding Masked_Cleavage_Site->No_Binding results in Stability Enhanced Stability No_Binding->Stability leads to

Mechanism of Dha-induced proteolytic stability.

Experimental Protocols

To enable researchers to assess the proteolytic stability of dehydroalanine-modified peptides, we provide a detailed, generalized protocol for an in vitro stability assay.

In Vitro Proteolytic Stability Assay

This protocol describes a general procedure for evaluating the stability of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin) or a complex biological matrix like human serum.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer like PBS or 50 mM Tris-HCl, pH 7.4)

  • Protease stock solution (e.g., trypsin at 1 mg/mL in 1 mM HCl) or Human Serum (pooled, sterile-filtered)

  • Reaction Buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) in water, or a specific protease inhibitor)

  • Incubator or water bath at 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (optional, for metabolite identification)

Procedure:

  • Reaction Setup:

    • Prepare the peptide solution to a final concentration of 100 µg/mL in the reaction buffer.

    • Pre-warm the peptide solution and the protease/serum to 37°C.

    • Initiate the reaction by adding the protease to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w) or by mixing the peptide solution with an equal volume of human serum.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the quenching solution to the aliquot (e.g., 1:1 v/v) to stop the enzymatic degradation.

    • For serum samples, the quenching solution (e.g., acetonitrile or ethanol) also serves to precipitate serum proteins.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Carefully collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant by RP-HPLC. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The peak corresponding to the intact peptide should be identified based on its retention time, as determined from a standard of the intact peptide.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the time zero sample (100%).

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).

G Start Start: Prepare Peptide and Protease/Serum Solutions Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA or ACN) Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data_Analysis Quantify Peak Area and Calculate % Remaining Analyze->Data_Analysis End End: Determine Half-life Data_Analysis->End

Experimental workflow for assessing proteolytic stability.

Conclusion

The incorporation of dehydroalanine, particularly bulky variants like dehydrovaline, stands as a robust strategy for enhancing the proteolytic stability of peptides. While direct comparative data with other methods remains an area for further investigation, the available evidence strongly supports its efficacy. The inherent ability of dehydroalanine to induce conformational rigidity provides a distinct advantage in preventing protease recognition and subsequent degradation. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the stability of their dehydroalanine-modified peptides and advance the development of more durable and effective peptide-based therapeutics.

Dehydroalanine vs. Dehydrobutyrine: A Comparative Guide to Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of electrophilic amino acids is paramount for the successful design of novel bioconjugates and therapeutics. Dehydroalanine (Dha) and dehydrobutyrine (Dhb), two α,β-unsaturated amino acids, serve as valuable Michael acceptors for site-specific protein modification. While structurally similar, their reactivity profiles exhibit significant differences that dictate their utility in various applications. This guide provides an objective, data-driven comparison of their performance in Michael addition reactions, supported by experimental findings and detailed methodologies.

Executive Summary: Reactivity at a Glance

Dehydroalanine consistently demonstrates higher reactivity in non-enzymatic Michael addition reactions compared to dehydrobutyrine. This difference is primarily attributed to steric and electronic factors inherent to their structures. The additional methyl group on dehydrobutyrine sterically hinders the approach of nucleophiles and increases the stability of its trisubstituted double bond, thereby reducing its electrophilicity. Consequently, dehydroalanine is often the preferred choice for rapid and efficient bioconjugation with a broader range of nucleophiles under mild conditions. Dehydrobutyrine's lower reactivity, however, can be advantageous in specific contexts where greater stability or selectivity is required.

I. The Chemical Basis of Differential Reactivity

The reactivity of Dha and Dhb as Michael acceptors is governed by the electrophilicity of their β-carbon. Nucleophilic attack at this position is influenced by both steric and electronic effects.

  • Dehydroalanine (Dha): Possesses a terminal, monosubstituted double bond. This configuration offers minimal steric hindrance, allowing for facile approach of nucleophiles.

  • Dehydrobutyrine (Dhb): Features a trisubstituted double bond due to the presence of a methyl group at the β-position. This methyl group introduces significant steric bulk, impeding the trajectory of incoming nucleophiles. Furthermore, the electron-donating nature of the methyl group reduces the partial positive charge on the β-carbon, making it a less potent electrophile compared to that of Dha.

This fundamental structural difference is the primary determinant of their differential reactivity.

II. Quantitative Comparison of Reactivity

While direct, side-by-side kinetic data for the non-enzymatic Michael addition of thiols to Dha and Dhb in identical peptide contexts is not extensively documented in a single study, a consistent qualitative and semi-quantitative picture emerges from the literature.

One study investigating the enzymatic and non-enzymatic addition of glutathione (GSH) to dehydroamino acid-containing peptides provides a stark comparison. It was noted that the non-enzymatic addition of GSH to a dehydrobutyrine-containing peptide was "very slow."[1] In contrast, the analogous reaction with a dehydroalanine-containing peptide proceeds under similar conditions, indicating a significantly higher reaction rate for Dha.[1]

Further supporting this observation, research on the Michael addition of various nucleophiles to dehydroamino acid derivatives has shown that dehydrobutyrine derivatives generally react only with stronger nucleophiles and produce considerably lower yields compared to their dehydroalanine counterparts.[2]

In the context of the antimicrobial peptide nisin, which contains both Dha and Dhb residues, studies on its reaction with glutathione have indicated that the dehydroalanine residues are the primary sites of addition.[3] This preferential reactivity within the same molecule underscores the inherently greater reactivity of Dha.

FeatureDehydroalanine (Dha)Dehydrobutyrine (Dhb)Supporting Evidence
Structure Monosubstituted alkeneTrisubstituted alkeneBasic chemical principles
Steric Hindrance LowHigh (due to β-methyl group)Structural analysis
Electronic Effect More electrophilic β-carbonLess electrophilic β-carbonInductive effect of methyl group
Reactivity HighLow[1][2]
Reaction with Thiols Readily reacts"Very slow" non-enzymatic reaction[1]
Nucleophile Scope Broader range of nucleophilesRequires stronger nucleophiles[2]
Yields Generally higherGenerally lower[2]

III. Experimental Protocols

The following protocols outline methodologies for the formation of Dha/Dhb in peptides and for monitoring their reactivity with thiol-containing nucleophiles.

A. General Protocol for Cysteine to Dehydroalanine/Dehydrobutyrine Conversion

A common method for generating dehydroamino acids in proteins and peptides is through the chemical modification of cysteine residues. This "tag-and-modify" strategy allows for site-specific installation of the reactive handle.

Workflow for Cysteine to Dehydroalanine Conversion:

G cluster_0 Step 1: Bis-Alkylation cluster_1 Step 2: Elimination Cys_Protein Cysteine-containing Protein/Peptide DBHDA 2,5-Dibromohexanediamide (DBHDA) Cys_Protein->DBHDA pH 8-9, 37°C Alkylated_Intermediate Bis-alkylated Intermediate DBHDA->Alkylated_Intermediate Base Base (e.g., elevated pH) Alkylated_Intermediate->Base Elimination Dha_Protein Dehydroalanine-containing Protein/Peptide Base->Dha_Protein

Caption: General workflow for the conversion of cysteine to dehydroalanine.

B. Comparative Reactivity Monitoring via HPLC

To quantitatively compare the reactivity of Dha and Dhb, a time-course experiment monitoring the consumption of the starting dehydroamino acid-containing peptide and the formation of the Michael adduct can be performed using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dha-containing peptide (e.g., 1 mM in reaction buffer)

  • Dhb-containing peptide (e.g., 1 mM in reaction buffer)

  • Nucleophile (e.g., Glutathione, 3 mM in reaction buffer)

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic acid or an oxidizing agent like H₂O₂)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for the Dha and Dhb peptides. In a typical experiment, mix the peptide solution with the nucleophile solution at room temperature to initiate the reaction.

  • Time Points: At designated time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the Michael addition by protonating the thiolate or oxidizing the thiol.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the peak areas of the starting peptide and the product adduct at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of remaining starting material against time for both the Dha and Dhb reactions. From this data, pseudo-first-order rate constants can be calculated, allowing for a direct quantitative comparison of reactivity.

Logical Flow for Reactivity Comparison:

G Start Prepare Dha and Dhb Peptide Solutions React Initiate Michael Addition with Thiol Nucleophile Start->React Loop Time Point? React->Loop Quench Withdraw Aliquot & Quench Reaction Loop->Quench Yes Plot Plot % Conversion vs. Time Loop->Plot No (Final Time Point) Analyze Analyze by HPLC Quench->Analyze Analyze->Loop Compare Calculate Rate Constants & Compare Reactivity Plot->Compare

Caption: Decision and workflow diagram for comparing Dha and Dhb reactivity.

IV. Signaling Pathways and Biological Relevance

Dha and Dhb are not merely synthetic tools; they are also found in nature. They are key intermediates in the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. Enzymes such as LanC catalyze the intramolecular Michael addition of cysteine thiols to Dha and Dhb residues to form the characteristic lanthionine and methyllanthionine thioether cross-links, respectively.

Lanthipeptide Biosynthesis Pathway:

G cluster_0 Dehydration cluster_1 Cyclization Ser_Thr Serine/Threonine in Precursor Peptide Dehydratase Dehydratase Enzyme (e.g., LanB, LanM) Ser_Thr->Dehydratase Dha_Dhb Dha/Dhb Formation Dehydratase->Dha_Dhb Cyclase Cyclase Enzyme (e.g., LanC, LanM) Dha_Dhb->Cyclase Cys Cysteine Thiol Cys->Cyclase Lanthionine Lanthionine/ Methyllanthionine Thioether Bridge Cyclase->Lanthionine

Caption: Simplified pathway of lanthipeptide biosynthesis.

V. Conclusion and Recommendations

The choice between dehydroalanine and dehydrobutyrine for bioconjugation applications is a critical design parameter.

  • Choose Dehydroalanine for:

    • High efficiency and rapid reaction kinetics.

    • Conjugation with a wide array of nucleophiles, including those that are less reactive.

    • Applications where maximizing yield is the primary objective.

  • Consider Dehydrobutyrine when:

    • A more stable, less reactive electrophile is desired.

    • Working with highly potent nucleophiles where the reactivity of Dha might be excessive or lead to side reactions.

    • Mimicking natural products that specifically contain methyllanthionine.

For professionals in drug development and chemical biology, a thorough understanding of these reactivity differences is essential for the rational design of site-specifically modified proteins, peptides, and antibody-drug conjugates with tailored properties.

References

The Advantage of Dehydroalanine in Peptide Cyclization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, peptide cyclization is a critical tool for enhancing the therapeutic potential of peptide-based candidates. Cyclization confers conformational rigidity, improves proteolytic stability, and can enhance binding affinity and specificity. Among the various methods to achieve this, the use of dehydroalanine (Dha) offers a unique and powerful strategy. This guide provides a comprehensive comparison of dehydroalanine-mediated peptide cyclization with other common techniques, supported by experimental data and detailed protocols.

Executive Summary

Dehydroalanine-mediated cyclization, primarily through intramolecular Michael addition of a cysteine thiol, presents a robust method for creating stable, thioether-linked cyclic peptides. Key advantages include the formation of a metabolically stable and reduction-resistant bond, mild reaction conditions compatible with sensitive amino acids, and the versatility to create various cyclic architectures. While other methods such as lactamization, disulfide bridging, and click chemistry are widely used, they each possess distinct advantages and limitations in terms of bond stability, reaction orthogonality, and the nature of the resulting cyclic product.

Comparative Analysis of Peptide Cyclization Methods

The choice of cyclization strategy profoundly impacts the physicochemical and pharmacological properties of the final peptide. Below is a comparative overview of dehydroalanine-mediated cyclization against other prevalent methods.

Cyclization MethodLinkage TypeKey AdvantagesKey DisadvantagesTypical YieldsTypical Reaction Time
Dehydroalanine (Dha) via Michael Addition Thioether- Metabolically stable & reduction-resistant bond- Mild, chemoselective reaction conditions- Compatible with most natural amino acids- Requires incorporation of Dha or a precursor (Cys, Sec)- Potential for side reactions if multiple nucleophiles are presentGood to Excellent0.5 - 2 hours[1]
Lactamization (Head-to-Tail) Amide- Mimics natural peptide backbone- Well-established and widely used- Prone to oligomerization at high concentrations- Risk of epimerization at the C-terminus- Sequence-dependent efficiencyVariable (39-99%)[2]Hours to days
Disulfide Bridging Disulfide- Simple, often spontaneous oxidation of two cysteines- Reversible linkage can be desirable- Susceptible to reduction in biological environments- Potential for scrambling with multiple cysteinesGenerally HighMinutes to hours
Click Chemistry (CuAAC) Triazole- High efficiency and orthogonality- Mild reaction conditions- Stable linkage- Requires incorporation of non-natural amino acids (azide and alkyne)- Residual copper catalyst can be a concernExcellentMinutes to hours

Dehydroalanine-Mediated Cyclization: A Closer Look

The core of this technique lies in the electrophilic nature of the dehydroalanine residue. The double bond of Dha is susceptible to nucleophilic attack, most commonly from the thiol side chain of a cysteine residue within the same peptide. This intramolecular Michael addition results in a stable thioether linkage, forming a lanthionine or methyllanthionine bridge if the precursor to Dha was serine or threonine, respectively[3].

Advantages of the Thioether Linkage:
  • Metabolic Stability: Unlike disulfide bonds, which are readily cleaved in the reducing environment of the cytoplasm, the thioether bond is exceptionally stable[4]. This leads to a longer in vivo half-life for the cyclic peptide.

  • Structural Integrity: The thioether bridge provides a strong conformational constraint, which can lock the peptide into its bioactive conformation, thereby enhancing its affinity for its target[4].

  • Chemical Versatility: The dehydroalanine precursor can be generated from common amino acids like cysteine or selenocysteine under mild conditions, making the overall process compatible with complex peptides containing sensitive functional groups[1].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any chemical synthesis. Below are representative protocols for dehydroalanine-mediated cyclization and other common methods.

Protocol 1: Dehydroalanine-Mediated Cyclization via Intramolecular Michael Addition

This protocol involves the conversion of a cysteine residue to dehydroalanine, followed by intramolecular cyclization with another cysteine residue.

1. Synthesis of the Linear Peptide:

  • Synthesize the linear peptide containing two cysteine residues using standard solid-phase peptide synthesis (SPPS) on a suitable resin. One cysteine will be converted to Dha, while the other will act as the nucleophile.

2. On-Resin Conversion of Cysteine to Dehydroalanine:

  • Following completion of the linear peptide synthesis, selectively deprotect the cysteine residue that will be converted to Dha.

  • Treat the resin-bound peptide with a bis-alkylating agent, such as α,α'-dibromo-m-xylene, to form a cyclic sulfonium salt intermediate which then undergoes elimination to form dehydroalanine.

  • Reagents: α,α'-dibromo-m-xylene (5 mM), tris(carboxyethyl)phosphine (TCEP, 0.2 mM) in acetonitrile/Tris-HCl buffer (1:4, pH 8.0).

  • Procedure: Incubate the resin with the reagent solution for 1 hour at room temperature. Wash the resin thoroughly with the buffer, followed by water and methanol, and dry under vacuum[4].

3. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

4. Intramolecular Michael Addition:

  • Dissolve the crude linear peptide containing one Dha and one free cysteine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • The cyclization reaction often proceeds spontaneously at a slightly basic pH. The thiolate anion of the cysteine side chain attacks the Dha residue[1].

  • Procedure: Stir the solution at room temperature and monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.

5. Purification:

  • Purify the cyclic peptide by reverse-phase HPLC.

Protocol 2: Head-to-Tail Lactamization (On-Resin)

1. Synthesis of the Linear Peptide:

  • Synthesize the linear peptide on a resin that allows for side-chain anchoring of an amino acid (e.g., Asp or Glu linked via its side chain carboxyl group to the resin).

2. Selective Deprotection:

  • Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group (e.g., an allyl ester).

3. On-Resin Cyclization:

  • Add a coupling reagent (e.g., PyBOP/HOBt/DIPEA in DMF) to the resin-bound peptide.

  • Procedure: Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the cyclization by cleaving a small amount of peptide from a few beads and analyzing by mass spectrometry[2].

4. Cleavage and Purification:

  • Cleave the cyclic peptide from the resin and purify by HPLC.

Protocol 3: Disulfide Bridge Formation

1. Synthesis of the Linear Peptide:

  • Synthesize the linear peptide containing two cysteine residues using standard SPPS.

2. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove all protecting groups.

3. Oxidation to Form Disulfide Bridge:

  • Dissolve the linear peptide in a suitable buffer (e.g., ammonium bicarbonate, pH 8.5).

  • Procedure: Stir the solution in the presence of air (oxygen acts as the oxidant). Alternatively, use an oxidizing agent like hydrogen peroxide or iodine. Monitor the reaction by HPLC until the linear peptide is consumed.

4. Purification:

  • Purify the cyclic peptide by HPLC.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow for dehydroalanine-mediated cyclization and a comparison with other methods.

Dehydroalanine_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Dha_Formation Dehydroalanine Formation cluster_Cleavage Cleavage and Purification cluster_Cyclization Cyclization cluster_Final Final Product start Start with Resin synthesis Synthesize Linear Peptide (with two Cys residues) start->synthesis conversion On-Resin Conversion: One Cys to Dha synthesis->conversion cleavage Cleave from Resin & Deprotect conversion->cleavage purify_linear Purify Linear Peptide (optional) cleavage->purify_linear cyclization Intramolecular Michael Addition (pH 8) purify_linear->cyclization final_product Purified Cyclic Peptide (Thioether Bridge) cyclization->final_product

Caption: Workflow for Dehydroalanine-Mediated Peptide Cyclization.

Cyclization_Methods_Comparison cluster_Dha Dehydroalanine Method cluster_Lactam Lactamization cluster_Disulfide Disulfide Bridging cluster_Click Click Chemistry start Linear Peptide Precursor dha_formation Cys to Dha Conversion start->dha_formation lactam_cyclization Amide Bond Formation (N- to C-terminus) start->lactam_cyclization disulfide_cyclization Oxidation of Two Cys start->disulfide_cyclization click_cyclization Azide-Alkyne Cycloaddition start->click_cyclization dha_cyclization Michael Addition (Cys) dha_formation->dha_cyclization dha_product Thioether-Linked Cyclic Peptide dha_cyclization->dha_product lactam_product Amide-Linked Cyclic Peptide lactam_cyclization->lactam_product disulfide_product Disulfide-Linked Cyclic Peptide disulfide_cyclization->disulfide_product click_product Triazole-Linked Cyclic Peptide click_cyclization->click_product

Caption: Comparison of Peptide Cyclization Methodologies.

Conclusion

Dehydroalanine-mediated cyclization offers a compelling strategy for the synthesis of robust and stable cyclic peptides. The resulting thioether linkage provides a significant advantage in terms of metabolic stability over the more traditional disulfide bridges. While the requirement for dehydroalanine incorporation adds a step to the synthesis, the mild conditions for its formation and subsequent cyclization make it a versatile tool for modern peptide drug discovery. The choice of cyclization method will ultimately depend on the specific requirements of the peptide and its intended application, but the unique advantages of the dehydroalanine approach warrant its strong consideration in the design of next-generation cyclic peptide therapeutics.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dehydroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (Dha), a non-proteinogenic amino acid, introduces unique chemical properties into peptides, influencing their structure, reactivity, and biological function. Understanding the fragmentation behavior of Dha-containing peptides in mass spectrometry is crucial for their accurate identification and characterization in complex biological samples and during the development of novel therapeutics. This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of dehydroalanine peptides with standard peptides, supported by experimental data and detailed methodologies.

Key Fragmentation Pathway of Dehydroalanine Peptides: The "Dehydroalanine Effect"

The most significant distinction in the fragmentation of peptides containing dehydroalanine is the pronounced cleavage of the N—Cα bond of the Dha residue, a phenomenon termed the "dehydroalanine effect."[1][2] This selective cleavage is particularly dominant under low-energy collision-induced dissociation (CID) and results in the formation of characteristic c- and z-type fragment ions .[1][2][3] This is in stark contrast to standard peptides, which primarily fragment at the peptide amide bonds to produce b- and y-type ions.

The presence of the unsaturated side chain in dehydroalanine facilitates this unique fragmentation pathway, making the generation of c- and z-ions a strong diagnostic indicator for the presence and location of Dha residues within a peptide sequence.[1][2] This effect is a general phenomenon, observed regardless of how the dehydroalanine residue was formed, whether through synthesis, post-translational modification of serine or cysteine, or in-source gas-phase reactions.[1][3]

Comparison of Fragmentation Patterns: Dehydroalanine Peptides vs. Standard Peptides

While a comprehensive quantitative dataset comparing ion intensities across a wide range of Dha-containing peptides and their standard counterparts is not extensively compiled in single studies, the qualitative differences are well-established and significant. The following table summarizes the expected fragmentation behavior based on current literature.

FeatureDehydroalanine (Dha) PeptidesStandard Peptides
Primary Fragmentation Method Low-Energy Collision-Induced Dissociation (CID)Collision-Induced Dissociation (CID)
Dominant Fragment Ions c- and z-type ions from cleavage at the N—Cα bond of the Dha residue.[1][2][3]b- and y-type ions from cleavage of the peptide amide bonds.
Characteristic Cleavage Site N-terminal to the dehydroalanine residue.[1]Peptide bonds throughout the backbone.
Diagnostic Value The presence of abundant c- and z-ions is highly indicative of a Dha residue.[1][2]The series of b- and y-ions allows for sequencing of the peptide.
Alternative Fragmentation Electron Transfer Dissociation (ETD) can provide complementary sequence information.Electron Transfer Dissociation (ETD) also produces c- and z-ions and is useful for labile modifications and larger peptides.

Experimental Protocols

Accurate analysis of dehydroalanine-containing peptides by mass spectrometry relies on careful sample preparation and appropriate instrument settings.

Sample Preparation for Mass Spectrometry

For the analysis of synthetic or purified dehydroalanine-containing peptides, the following general protocol can be adapted. It is crucial to ensure the sample is free of non-volatile salts and detergents, which can interfere with ionization and suppress the signal.

Materials:

  • Purified dehydroalanine-containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or trifluoroacetic acid (TFA), mass spectrometry grade

Protocol:

  • Solubilization: Dissolve the purified peptide in a solution of 50% acetonitrile in water with 0.1% formic acid. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Desalting (if necessary): If the peptide solution contains non-volatile salts (e.g., NaCl, PBS), it must be desalted prior to mass spectrometry. This can be achieved using C18 ZipTips or offline reversed-phase HPLC.

    • Elution for LC-MS: Elute the peptide from the desalting column using a gradient of acetonitrile in water with 0.1% formic acid.

  • Final Dilution: Dilute the desalted peptide solution to the desired concentration for injection into the mass spectrometer using the solubilization buffer.

Mass Spectrometry Analysis: Collision-Induced Dissociation (CID)

The following provides a representative set of parameters for analyzing dehydroalanine peptides on a hybrid triple quadrupole/linear ion trap or a Q-TOF mass spectrometer. Instrument parameters should be optimized for the specific peptide and instrument.

Instrumentation:

  • A hybrid triple quadrupole/linear ion trap (e.g., SCIEX QTRAP 4000) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer (e.g., SCIEX TripleTOF 5600) equipped with a nano-electrospray ionization (nESI) source.[1]

Parameters:

  • Ionization Mode: Positive ion nano-electrospray (nESI).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion of the dehydroalanine-containing peptide.

    • Mass Range: m/z 300-1500

  • MS2 Fragmentation (CID): Select the precursor ion of interest for fragmentation.

    • Isolation Width: 1-2 Da

    • Collision Gas: Nitrogen

    • Collision Energy: Use a relatively low collision energy to favor the specific N—Cα bond cleavage. The optimal collision energy will depend on the mass and charge state of the peptide and should be empirically determined (typically in the range of 20-40 eV).

    • Activation Q: 0.25

    • Activation Time: 10-30 ms

Visualization of Fragmentation Pathways

To illustrate the fundamental differences in fragmentation, the following diagrams depict the primary cleavage patterns for both standard and dehydroalanine-containing peptides.

G cluster_0 Standard Peptide Fragmentation (CID) Standard_Peptide R1-NH-CH-CO-|-NH-CH-CO-R2 b_ion b-ion (N-terminal fragment) Standard_Peptide->b_ion Peptide Bond Cleavage y_ion y-ion (C-terminal fragment) Standard_Peptide->y_ion Peptide Bond Cleavage G cluster_1 Dehydroalanine Peptide Fragmentation (CID) Dha_Peptide R1-NH-|-CH(R)-CO-NH-C(=CH2)-CO-R2 c_ion c-ion (N-terminal fragment) Dha_Peptide->c_ion N-Cα Bond Cleavage z_ion z-ion (C-terminal fragment) Dha_Peptide->z_ion N-Cα Bond Cleavage G Start Peptide Sample (Potentially containing Dha) LCMS LC-MS Analysis Start->LCMS MS1 MS1 Scan: Identify Precursor Ion LCMS->MS1 Decision Precursor m/z match expected Dha peptide? MS1->Decision MS2_CID MS/MS (CID) Fragmentation Decision->MS2_CID Yes No_Match No Match Decision->No_Match No Analyze_Spectra Analyze MS/MS Spectrum MS2_CID->Analyze_Spectra cz_ions Dominant c- and z-ions observed? Analyze_Spectra->cz_ions Dha_Confirmed Dehydroalanine Peptide Confirmed cz_ions->Dha_Confirmed Yes Standard_Peptide Standard or other modified peptide cz_ions->Standard_Peptide No

References

A Comparative Analysis of Dehydrating Agents for the Conversion of Serine to Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conversion of serine to dehydroalanine is a critical step in the synthesis of modified peptides and proteins with diverse therapeutic and research applications. Dehydroalanine, with its electrophilic nature, serves as a versatile handle for site-specific modifications. This guide provides an objective comparison of common dehydrating agents for this transformation, supported by experimental data, to inform the selection of the most suitable method for specific research needs.

The conversion of serine to dehydroalanine is fundamentally a β-elimination reaction, where the hydroxyl group of serine is removed along with the α-proton, resulting in the formation of a carbon-carbon double bond. This transformation can be achieved through both chemical and enzymatic methods, each with its own set of advantages and limitations. This guide will focus on a comparative study of key chemical dehydrating agents.

Quantitative Comparison of Dehydrating Agents

The efficacy of different dehydrating agents for the conversion of serine to dehydroalanine can be evaluated based on reaction yield, stereoselectivity, and the prevalence of side reactions. The following table summarizes the performance of several common chemical methods.

Dehydrating Agent/MethodTypical YieldKey AdvantagesKey Disadvantages
EDC/CuCl₂ High High stereoselectivity for (E)-isomer, good to high yields, mild reaction conditions.Requires a copper catalyst.
Tosyl Chloride (TsCl)/Pyridine Low Readily available reagents.Two-step process, low yields, potential for side reactions, and instability of the O-tosylated intermediate.[1]
DCCI/CuCl Variable Utilizes a common coupling reagent.Often results in unsatisfactory yields and contamination with dicyclohexylurea (DCU) byproduct, which is difficult to remove.
Enzymatic (Serine Dehydratase) Very High Highly specific and efficient under physiological conditions.[2]Substrate-specific, may not be suitable for all synthetic applications.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of these synthetic transformations.

Dehydration using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Copper(II) Chloride (CuCl₂)

This method has been shown to be highly effective for the stereoselective synthesis of (E)-α,β-dehydroamino acids from β-hydroxy-α-amino acid derivatives.[3]

Protocol:

  • To a solution of an N-protected serine derivative in a suitable solvent (e.g., dichloromethane), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of copper(II) chloride (CuCl₂).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C for higher stereoselectivity) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired dehydroalanine derivative.

Two-Step Dehydration via O-Tosylation and Elimination

This classical approach involves the activation of the serine hydroxyl group as a tosylate, followed by a base-induced elimination.

Protocol:

  • Tosylation: Dissolve the N-protected serine derivative in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction mixture at 0°C to room temperature. Monitor the reaction by TLC. Once the starting material is consumed, the reaction is quenched with water. The product is extracted with an organic solvent, washed, dried, and concentrated. The O-tosylated serine derivative is often used in the next step without extensive purification due to its potential instability.[1]

  • Elimination: The crude O-tosylated serine derivative is dissolved in a suitable solvent (e.g., dichloromethane), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the mixture is worked up by washing with aqueous acid and brine, followed by drying and concentration. The final product is purified by column chromatography.

Dehydration using Dicyclohexylcarbodiimide (DCCI) and Copper(I) Chloride (CuCl)

While similar to the EDC/CuCl₂ method, the use of DCCI often presents challenges with product purification.

Protocol:

  • To a solution of an N-protected serine derivative in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add dicyclohexylcarbodiimide (DCCI) and a catalytic amount of copper(I) chloride (CuCl).

  • The reaction mixture is stirred, and the temperature is controlled (e.g., from -5°C to 40°C) while monitoring the reaction progress.

  • A major challenge with this method is the formation of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can co-precipitate with the product, making purification difficult. Filtration is used to remove the bulk of the DCU, but residual amounts often require extensive chromatographic purification.

Visualizing the Workflow and Chemical Transformation

To better illustrate the processes involved, the following diagrams outline the general experimental workflow and the chemical conversion of serine to dehydroalanine.

G General Experimental Workflow for Serine Dehydration cluster_start Starting Material cluster_reaction Dehydration Reaction cluster_workup Workup & Purification cluster_product Final Product start N-Protected Serine reaction Addition of Dehydrating Agent (e.g., EDC/CuCl₂) start->reaction workup Aqueous Wash & Extraction reaction->workup purification Column Chromatography workup->purification product Dehydroalanine Derivative purification->product

Caption: A generalized workflow for the chemical conversion of serine to dehydroalanine.

G Chemical Transformation of Serine to Dehydroalanine serine Serine Derivative (with N-protection) intermediate Activated Intermediate (e.g., O-acylisourea or O-tosyl) serine->intermediate Dehydrating Agent (e.g., EDC or TsCl) dehydroalanine Dehydroalanine Derivative intermediate->dehydroalanine β-Elimination (-H₂O)

Caption: The two-stage process of serine dehydration to dehydroalanine.

Signaling Pathways and Logical Relationships

The choice of a dehydrating agent is often guided by a decision-making process that considers factors such as the desired yield, stereoselectivity, and the presence of other functional groups in the substrate.

G Decision Pathway for Selecting a Dehydrating Agent start Start: Serine to Dehydroalanine Conversion Required q1 Is high stereoselectivity for the (E)-isomer critical? start->q1 edc Use EDC/CuCl₂ q1->edc Yes q2 Are readily available and 'classical' methods preferred, and is a lower yield acceptable? q1->q2 No tscl Use TsCl/Pyridine q2->tscl Yes q3 Is purification of the final product a major concern? q2->q3 No dcci Avoid DCCI/CuCl due to DCU byproduct issues q3->dcci Yes enzymatic Consider Enzymatic Dehydration (if substrate is compatible) q3->enzymatic No

Caption: A decision tree to guide the selection of a suitable dehydrating agent.

References

A Head-to-Head Battle of Electrophiles: Z-dehydro-Ala-OH Takes on Other Reactive Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to forge stable, specific covalent bonds in biological systems, the choice of an electrophilic amino acid for bioconjugation is a critical decision. This guide provides an objective comparison of Z-dehydro-Ala-OH (dehydroalanine, Dha), a versatile Michael acceptor, with other prominent electrophilic amino acids. We delve into their reactivity, the stability of the resulting conjugates, and provide detailed experimental protocols to empower your research.

Dehydroalanine stands out for its ability to react efficiently with a variety of nucleophiles under biocompatible conditions. Its primary modes of reaction are thia-Michael addition with thiols, such as the side chain of cysteine, and aza-Michael addition with amines, like the side chain of lysine. This versatility allows for the site-specific installation of a wide range of functionalities, from therapeutic payloads to imaging agents.

This guide will compare the performance of dehydroalanine with another key electrophilic amino acid, 4-ketoproline, which engages in oxime ligation, and will also touch upon the widely used maleimide chemistry for context.

Quantitative Comparison of Electrophilic Amino Acids

To facilitate a direct comparison, the following tables summarize the key quantitative data for the performance of dehydroalanine and 4-ketoproline in bioconjugation reactions.

ParameterThis compound (Thia-Michael Addition with Cysteine)4-Ketoproline (Oxime Ligation with Aminooxy-biotin)Maleimide (Thia-Michael Addition with Cysteine)
Reaction pH 7.4 - 8.0[1][2]~7.0 (Phosphate Buffered Saline)[3]6.5 - 7.5
Reaction Temperature Room Temperature to 37°C[1][2]Not specified, likely room temperature[3]Room Temperature
Reaction Time 1 - 4 hours[2]Not specified[3]< 2 minutes for completion with L-cysteine[4]
Typical Yield High (>95%)[5]Not explicitly quantified, but successful conjugation demonstrated[3]High (>95%)
Second-Order Rate Constant (k) ~10-40 M⁻¹s⁻¹ (for a similar carbonylacrylic reagent)[5]Not available~10² - 10³ M⁻¹s⁻¹
Stability of Conjugate Stable thioether bond[1]Oxime linkage is potentially labile to hydrolysis[3]Thiosuccinimide linkage can undergo retro-Michael reaction and thiol exchange

Table 1: Comparison of this compound with 4-Ketoproline and Maleimide for thiol-reactive bioconjugation.

ParameterThis compound (Aza-Michael Addition with Amines)
Reaction pH 8.0[1]
Reaction Temperature 25°C to 37°C[1]
Reaction Time 15 minutes to 48 hours (depending on the amine)[1]
Typical Yield 40% to >95% (depending on the amine)[1]
Relative Reaction Rate Benzylamine is ~11-13 times faster than imidazole[1]
Stability of Conjugate Stable secondary or tertiary amine linkage (stable from pH 2.8 to 12.8)[1]

Table 2: Performance of this compound in aza-Michael addition reactions.

Reaction Mechanisms and Workflows

To visually represent the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation with dehydroalanine.

Reaction_Mechanisms cluster_thia Thia-Michael Addition cluster_aza Aza-Michael Addition cluster_oxime Oxime Ligation Dha_Thia Dehydroalanine (on Protein) Thioether Stable Thioether Adduct Dha_Thia->Thioether Nucleophilic attack Thiol Thiol (e.g., Cysteine side chain) Thiol->Thioether Dha_Aza Dehydroalanine (on Protein) Amine_Adduct Stable Amine Adduct Dha_Aza->Amine_Adduct Nucleophilic attack Amine Amine (e.g., Lysine side chain) Amine->Amine_Adduct Ketoproline 4-Ketoproline (on Protein) Oxime Oxime Adduct Ketoproline->Oxime Condensation Aminooxy Aminooxy group Aminooxy->Oxime

Caption: Reaction mechanisms for bioconjugation.

Experimental_Workflow start Start: Cysteine-containing Peptide/Protein step1 Conversion of Cysteine to Dehydroalanine start->step1 step2 Purification of Dha-containing Peptide/Protein step1->step2 step3 Bioconjugation Reaction (Thia- or Aza-Michael Addition) step2->step3 step4 Purification of Conjugated Product step3->step4 end Characterization (e.g., MS, HPLC) step4->end

Caption: General experimental workflow for Dha bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for the key experiments discussed in this guide.

Protocol 1: Conversion of Cysteine to Dehydroalanine in a Peptide

This protocol describes a post-synthetic modification of a purified peptide in solution.

Materials:

  • Cysteine-containing peptide

  • 2,5-Dibromohexanediamide (DBHDA)

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • Organic solvent (e.g., acetonitrile)

  • Base (e.g., sodium bicarbonate or DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer, pH 8.0).

  • Reagent Addition: Add a solution of DBHDA (3-50 equivalents) to the peptide solution. The optimal number of equivalents will depend on the peptide concentration and the presence of other nucleophilic residues.[6]

  • Base Addition: Add a suitable base, such as sodium bicarbonate or DIPEA, to achieve the desired pH (typically around 8.0).[2]

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. Monitor the reaction progress by LC-MS.[2] A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.[6]

  • Purification: Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and any side products.[2]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.[6]

Protocol 2: Thia-Michael Addition to a Dehydroalanine-Containing Peptide

This protocol outlines the modification of a Dha-containing peptide with a thiol-containing molecule.

Materials:

  • Purified dehydroalanine-containing peptide

  • Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule thiol)

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the purified Dha-containing peptide in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.[7]

  • Thiol Addition: Add the desired thiol-containing nucleophile to the peptide solution. A typical starting concentration is 10-50 mM, but this should be optimized.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.[7]

  • Purification: Purify the modified peptide from the excess thiol reagent using reverse-phase HPLC.[7]

  • Verification: Confirm the successful modification by mass spectrometry. The expected mass increase will correspond to the mass of the added thiol.[7]

Protocol 3: Aza-Michael Ligation to a Dehydroalanine-Containing Protein

This protocol details the conjugation of an amine-containing molecule to a Dha-modified protein.

Materials:

  • Purified dehydroalanine-containing protein

  • Amine-containing nucleophile

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • LC-MS for reaction monitoring

Procedure:

  • Protein Preparation: Prepare an aliquot of the Dha-modified protein in 50 mM sodium phosphate buffer at pH 8.0.[1]

  • Nucleophile Addition: Add the nitrogen nucleophile at room temperature. The reaction concentration can range from 5–138 mM. Vortex the resulting mixture for 30 seconds. Note that the final pH may vary between 8 and 9 depending on the amine used.[1]

  • Reaction Monitoring: Monitor the reaction progress by LC-MS at defined time points ranging from 15 minutes to 48 hours.[1]

  • Analysis: Analyze the LC-MS data to determine the extent of conjugation.

Protocol 4: Oxime Ligation to a 4-Ketoproline-Containing Peptide

This protocol describes the conjugation of an aminooxy-containing molecule to a peptide containing 4-ketoproline.

Materials:

  • Purified 4-ketoproline-containing peptide

  • Aminooxy-containing molecule (e.g., aminooxy-biotin)

  • Aqueous buffer (e.g., 10 mM PBS, pH 7.0)

  • CD spectrometer for conformational analysis (optional)

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Prepare a solution of the 4-ketoproline-containing peptide in 10 mM PBS, pH 7.0.[3]

  • Conjugation Reaction: Add the aminooxy-containing molecule to the peptide solution. The exact concentration and reaction time may require optimization.

  • Analysis: Characterize the resulting conjugate by mass spectrometry to confirm the formation of the oxime linkage.[3]

  • Conformational Analysis (Optional): If the peptide has a defined secondary structure (e.g., a collagen triple helix), circular dichroism (CD) spectroscopy can be used to assess if the conjugation has affected its conformation.[3]

Concluding Remarks

This compound offers a powerful and versatile platform for bioconjugation, enabling the formation of stable thioether and amine linkages under mild conditions. While maleimide chemistry provides faster reaction kinetics with thiols, the resulting thiosuccinimide linkage is susceptible to degradation. 4-Ketoproline provides an alternative electrophilic handle for oxime ligation, though the stability of the resulting bond may be a concern for certain applications.

The choice of the optimal electrophilic amino acid will ultimately depend on the specific requirements of the application, including the desired reactivity, the nature of the nucleophile, and the required stability of the final bioconjugate. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of these powerful bioconjugation strategies in your research.

References

biological activity of peptides before and after dehydroalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the non-proteinogenic amino acid dehydroalanine (Dha) into peptides has emerged as a powerful tool in drug discovery and chemical biology. This modification, which introduces an α,β-unsaturated bond into the peptide backbone, can profoundly alter a peptide's biological activity, offering both enhancements and, in some cases, reductions in potency depending on the specific molecular context. This guide provides a comparative analysis of the biological activity of peptides before and after the incorporation of dehydroalanine, supported by experimental data and detailed methodologies.

The presence of dehydroalanine can significantly impact a peptide's conformational rigidity, resistance to enzymatic degradation, and its ability to interact with biological targets. These changes are often beneficial, leading to peptides with improved therapeutic potential. However, the introduction of this reactive moiety can also be detrimental to a peptide's specific function, highlighting the nuanced effects of this modification.

Comparative Analysis of Biological Activity

The introduction of dehydroalanine can lead to a range of effects on peptide bioactivity, from enhanced inhibition of enzymes to altered antimicrobial spectra. Below are examples illustrating these diverse outcomes.

Enhanced Enzyme Inhibition: The Case of a Kallikrein Inhibitor

Incorporation of dehydroalanine has been shown to enhance the potency of peptide-based enzyme inhibitors. A notable example is a bicyclic peptide inhibitor of plasma kallikrein, PK15. The conversion of cysteine residues to dehydroalanine followed by cyclization resulted in a mixture of stereoisomers that retained high potency.

PeptideTargetBiological Activity (IC50)
Native PK15 (hypothetical)Plasma Kallikrein-
Dha-containing PK15 analogue mixturePlasma Kallikrein144 ± 31 nM

Note: The IC50 of the native, unmodified PK15 was not provided in the compared study. However, the high potency of the Dha-containing mixture suggests a favorable or at least maintained level of activity.

Altered Antimicrobial Spectrum: The Nisin Example

Nisin, a widely used antimicrobial peptide, naturally contains a dehydroalanine residue at position 5. Site-directed mutagenesis to replace this Dha with a standard alanine residue revealed the critical role of this modification in its spectrum of activity. While the inhibitory activity against vegetative bacterial cells was largely maintained, the ability to prevent the outgrowth of bacterial spores was significantly diminished.

Peptide VariantTarget OrganismBiological Activity (Inhibition)
Wild-type Nisin (Dha5)Lactococcus lactisSimilar to Dha5A mutant
Wild-type Nisin (Dha5)Micrococcus luteusSimilar to Dha5A mutant
Wild-type Nisin (Dha5)Bacillus subtilis sporesHighly active
Nisin Dha5A mutantLactococcus lactisActive
Nisin Dha5A mutantMicrococcus luteusActive
Nisin Dha5A mutantBacillus subtilis sporesVery much less active than wild-type nisin[1][2]

This example illustrates that the dehydroalanine residue is not universally essential for all of nisin's antimicrobial activities but is crucial for its sporicidal action.

Enhanced Proteolytic Stability

A significant advantage of incorporating dehydroalanine is the increased resistance of the peptide to degradation by proteases. The rigidification of the peptide backbone caused by the double bond hinders the ability of proteases to recognize and cleave the peptide bonds.

PeptideModificationProteolytic Stability
Phenylalanine-containing peptideNoneDisappeared after 1 hour of treatment with trypsin/chymotrypsin
Dehydrophenylalanine-containing peptideDha incorporationRemained largely intact after 1 hour of treatment with trypsin/chymotrypsin

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of Dehydroalanine-Containing Peptides

The synthesis of peptides containing dehydroalanine can be achieved through various methods. A common approach involves the post-translational modification of cysteine or serine residues within a synthesized peptide.

Conversion of Cysteine to Dehydroalanine:

  • Peptide Synthesis: The parent peptide containing one or more cysteine residues is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

  • Bis-Alkylation: The purified peptide is dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). A bis-alkylating agent, such as methyl 2,5-dibromovalerate, is added to the peptide solution.

  • Elimination: The reaction mixture is incubated to allow for the formation of a cyclic sulfonium intermediate, which then undergoes elimination to form the dehydroalanine residue.

  • Purification: The Dha-containing peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Plasma Kallikrein Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of compounds against plasma kallikrein.[3]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or PBS at a physiological pH).

    • Enzyme Solution: Prepare a working solution of purified human plasma kallikrein in the assay buffer.

    • Substrate Solution: Prepare a stock solution of a fluorogenic kallikrein substrate (e.g., a peptide substrate linked to a fluorescent reporter) in DMSO and dilute to the working concentration in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., the Dha-containing peptide) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the inhibitor solutions at various concentrations.

    • Add the plasma kallikrein solution to each well and incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Antimicrobial Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Lactococcus lactis or Micrococcus luteus) in a suitable growth medium.

  • Peptide Dilution: Prepare a serial dilution of the test peptide (e.g., wild-type nisin and the Dha5A mutant) in the growth medium in a 96-well microplate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration and add it to each well of the microplate containing the peptide dilutions.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 30°C or 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizing the Impact of Dehydroalanine

The incorporation of dehydroalanine introduces a planar, sp2-hybridized carbon into the peptide backbone, which has significant conformational consequences.

G Impact of Dha on Peptide Structure cluster_0 Native Peptide cluster_1 Dha-Containing Peptide Flexible_Backbone Flexible Backbone Protease_Susceptible Susceptible to Proteolysis Flexible_Backbone->Protease_Susceptible allows binding Native_Conformation Native Conformation Flexible_Backbone->Native_Conformation Rigid_Backbone Rigidified Backbone (Dha) Protease_Resistant Resistant to Proteolysis Rigid_Backbone->Protease_Resistant hinders binding Constrained_Conformation Constrained Conformation Rigid_Backbone->Constrained_Conformation Native_Peptide_Node Native Peptide Dha_Peptide_Node Dha-Containing Peptide

Caption: Conformational effects of dehydroalanine incorporation in a peptide.

The electrophilic nature of the dehydroalanine residue also opens up possibilities for further chemical modifications, such as the addition of thiol-containing molecules, which can be used for peptide cyclization or the attachment of payloads.

G Experimental Workflow for Dha Peptide Synthesis and Bioactivity Testing SPPS Solid-Phase Peptide Synthesis (with Cys or Ser) Modification Chemical Modification (e.g., Cys to Dha conversion) SPPS->Modification Purification1 RP-HPLC Purification Modification->Purification1 Characterization1 Mass Spectrometry Purification1->Characterization1 Bioactivity_Assay Biological Activity Assay (e.g., Enzyme Inhibition, Antimicrobial) Characterization1->Bioactivity_Assay Data_Analysis Data Analysis (e.g., IC50, MIC determination) Bioactivity_Assay->Data_Analysis Comparison Compare Activity to Native Peptide Data_Analysis->Comparison

Caption: General workflow for comparing native and Dha-containing peptides.

Conclusion

The incorporation of dehydroalanine into peptides is a versatile strategy that can significantly modulate their biological properties. As demonstrated, this modification can lead to enhanced enzyme inhibition and increased proteolytic stability, which are highly desirable traits for therapeutic peptides. However, the impact on bioactivity is context-dependent, as seen with nisin, where the Dha residue is critical for a specific function but not for its general antimicrobial activity against vegetative cells. A thorough understanding of the structure-activity relationship of the target peptide is therefore essential when considering dehydroalanine incorporation as a means of enhancing its therapeutic potential. The ability to chemically synthesize Dha-containing peptides and evaluate their activity through robust assays provides a powerful platform for the rational design of next-generation peptide therapeutics.

References

Decoding Dehydroalanine: A Comparative Guide to Validating its Incorporation Site

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of dehydroalanine (Dha) into peptides and proteins is a critical step in developing novel therapeutics and research tools. This non-canonical amino acid introduces a reactive handle for bioconjugation and post-translational modifications. However, verifying the precise location of Dha incorporation is paramount. This guide provides an objective comparison of Edman degradation, mass spectrometry, and NMR spectroscopy for the validation of Dha incorporation sites, supported by experimental data and detailed protocols.

The unique chemical nature of dehydroalanine presents both opportunities and challenges for its analytical validation. While traditional protein sequencing methods can be employed, the unsaturated side chain of Dha influences their efficacy and interpretation. This guide will delve into the nuances of each technique, providing a clear framework for selecting the most appropriate method for your research needs.

Method Comparison: Edman Degradation vs. Mass Spectrometry vs. NMR Spectroscopy

The choice of analytical technique for validating Dha incorporation hinges on several factors, including the required level of structural detail, sample purity and quantity, and the desired throughput. Below is a comparative overview of the three primary methods.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Principle Sequential N-terminal amino acid cleavage and identification of PTH derivatives.Measurement of mass-to-charge ratio of intact peptides and their fragments.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Dha Identification Ambiguous; PTH-Dha is unstable and may not yield a distinct, identifiable peak. Often results in a "blank" cycle or a degradation product.Unambiguous identification based on a characteristic mass shift (-34 Da from Cys, -18 Da from Ser) and unique fragmentation patterns (e.g., enhanced c- and z-type ions).[1]"Gold standard" for unambiguous structural confirmation through characteristic ¹H and ¹³C chemical shifts of the vinyl group.[2]
Sample Requirement 10-100 picomoles of purified peptide.[3]Femtomole to low picomole range.[4]Higher sample concentrations required (micromolar to millimolar range).[2]
Throughput Low; sequential, one residue per cycle (approx. 30-60 min/cycle).[5]High; compatible with liquid chromatography for complex mixture analysis.[4]Low to medium; requires longer acquisition times.[2]
Strengths Provides direct sequence information from the N-terminus.[6][7]High sensitivity and accuracy, suitable for complex mixtures and identifying other PTMs simultaneously.[6][7]Provides definitive, unambiguous structural confirmation and allows for quantification.[2]
Limitations Unreliable for Dha due to derivative instability; N-terminal blockage prevents sequencing.[3][5]Does not provide direct structural information for unknown modifications; interpretation can be complex.[6]Lower sensitivity, requires larger amounts of pure sample, and can be time-consuming.[2]

Visualizing the Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for validating Dha incorporation.

Edman_Degradation_Workflow cluster_0 Edman Degradation start Purified Dha-containing Peptide pitc Couple with PITC (Phenylisothiocyanate) start->pitc cleavage Cleave N-terminal Residue (Acidic) pitc->cleavage extraction Extract PTH-Amino Acid cleavage->extraction hplc HPLC Analysis extraction->hplc analysis Compare Retention Time to Standards hplc->analysis result Ambiguous Result for Dha (No Peak or Degradation Product) analysis->result

Workflow for Edman degradation of a Dha-containing peptide.

Mass_Spectrometry_Workflow cluster_1 Mass Spectrometry start_ms Dha-containing Peptide (or Protein Digest) lcms LC-MS/MS Analysis start_ms->lcms ms1 MS1 Scan (Intact Peptide Mass) lcms->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 data_analysis Database Search & Spectral Interpretation ms2->data_analysis result_ms Confirmed Dha Site (Mass Shift & Fragmentation) data_analysis->result_ms

Workflow for mass spectrometry-based validation of Dha.

NMR_Workflow cluster_2 NMR Spectroscopy start_nmr Purified Dha-containing Peptide sample_prep Dissolve in Deuterated Solvent start_nmr->sample_prep nmr_acq Acquire 1D/2D NMR Spectra sample_prep->nmr_acq spectral_analysis Identify Characteristic Dha Signals nmr_acq->spectral_analysis result_nmr Unambiguous Structural Confirmation spectral_analysis->result_nmr

Workflow for NMR-based confirmation of Dha incorporation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of dehydroalanine incorporation.

Edman Degradation Protocol

Edman degradation is performed on an automated protein sequencer. The following is a generalized protocol.

  • Sample Preparation: A purified peptide sample (10-100 picomoles) is loaded onto a PVDF membrane.

  • Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) amino acid.

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative.

  • Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time with that of known standards.[8]

Expected Outcome for Dehydroalanine: Due to the instability of the PTH-Dha derivative, a distinct peak is often not observed at the cycle corresponding to Dha. This can manifest as a "blank" cycle, where no amino acid is identified, or as the appearance of degradation products, making unambiguous identification challenging.

Mass Spectrometry Protocol

This protocol outlines a typical bottom-up proteomics approach for Dha validation.

  • Protein Digestion (if applicable): The protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • MS1 Analysis: The mass spectrometer scans for the mass-to-charge ratio of the intact peptides. A mass shift of -34 Da (from Cys) or -18 Da (from Ser) is indicative of Dha formation.

  • MS2 Analysis: Peptides with the expected mass shift are selected for fragmentation (e.g., by collision-induced dissociation).

  • Data Analysis: The fragmentation spectra are analyzed to confirm the peptide sequence and pinpoint the location of the Dha residue. The presence of characteristic c- and z-type fragment ions can further confirm the Dha site.[1]

NMR Spectroscopy Protocol

NMR provides the most detailed structural information for Dha-containing peptides.

  • Sample Preparation: A highly purified peptide sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can provide additional structural confirmation.

  • Spectral Analysis: The spectra are analyzed for the characteristic signals of the dehydroalanine residue.

Key NMR Signatures for Dehydroalanine:

NucleusChemical Shift (ppm)Description
¹H5.5 - 6.5Vinyl protons (=CH₂)
¹³C~106α-carbon
¹³C~129β-carbon

Note: Chemical shifts can vary depending on the solvent and the local chemical environment of the Dha residue.

Conclusion and Recommendations

The validation of dehydroalanine incorporation is a critical quality control step in the development of modified peptides and proteins. While Edman degradation is a powerful tool for N-terminal sequencing of standard amino acids, its utility for Dha is limited due to the instability of the resulting PTH derivative.

Mass spectrometry offers a robust and sensitive alternative, capable of identifying the Dha modification through its characteristic mass shift and unique fragmentation patterns. It is well-suited for high-throughput analysis and can be applied to complex mixtures.

For unambiguous, definitive structural confirmation, NMR spectroscopy remains the gold standard. The characteristic signals of the vinyl protons and carbons provide a unique fingerprint for the dehydroalanine residue.

For routine validation of Dha incorporation, a mass spectrometry-based approach is often the most practical and informative. However, for novel constructs or when absolute structural certainty is required, NMR spectroscopy is the recommended method. Edman degradation, while not ideal for direct Dha identification, can still be valuable for confirming the sequence of the peptide up to the point of the modification. The choice of method will ultimately depend on the specific requirements of the research and the available resources.

References

Safety Operating Guide

Proper Disposal of Z-dehydro-Ala-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Z-dehydro-Ala-OH as a chemical waste product to be disposed of through a licensed hazardous waste contractor. Do not dispose of it in standard laboratory trash or down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, also known as Z-dehydroalanine, is a white crystalline solid utilized in research, particularly in the field of drug development.[1][2] While one safety data sheet for a similar compound, Z-Ala-OH, indicates no known hazards, it also advises caution due to potential irritation and harm upon inhalation, ingestion, or skin absorption.[3] Given the absence of a definitive safety data sheet specifying disposal methods for this compound, a cautious approach is paramount.

Chemical and Physical Properties of this compound

A summary of the key identifiers and properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 39692-63-2[1][4]
Molecular Formula C11H11NO4[1][4]
Molecular Weight 221.21 g/mol [1][4]
Appearance White crystals[2]
Storage Room temperature, in a tightly sealed container[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE) Assessment: Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles to protect from dust particles.

  • Gloves (nitrile or other chemically resistant material).

  • A lab coat to prevent skin contact.

  • In cases where dust may be generated, a dust mask or respirator is recommended.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves), in a designated, clearly labeled hazardous waste container.

  • Empty Containers: Triple rinse empty containers of this compound with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the label.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

3. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the waste contractor with a copy of any available safety data sheets and a full inventory of the waste.

5. Documentation:

  • Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess_ppe Step 1: Assess and Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->assess_ppe waste_type Step 2: Identify Waste Type assess_ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Step 2a: Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Step 2b: Triple Rinse Container empty_container->triple_rinse store_waste Step 3: Store Waste in Designated Area collect_solid->store_waste collect_rinsate Collect Rinsate in Hazardous Waste Container triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_solid contact_ehs Step 4: Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs document Step 5: Document Disposal contact_ehs->document

Caption: Workflow for the safe disposal of this compound.

It is imperative to adhere to the waste disposal regulations set forth by federal, state, and local authorities, as well as the specific protocols of your institution.[3] When in doubt, always err on the side of caution and consult with your institution's safety officer.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Z-dehydro-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Z-dehydro-Ala-OH (N-Carbobenzyloxy-2,3-dehydroalanine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Core Safety and Handling Information

Proper handling of this compound is crucial to minimize potential exposure and ensure experimental integrity. The following table summarizes key chemical and safety data.

PropertyValueSource
Chemical Name N-Carbobenzyloxy-2,3-dehydroalanine[2][]
Synonyms Z-dehydroalanine, this compound[2][]
CAS Number 39692-63-2[1][2]
Molecular Formula C₁₁H₁₁NO₄[1][2]
Molecular Weight 221.21 g/mol [1][2]
Appearance Off-White powder/crystals[3][5]
Storage Room temperature or 2-8°C, sealed and dry[1][3][]

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the necessary steps.

cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal receive 1. Receive & Verify Chemical store 2. Store in Designated Area (Cool, Dry, Well-Ventilated) receive->store ppe 3. Don Appropriate PPE store->ppe weigh 4. Weigh in Ventilated Enclosure ppe->weigh dissolve 5. Dissolve in Fume Hood weigh->dissolve experiment 6. Conduct Experiment dissolve->experiment decontaminate 7. Decontaminate Work Area & Glassware experiment->decontaminate dispose_liquid 8. Dispose of Liquid Waste (Follow Institutional Guidelines) decontaminate->dispose_liquid dispose_solid 9. Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate->dispose_solid

Caption: Workflow for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)

Based on safety data for similar compounds, the following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.[6][7]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glassesProtects against airborne powder and splashes.
Skin Protection Nitrile gloves and a lab coatPrevents direct skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of fine powder. A dust mask or respirator may be required for handling larger quantities.
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a clean and designated workspace is available, preferably within a chemical fume hood or other ventilated enclosure. Have all necessary equipment, including a spill kit, readily accessible.

  • Weighing and Aliquoting : To prevent inhalation of dust, conduct all weighing and aliquoting of the solid compound within a fume hood or a balance enclosure. Use appropriate tools to handle the material and avoid generating dust.

  • Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This should also be performed inside a chemical fume hood.

  • Spill Management : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures.

Disposal Plan: Ensuring a Safe and Compliant Exit

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Unused Product : Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately and clearly labeled with the chemical name ("this compound") and any other required hazard information.

  • Storage : Store waste containers in a designated satellite accumulation area until they are collected by the institutional EHS department.

  • Compliance : All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[7] Consult your institution's EHS guidelines for specific procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.